molecular formula C19H18O3 B190491 Tanshinone Iia CAS No. 568-72-9

Tanshinone Iia

Cat. No.: B190491
CAS No.: 568-72-9
M. Wt: 294.3 g/mol
InChI Key: HYXITZLLTYIPOF-UHFFFAOYSA-N
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Description

Tanshinone IIA is a lipophilic diterpene quinone and a primary active component isolated from the traditional Chinese herb Salvia miltiorrhiza Bunge (Danshen) . As a key quality control marker for Danshen, it is supplied for research applications and is strictly for Research Use Only, not intended for diagnostic or therapeutic purposes. This compound exhibits a wide spectrum of pharmacological activities, making it a valuable tool for investigating cardiovascular, oncological, and metabolic diseases . In cardiovascular research, this compound demonstrates significant cardioprotective effects. It has been shown to improve endothelial function, inhibit vascular smooth muscle cell proliferation and migration, and attenuate the formation of atherosclerotic plaques . Its mechanisms of action include modulating key signaling pathways such as TLR/NF-κB and MAPKs/NF-κB, thereby exerting potent anti-inflammatory and antioxidant effects . It also promotes angiogenesis and helps restore homeostasis in the vascular system . In cancer research, this compound displays broad antitumor properties across various human tumor cell lines, including leukemia, lung cancer, hepatocellular carcinoma, and others . It can inhibit tumor cell proliferation, induce apoptosis and autophagy, and suppress cell migration and invasion . These effects are mediated through the regulation of several critical pathways, such as the inhibition of PI3K/Akt/mTOR and the activation of JNK and AMPK signaling . Furthermore, this compound shows great promise in bone injury and metabolic disease research. It can promote osteoblast differentiation and bone formation while inhibiting osteoclast activity, suggesting potential for treating osteoporosis and aiding bone repair . Its neuroprotective effects are also under investigation for conditions like Alzheimer's disease . Researchers should note that this compound has inherent challenges with poor solubility and low oral bioavailability . Ongoing research explores novel drug delivery systems, such as liposomal and nanoparticle formulations, to improve its pharmacokinetic profile for more effective application in experimental models .

Properties

IUPAC Name

1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H18O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,9H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXITZLLTYIPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205352
Record name Tanshinone II
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Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

5 mg/mL methanol
Record name Tanshinone II
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Color/Form

Red powder

CAS No.

568-72-9
Record name Tanshinone IIA
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Record name Tanshinone II
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Record name 1,6,6-Trimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
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Record name TANSHINONE IIA
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Foundational & Exploratory

Tanshinone IIA: A Deep Dive into its Anticancer Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Tanshinone IIA (Tan-IIA), a lipophilic diterpene quinone isolated from the root of Salvia miltiorrhiza Bunge (Danshen), has emerged as a promising natural compound with potent anticancer activities. Traditionally used in Chinese medicine for cardiovascular ailments, its multifaceted effects on cancer cells have garnered significant attention in the scientific community. This technical guide provides an in-depth analysis of the core mechanisms of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Mechanisms of Action

This compound exerts its anticancer effects through a variety of mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis and metastasis. These effects are mediated through the modulation of several critical intracellular signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a wide range of cancer cell types. This programmed cell death is triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in Tan-IIA-induced apoptosis is the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-3 and caspase-9, which are the executioners of apoptosis.[1][2]

The regulation of apoptosis by Tan-IIA also involves the modulation of the Bcl-2 family of proteins. It upregulates the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2, thereby shifting the cellular balance towards apoptosis.[3][4]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various phases, most commonly the G2/M or S phase.[5][6][7] This arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and the downregulation of cyclins and cyclin-dependent kinases (CDKs) that are essential for cell cycle progression.[3]

Inhibition of Angiogenesis

Tumor growth and metastasis are heavily dependent on angiogenesis, the formation of new blood vessels. This compound has been shown to possess anti-angiogenic properties by inhibiting key signaling pathways involved in this process, such as the VEGF/VEGFR2 pathway.[5][6]

Anti-Metastatic Effects

The metastatic spread of cancer is a major cause of mortality. This compound can inhibit the migration and invasion of cancer cells, key steps in the metastatic cascade. This is achieved, in part, by modulating the expression of proteins involved in cell adhesion and the degradation of the extracellular matrix.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various studies, providing a comparative overview of the efficacy of this compound across different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 Value (µM)Incubation Time (h)
786-ORenal Cell Carcinoma~6.824
A549Non-Small Cell Lung Cancer17.9Not Specified
MCF-7Breast Cancer3.3Not Specified
MDA-MB-231Breast Cancer6.5Not Specified
SNU-638Gastric CancerNot SpecifiedNot Specified
MKN1Gastric CancerNot SpecifiedNot Specified
HGC27Gastric CancerNot SpecifiedNot Specified
C6GliomaNot SpecifiedNot Specified
OUMS23Colorectal CancerNot SpecifiedNot Specified

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineConcentration (µg/mL)Treatment Time (h)% Cells in G0/G1% Cells in S% Cells in G2/M
786-O024-10.0-
224-11.5-
424-20.4-
824-23.3-
A54931 µmol/L48-Increased-

Table 3: Apoptosis Rates Induced by this compound

Cell LineConcentration (µg/mL)Treatment Time (h)Apoptosis Rate (%)
EC-10.648Increased
1.348Increased
ECa-1090.648Increased
1.348Increased

Signaling Pathways Modulated by this compound

This compound's anticancer effects are orchestrated through its influence on several key signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active. This compound has been shown to inhibit this pathway by downregulating the phosphorylation of key components like Akt and mTOR, thereby promoting apoptosis and inhibiting cell proliferation.[8][9][10][11][12][13]

PI3K_Akt_mTOR_Pathway TanIIA This compound PI3K PI3K TanIIA->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another key regulator of cell proliferation and survival. This compound has been reported to modulate this pathway, often leading to the induction of apoptosis.[13][14][15][16]

MAPK_ERK_Pathway TanIIA This compound Ras Ras TanIIA->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

This compound can modulate the MAPK/ERK signaling cascade.

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting cell proliferation and survival. This compound has been shown to inhibit the activation of STAT3, leading to the downregulation of its target genes and subsequent induction of apoptosis.[1][17][18][19][20]

STAT3_Pathway TanIIA This compound STAT3 STAT3 TanIIA->STAT3 Inhibits Phosphorylation Gene_Expression Gene Expression (e.g., Bcl-2, Cyclin D1) STAT3->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

This compound inhibits the STAT3 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with This compound A->B C Add MTT reagent B->C D Incubate (4h) C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F

Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).[21][22][23][24]

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow A Treat cells with This compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate (15 min, RT, dark) D->E F Analyze by flow cytometry E->F

Workflow for apoptosis analysis by flow cytometry.

Detailed Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[25][26][27]

Flow Cytometry for Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of PI.

Wound Healing Assay for Cell Migration

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Wound_Healing_Assay_Workflow A Grow cells to confluent monolayer B Create a scratch with a pipette tip A->B C Treat with This compound B->C D Image the wound at different time points C->D E Measure the wound closure rate D->E

Workflow for the wound healing (scratch) assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Create a "scratch" or wound in the monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and then add fresh medium containing different concentrations of this compound.

  • Imaging: Capture images of the wound at different time points (e.g., 0, 12, 24 hours) using a microscope.

  • Analysis: Measure the width of the wound at different points and calculate the rate of wound closure to assess cell migration.[28][29][30]

Conclusion

This compound is a promising natural anticancer agent with a well-documented ability to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis and angiogenesis. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, and STAT3, makes it an attractive candidate for further preclinical and clinical investigation. The standardized protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this remarkable compound.

References

Tanshinone IIA Signaling Pathways in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neuroinflammation is a critical underlying mechanism in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2] It is characterized by the activation of resident immune cells in the central nervous system (CNS), primarily microglia and astrocytes, leading to the release of pro-inflammatory mediators that can cause neuronal damage.[1][3] Tanshinone IIA (Tan-IIA), a lipophilic diterpenoid extracted from the traditional Chinese medicine Salvia miltiorrhiza (Danshen), has garnered significant attention for its potent anti-inflammatory and neuroprotective properties.[2][4][5] This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound in the context of neuroinflammation, offering valuable insights for researchers, scientists, and drug development professionals.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-neuroinflammatory effects through a multi-target, multi-pathway mechanism. It primarily acts by inhibiting pro-inflammatory cascades while simultaneously activating protective antioxidant responses. The key pathways include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome pathways, alongside the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][6]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In neuroinflammation, stimuli like lipopolysaccharide (LPS) or amyloid-beta (Aβ) can activate Toll-like receptor 4 (TLR4) or the Receptor for Advanced Glycation End Products (RAGE).[1][4] This activation initiates a cascade involving adaptor proteins like MyD88, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκBα), targeting it for degradation. This releases the p65 subunit of NF-κB, allowing it to translocate to the nucleus and drive the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][7][8]

This compound has been shown to potently inhibit this pathway at multiple levels. It suppresses the expression of upstream molecules including TLR4, MyD88, and TRAF6.[4] Furthermore, it significantly alleviates the phosphorylation of both IκBα and the p65 subunit, thereby preventing the nuclear translocation of p65 and subsequent gene transcription.[4][9][10]

G cluster_p65 LPS LPS / Aβ TLR4 TLR4 / RAGE LPS->TLR4 MyD88 MyD88 / TRAF6 TLR4->MyD88 IKK IKK Activation MyD88->IKK pIkBa p-IκBα Degradation IKK->pIkBa P IkBa_p65 IκBα-p65 Complex (Cytoplasm) IkBa_p65->pIkBa p65 p65 pIkBa->p65 Nucleus p65 Translocation (Nucleus) p65->Nucleus Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus->Cytokines TanIIA This compound TanIIA->MyD88 TanIIA->IKK TanIIA->Nucleus

Caption: this compound inhibition of the NF-κB signaling pathway.
Attenuation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK, are parallel signaling cascades that are also activated by inflammatory stimuli and play a key role in regulating the production of pro-inflammatory mediators.[4] Upon stimulation with LPS, the phosphorylation of p38 and JNK increases, contributing to the overall neuroinflammatory response.[4] Studies have demonstrated that pretreatment with this compound significantly inhibits the LPS-induced phosphorylation of both p38 and JNK in astrocytes.[4][5] This inhibition contributes to the downstream reduction of pro-inflammatory cytokine production.[4]

G Stimuli Inflammatory Stimuli (LPS) Upstream Upstream Kinases (e.g., TAK1) Stimuli->Upstream p38 p38 MAPK Upstream->p38 JNK JNK Upstream->JNK pp38 p-p38 p38->pp38 P pJNK p-JNK JNK->pJNK P Response Inflammatory Response (Cytokine Production) pp38->Response pJNK->Response TanIIA This compound TanIIA->pp38 TanIIA->pJNK

Caption: this compound attenuates the MAPK (p38 and JNK) signaling pathways.
Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18.[11][12] Its activation is a two-step process. The 'priming' signal, often provided by NF-κB activation, upregulates the expression of NLRP3 and pro-IL-1β.[11][13] The 'activation' signal, triggered by factors such as mitochondrial reactive oxygen species (ROS) or lysosomal damage, promotes the assembly of the inflammasome complex (NLRP3, ASC, and pro-caspase-1), leading to caspase-1 activation.[11][14]

This compound inhibits both the priming and activation steps. By suppressing the NF-κB pathway, it downregulates the expression of NLRP3 and pro-IL-1β.[11][13] Additionally, it can reduce cellular damage and ROS production, thereby preventing the assembly and activation of the inflammasome complex.[11][12][14]

G cluster_il Signal1 Signal 1: Priming (via NF-κB) NLRP3_exp NLRP3 & pro-IL-1β Expression ↑ Signal1->NLRP3_exp Assembly Inflammasome Assembly NLRP3_exp->Assembly Signal2 Signal 2: Activation (e.g., ROS, Damage) Signal2->Assembly aCasp1 Active Caspase-1 Assembly->aCasp1 Casp1 pro-Caspase-1 IL1b IL-1β Secretion aCasp1->IL1b Cleavage proIL1b pro-IL-1β TanIIA This compound TanIIA->Signal1 TanIIA->Signal2

Caption: this compound inhibits both priming and activation of the NLRP3 inflammasome.
Activation of the Nrf2 Antioxidant Pathway

In contrast to its inhibitory effects on pro-inflammatory pathways, this compound actively promotes the cell's own defense mechanisms by activating the Nrf2/Antioxidant Response Element (ARE) pathway.[15][16] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[17] Oxidative stress or activators like this compound disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.[16][17] In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, inducing the expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[15][17] This activation helps to resolve oxidative stress, a key driver of neuroinflammation.[12][18]

G Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nucleus Nrf2 Translocation (Nucleus) Nrf2->Nucleus ARE Binds to ARE Nucleus->ARE Antioxidants Antioxidant Genes (HO-1, NQO1) ARE->Antioxidants TanIIA This compound TanIIA->Keap1_Nrf2 Promotes

Caption: this compound activates the protective Nrf2/ARE antioxidant pathway.

Quantitative Effects of this compound on Neuroinflammatory Markers

The modulatory effects of this compound on these signaling pathways translate into measurable changes in the expression and secretion of key molecular markers.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

Cytokine Cell/Animal Model Stimulus Tan-IIA Concentration/Dose Observed Effect Reference(s)
TNF-α U87 Astrocytoma Cells LPS (1 µg/mL) 1, 5, 10 µM Significant reduction in mRNA and protein levels. [4]
APP/PS1 Mice Aβ Pathology 5, 20 mg/kg Significant reduction in mRNA and protein levels in cortex and hippocampus. [1]
MCAO Rats Ischemia-Reperfusion 25 mg/kg Significant reduction in release. [9]
IL-1β U87 Astrocytoma Cells LPS (1 µg/mL) 1, 5, 10 µM Significant reduction in mRNA and protein levels. [4]
MCAO Rats Ischemia-Reperfusion 25 mg/kg Significant reduction in release. [9]
HK-2 Cells Uric Acid Not specified Inhibition of increased expression. [12][18]
IL-6 U87 Astrocytoma Cells LPS (1 µg/mL) 1, 5, 10 µM Significant reduction in mRNA and protein levels. [4]
MCAO Rats Ischemia-Reperfusion 25 mg/kg Significant reduction in release. [9]

| | APP/PS1 Mice | Aβ Pathology | 5, 20 mg/kg | Significant reduction in mRNA and protein levels. |[1] |

Table 2: Effect of this compound on Signaling Protein Activation

Protein Cell Model Stimulus Tan-IIA Concentration Observed Effect Reference(s)
p-IκBα BV2 Microglia OGD 10 µM Significant downregulation of protein expression. [9][10]
p-p65 BV2 Microglia OGD 10 µM Significant downregulation of protein expression. [9][10]
p-p38 U87 Astrocytoma Cells LPS (1 µg/mL) 1, 5, 10 µM Significant inhibition of phosphorylation. [4]

| p-JNK | U87 Astrocytoma Cells | LPS (1 µg/mL) | 1, 5, 10 µM | Significant inhibition of phosphorylation. |[4] |

Table 3: Effect of this compound on Nrf2 Pathway Activation

Protein Animal Model Condition Tan-IIA Treatment Observed Effect Reference(s)
Nrf2 (Nuclear) MCAO Rats Ischemia 7.2 mg/kg (with Puerarin) 1.81-fold increase in nuclear expression. [15]
HO-1 MCAO Rats Ischemia 7.2 mg/kg (with Puerarin) 1.87-fold increase in expression. [15][16]
NQO1 MCAO Rats Ischemia 7.2 mg/kg (with Puerarin) 1.76-fold increase in expression. [15][16]

| Keap1 | MCAO Rats | Ischemia | 7.2 mg/kg (with Puerarin) | Significant decrease in expression (0.39-fold of MCAO group). |[15][16] |

Key Experimental Methodologies

Investigating the effects of this compound requires a suite of established molecular and cellular biology techniques. Below are summarized protocols for key experiments.

In Vitro Model of Neuroinflammation (LPS Stimulation)

This model uses lipopolysaccharide (LPS), a component of gram-negative bacteria, to induce a robust inflammatory response in glial cells.

Protocol Overview:

  • Cell Culture: Plate microglia (e.g., BV2) or astrocytes (e.g., U87) in appropriate culture vessels and grow to ~80% confluency.[4]

  • Pre-treatment: Replace the medium with serum-free medium containing various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control. Incubate for 30 minutes to 2 hours.[4][5]

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control group).[4]

  • Incubation: Incubate for the desired time period (e.g., 24 hours for cytokine analysis, or shorter times like 30 minutes for phosphorylation events).[4][7]

  • Harvesting: Collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells to extract protein (Western Blot) or RNA (RT-qPCR).[4]

G cluster_workflow LPS Stimulation Workflow start Plate glial cells (BV2 or U87) pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate (e.g., 24h) stimulate->incubate harvest Harvest Supernatant & Cell Lysate incubate->harvest analyze Analyze Cytokines (ELISA) & Proteins (Western Blot) harvest->analyze

Caption: Experimental workflow for an in vitro neuroinflammation model.
Western Blot Analysis for NF-κB Pathway Activation

Western blotting is used to quantify changes in the levels and phosphorylation status of key signaling proteins.

Protocol Overview:

  • Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. For translocation studies, perform cytoplasmic and nuclear fractionation using a specialized kit.[7][19][20]

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.[19]

  • SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size on a polyacrylamide gel.[7]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[7]

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin) overnight at 4°C.[7][21]

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize target protein levels to a loading control (e.g., β-actin for total lysate, Lamin B1 for nuclear fraction).[19]

G cluster_workflow Western Blot Workflow start Cell Lysis & Protein Extraction quant Protein Quantification (BCA Assay) start->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to Membrane) sds->transfer block Blocking transfer->block p_ab Primary Antibody Incubation block->p_ab s_ab Secondary Antibody Incubation p_ab->s_ab detect ECL Detection s_ab->detect analyze Densitometry Analysis detect->analyze

Caption: General experimental workflow for Western Blot analysis.
ELISA for Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay used to quantify secreted proteins like TNF-α and IL-6 in culture supernatants or serum.[22][23]

Protocol Overview (Sandwich ELISA):

  • Coat Plate: Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α) and incubate overnight.[24][25]

  • Blocking: Wash the plate and block with an appropriate blocking buffer.[25]

  • Add Samples: Add standards of known concentrations and experimental samples (cell culture supernatants) to the wells and incubate.[26]

  • Add Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate.[24]

  • Add Enzyme Conjugate: Wash the plate and add Streptavidin-HRP. Incubate.[24]

  • Add Substrate: Wash the plate and add a chromogenic substrate (e.g., TMB). A color will develop in proportion to the amount of cytokine present.[26]

  • Stop Reaction & Read: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[26]

  • Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.[24]

Immunofluorescence for Nrf2 Nuclear Translocation

This technique is used to visualize the subcellular localization of proteins. It is ideal for demonstrating the movement of Nrf2 from the cytoplasm to the nucleus upon activation.[27][28]

Protocol Overview:

  • Cell Culture: Grow cells on glass coverslips or in chamber slides.[29]

  • Treatment: Treat cells with this compound as per the experimental design.

  • Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with a detergent like Triton X-100.

  • Blocking: Block with a solution containing serum (e.g., goat serum) to prevent non-specific binding.[28]

  • Primary Antibody: Incubate with a primary antibody against Nrf2 overnight at 4°C.[30]

  • Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, green fluorescence).[30]

  • Nuclear Staining: Counterstain the nuclei with DAPI (blue fluorescence).[27][31]

  • Mounting & Imaging: Mount the coverslips onto microscope slides and visualize using a confocal or fluorescence microscope.[28][30]

  • Analysis: Overlay the green (Nrf2) and blue (DAPI) channels. The co-localization of green and blue signals (appearing cyan/turquoise) indicates nuclear translocation of Nrf2.[27]

Assessment of Microglial Activation

Microglial activation involves a distinct change in morphology from a ramified (resting) state to an amoeboid (activated, phagocytic) state.[32][33]

  • Morphological Analysis: This is commonly assessed using immunohistochemistry or immunofluorescence for the marker Iba1 (Ionized calcium-binding adapter molecule 1), which stains the entire microglial cell, including its fine processes.[34][35] Changes from a highly branched to a less ramified, larger cell body morphology are quantified using methods like Sholl analysis.[32]

  • Activation Markers: The expression of markers such as CD68, a lysosomal protein indicative of phagocytic activity, is often increased in activated microglia and can be quantified by immunofluorescence or Western blot.[32][33]

This compound presents a compelling profile as a neuroprotective agent by comprehensively targeting the complex network of signaling pathways that drive neuroinflammation. Its ability to concurrently inhibit multiple pro-inflammatory cascades (NF-κB, MAPK, NLRP3) while promoting the cell's intrinsic antioxidant defenses (Nrf2) underscores its therapeutic potential. The methodologies detailed in this guide provide a framework for researchers to further elucidate the precise mechanisms of this compound and to evaluate its efficacy in various models of neurological disease, paving the way for the development of novel anti-neuroinflammatory therapies.

References

The Discovery and Isolation of Tanshinone IIA from Salvia miltiorrhiza: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the historical discovery, modern isolation techniques, and purification protocols for Tanshinone IIA, a pharmacologically significant compound derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza). This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: A Historical Perspective

This compound is a lipophilic diterpene quinone that stands as one of the most pharmacologically active constituents isolated from the dried roots and rhizomes of Salvia miltiorrhiza Bunge, commonly known as Danshen. The initial isolation and structural identification of this compound can be traced back to 1934 by Japanese scholar Nakao.[1] This seminal work laid the foundation for decades of research into the therapeutic potential of this natural compound. Traditionally used in Chinese medicine for a variety of ailments, modern scientific investigation has revealed the potent anti-inflammatory, antioxidant, anti-cancer, and cardioprotective properties of this compound.[2][3][4] This guide provides a comprehensive overview of the methodologies for its extraction, isolation, and purification, alongside an exploration of the key signaling pathways it modulates.

Extraction of this compound from Salvia miltiorrhiza

The extraction of this compound from the plant matrix is the primary step in its isolation. Various techniques have been developed and optimized to maximize the yield and purity of the crude extract. As this compound is a lipophilic compound, organic solvents are predominantly used.

Conventional Solvent Extraction

Conventional methods such as maceration, decoction, and Soxhlet extraction have been historically employed. However, these methods can be time-consuming and may lead to the degradation of thermolabile compounds.

Modern Extraction Techniques

More advanced and efficient methods have been developed to overcome the limitations of conventional techniques. These include:

  • Ultrasonic-Assisted Extraction (UAE): This method utilizes the cavitation effect of ultrasonic waves to disrupt the plant cell walls, facilitating the release of intracellular components into the solvent.

  • Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is highly selective and allows for the extraction of compounds at low temperatures, preserving their integrity.

  • Pressurized Liquid Extraction (PLE): PLE uses solvents at elevated temperatures and pressures to enhance extraction efficiency.

Table 1: Comparison of Different Extraction Methods for this compound

Extraction MethodSolventSolid-to-Solvent Ratio (g/mL)Temperature (°C)DurationYield of this compound (%)Reference
SonicationMethanol:Water (80:20)---Slightly higher than decoction[1]
DecoctionMethanol:Water (80:20)----[1]
Microwave-Assisted Extraction (MAE)95% Ethanol (B145695)1:10-2 min0.29[5]
Stirred Batch Extraction85% Ethanol1:206030 min-[1]
Supercritical CO2 Extraction (with 10% Methanol)Supercritical CO2 with Methanol-60-0.038 (w/w)[5]

Isolation and Purification of this compound

Following extraction, the crude extract contains a mixture of various compounds. Therefore, further isolation and purification steps are necessary to obtain this compound of high purity.

Column Chromatography

Column chromatography is a widely used technique for the separation of individual components from a mixture. For the purification of this compound, silica (B1680970) gel is commonly used as the stationary phase.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Preparation: A glass column is packed with silica gel (100-200 mesh) slurried in a non-polar solvent (e.g., petroleum ether or hexane).

  • Sample Loading: The concentrated crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with petroleum ether and gradually introducing ethyl acetate.

  • Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Pooling and Concentration: Fractions containing pure this compound are pooled and the solvent is evaporated under reduced pressure to yield the purified compound.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus minimizing irreversible adsorption of the sample. It has been successfully applied for the separation and purification of tanshinones.

Recrystallization

Recrystallization is a final purification step to obtain highly pure crystalline this compound.

Experimental Protocol: Recrystallization

  • Solvent Selection: A suitable solvent is chosen in which this compound has high solubility at elevated temperatures and low solubility at room temperature. A mixture of ethanol and water is often effective.

  • Dissolution: The purified this compound from the previous step is dissolved in a minimal amount of the hot solvent to create a saturated solution.

  • Cooling and Crystallization: The solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.

  • Crystal Collection: The crystals are collected by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried.

Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification and purity assessment of this compound.

Table 2: HPLC Parameters for this compound Analysis

ParameterConditionReference
ColumnC18 (e.g., 250 x 4.6 mm, 5 µm)[1]
Mobile PhaseMethanol:Water (80:20) with 0.5% acetic acid[1]
Flow Rate0.5 mL/min[1]
Detection Wavelength254 nm[1]
Linearity Range0.1-500.0 µg/mL[1]
Recovery>92%[1]

Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis. Studies have shown that this compound can inhibit the PI3K/Akt pathway in cancer cells, leading to the induction of apoptosis.[6] Conversely, in other contexts such as neuroprotection, this compound can activate this pathway to promote cell survival.[7][8]

PI3K_Akt_Pathway TanshinoneIIA This compound PI3K PI3K TanshinoneIIA->PI3K Inhibits (in cancer cells) Activates (in neurons) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: PI3K/Akt signaling pathway modulation by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling network involved in cell proliferation, differentiation, inflammation, and apoptosis. This compound has been shown to modulate the MAPK pathway, including the ERK, JNK, and p38 subfamilies, to exert its anti-inflammatory and anti-cancer effects.[5]

MAPK_Pathway TanshinoneIIA This compound MAPK_cascade MAPK Cascade (ERK, JNK, p38) TanshinoneIIA->MAPK_cascade Modulates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK_cascade->TranscriptionFactors Inflammation Inflammation TranscriptionFactors->Inflammation CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation

Caption: MAPK signaling pathway and the influence of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response. This compound has been demonstrated to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory cytokines and mediators.[5][9]

NFkB_Pathway cluster_Nucleus In the Nucleus TanshinoneIIA This compound IKK IKK Complex TanshinoneIIA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Pro-inflammatory Gene Expression NFkB->InflammatoryGenes Activates Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies CellCulture Cell Culture (e.g., Cancer cells, Endothelial cells) Treatment Treatment with This compound CellCulture->Treatment CellAssays Cell-based Assays (Viability, Apoptosis, Proliferation) Treatment->CellAssays ProteinAnalysis Protein Analysis (Western Blot for pathway proteins) Treatment->ProteinAnalysis GeneAnalysis Gene Expression Analysis (RT-qPCR) Treatment->GeneAnalysis AnimalModel Animal Model of Disease (e.g., Tumor xenograft, Atherosclerosis) Treatment_vivo Administration of This compound AnimalModel->Treatment_vivo TissueAnalysis Tissue Analysis (Histology, Immunohistochemistry) Treatment_vivo->TissueAnalysis BiochemicalAnalysis Biochemical Analysis (Blood markers) Treatment_vivo->BiochemicalAnalysis

References

An In-depth Technical Guide to the Lipophilic Properties and Chemical Structure of Tanshinone IIA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinone IIA (Tan-IIA) is a major lipophilic bioactive compound isolated from the dried root of Salvia miltiorrhiza Bunge (Danshen), a herb widely used in traditional Chinese medicine.[1][2][3][4] Its significant pharmacological activities, including cardiovascular protection, anti-inflammatory, and anticancer effects, have garnered considerable interest in the scientific and drug development communities.[1][4][5] A thorough understanding of its chemical structure and lipophilic properties is paramount for optimizing its therapeutic efficacy, developing novel drug delivery systems, and predicting its pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its interaction with key signaling pathways, underscoring the pivotal role of its lipophilicity.

Chemical Structure

This compound is a diterpene quinone with a phenanthrenequinone (B147406) skeleton.[6] Its rigid, largely planar structure contributes to its poor aqueous solubility and high lipophilicity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₁₈O₃[7][8]
Molecular Weight 294.35 g/mol [8]
CAS Number 568-72-9[8]
Appearance Reddish-brown crystalline solid[8]
Melting Point 205-207 °C[8]
Boiling Point 480.7 °C at 760 mmHg[8]
Density 1.209 g/cm³[8]

Lipophilic Properties

The lipophilicity of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is well-characterized as a highly lipophilic molecule, which presents challenges for its oral bioavailability due to poor water solubility and significant first-pass metabolism.[9]

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a standard measure of lipophilicity. A higher LogP value indicates greater lipophilicity.

Table 2: Partition Coefficient of this compound

ParameterValueMethodReference
LogP 4.24790Calculated[8]
Solubility

This compound's solubility is markedly higher in organic solvents compared to aqueous media. This property is fundamental to its extraction from natural sources and its formulation into delivery systems.

Table 3: Solubility of this compound

SolventSolubilityReference
Water Poorly soluble/Insoluble[2][7]
Dimethyl Sulfoxide (DMSO) Readily soluble (e.g., 3-5 mg/mL)[7][10]
Ethanol Readily soluble[7]
Acetone Readily soluble[7]
Ether Readily soluble[7]
Benzene Readily soluble[7]
pH 6.8 Buffer Enhanced with solid dispersion formulations[11][12]
Membrane Permeability

The ability of this compound to permeate cell membranes is a direct consequence of its lipophilicity. This is often assessed using in vitro models such as the Caco-2 cell monolayer assay, which simulates the human intestinal epithelium.

Table 4: Caco-2 Permeability of this compound

DirectionApparent Permeability (Papp) (cm/s)Experimental ConditionsReference
Apical to Basolateral (A→B) 6.53 x 10⁻⁷Not specified[13]
Basolateral to Apical (B→A) Not significantly different from A→BNot specified[13]

The similar permeability in both directions suggests that this compound's transport across Caco-2 monolayers is likely dominated by passive diffusion and is not significantly influenced by efflux transporters like P-glycoprotein.[13]

Experimental Protocols

Determination of LogP by HPLC

This method is based on the correlation between a compound's retention time on a reverse-phase HPLC column and its LogP value.

1. Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector
  • C18 reverse-phase column
  • Methanol (B129727) (HPLC grade)
  • Water (HPLC grade)
  • A series of standard compounds with known LogP values
  • This compound

2. Procedure:

  • Prepare a mobile phase of methanol and water in a suitable ratio (e.g., 80:20 v/v).
  • Dissolve the standard compounds and this compound in the mobile phase.
  • Inject each standard solution into the HPLC system and record the retention time (t_R).
  • Inject the this compound solution and record its retention time.
  • Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time.
  • Plot a calibration curve of log(k') versus the known LogP values of the standards.
  • Determine the LogP of this compound by interpolating its log(k') value on the calibration curve.

Solubility Determination by Shake-Flask Method

1. Materials:

  • Selected solvent (e.g., water, ethanol, DMSO)
  • This compound
  • Shaking incubator
  • Centrifuge
  • HPLC or UV-Vis spectrophotometer for quantification

2. Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
  • Place the vial in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
  • After incubation, centrifuge the suspension to pellet the undissolved solid.
  • Carefully collect the supernatant and dilute it with a suitable solvent.
  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (HPLC or UV-Vis).
  • The determined concentration represents the solubility of this compound in that solvent.

Caco-2 Permeability Assay

1. Materials:

  • Caco-2 cells
  • Cell culture medium and supplements
  • Transwell® inserts (e.g., 24-well format)
  • Hanks' Balanced Salt Solution (HBSS)
  • This compound
  • LC-MS/MS for quantification

2. Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
  • Wash the cell monolayers with pre-warmed HBSS.
  • For apical to basolateral (A→B) permeability, add a solution of this compound in HBSS to the apical (upper) chamber.
  • At specified time intervals, collect samples from the basolateral (lower) chamber.
  • For basolateral to apical (B→A) permeability, add the this compound solution to the basolateral chamber and collect samples from the apical chamber.
  • Quantify the concentration of this compound in the collected samples using LC-MS/MS.
  • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Role of Lipophilicity in Biological Activity and Signaling Pathways

The lipophilic nature of this compound is crucial for its ability to cross cell membranes and interact with intracellular targets. This property facilitates its entry into cells, where it can modulate various signaling pathways implicated in its pharmacological effects.

Experimental Workflow for Investigating Cellular Uptake and Pathway Modulation

G cluster_workflow Experimental Workflow Start Start Cell_Culture Culture target cells (e.g., cancer cells, endothelial cells) Start->Cell_Culture TanIIA_Treatment Treat cells with This compound Cell_Culture->TanIIA_Treatment Cellular_Uptake Quantify intracellular Tan-IIA (LC-MS/MS) TanIIA_Treatment->Cellular_Uptake Pathway_Analysis Analyze modulation of signaling pathways TanIIA_Treatment->Pathway_Analysis Western_Blot Western Blot (e.g., p-Akt, NF-κB) Pathway_Analysis->Western_Blot qPCR qPCR (target gene expression) Pathway_Analysis->qPCR Functional_Assay Functional Assays (e.g., apoptosis, migration) Pathway_Analysis->Functional_Assay End End Functional_Assay->End

Caption: Workflow for studying this compound's cellular effects.

This compound Interaction with Cell Membrane and PI3K/Akt Pathway

Due to its lipophilicity, this compound can readily partition into the lipid bilayer of the cell membrane. This interaction can alter membrane fluidity and the function of membrane-associated proteins, including receptor tyrosine kinases (RTKs), which are upstream activators of the PI3K/Akt pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TanIIA_ext This compound (extracellular) Membrane Lipid Bilayer TanIIA_ext->Membrane Partitions into membrane RTK RTK Membrane->RTK Modulates activity PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effects (Cell Survival, Proliferation) pAkt->Downstream

Caption: this compound's influence on the PI3K/Akt pathway.

This compound and the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are often attributed to its inhibition of the NF-κB pathway. Its ability to permeate into the cytoplasm allows it to interfere with key steps in this pro-inflammatory signaling cascade.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TanIIA This compound IKK IKK TanIIA->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation releases NFkB_complex NF-κB/IκB (Inactive) NFkB_complex->IkB NFkB_complex->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

Caption: Inhibition of the NF-κB pathway by this compound.

Conclusion

This compound's distinct chemical structure underpins its pronounced lipophilicity, a double-edged sword that facilitates membrane permeability and intracellular access but also contributes to poor aqueous solubility and limited oral bioavailability. A comprehensive characterization of its lipophilic properties, through standardized experimental protocols, is essential for the rational design of effective drug delivery systems that can harness its full therapeutic potential. The ability of this compound to modulate key signaling pathways like PI3K/Akt and NF-κB is intrinsically linked to its capacity to traverse cellular membranes, making its lipophilicity a central aspect of its mechanism of action. This guide provides a foundational resource for researchers and drug development professionals working to translate the promising pharmacological activities of this compound into clinical applications.

References

A Comprehensive Review of the Bioactivities of Tanshinone IIA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tanshinone IIA (Tan IIA), a lipophilic diterpene quinone isolated from the rhizome of Salvia miltiorrhiza Bunge (Danshen), is a cornerstone of traditional Chinese medicine with a wide array of documented pharmacological effects.[1][2] This technical guide provides a comprehensive literature review of the multifaceted bioactivities of Tan IIA, with a focus on its anticancer, cardiovascular-protective, anti-inflammatory, and neuroprotective properties. We delve into the molecular mechanisms, summarizing the modulation of key signaling pathways, and present quantitative data from numerous studies in structured tables for comparative analysis. Furthermore, this document includes detailed experimental protocols for key assays and visualizes complex biological processes through Graphviz diagrams, offering a valuable resource for researchers, scientists, and professionals in drug development.

Pharmacokinetics and Bioavailability

The clinical application of this compound is significantly influenced by its pharmacokinetic profile. It is characterized by high lipophilicity and poor water solubility, which leads to challenges in its oral administration.[3][4]

  • Absorption and Bioavailability: Systemic oral bioavailability of Tan IIA is notably low, reported to be between 2.0% and 3.5% in rats.[3][5][6] This is primarily attributed to poor aqueous solubility, limited membrane permeability, and a significant first-pass metabolism in the liver.[3][7]

  • Distribution: After administration, Tan IIA preferentially distributes into the reticuloendothelial system, with the highest concentrations found in the liver and lungs.[6][7] It exhibits a high plasma protein binding rate of approximately 99.2%, with lipoproteins playing a major role (77.5%).[6][7]

  • Metabolism and Elimination: The plasma profile after intravenous dosing follows a triexponential pattern, indicating rapid distribution, slower redistribution, and a terminal elimination phase.[5][7] The half-life (t1/2) in rodents is relatively short, around 50-57 minutes.[3]

  • Formulation Strategies: To overcome the low bioavailability, various formulation strategies are being explored, such as solid dispersions and lipid nanocapsules (LNCs).[3][4] One study showed that LNCs increased the relative bioavailability by approximately 3.6-fold compared to a suspension form.[4]

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterRouteDoseValueSource
Absolute Bioavailability Oral7-63 mg/kg2.0% - 3.5%[5][6]
t1/2 α (distribution) IV7 mg/kg0.024 h[5][6]
t1/2 β (redistribution) IV7 mg/kg0.34 h[5][6]
t1/2 γ (elimination) IV7 mg/kg7.5 h[5][6]
Cmax (Solid Dispersion) Oral-375.24 ± 79.93 ng/mL[3]
Cmax (Free Drug) Oral-109.2 ± 59.58 ng/mL[3]
Plasma Protein Binding IV-99.2%[6][7]

Anticancer Bioactivities

This compound demonstrates a broad spectrum of antitumor activities across various cancer types, including leukemia, lung, liver, gastric, breast, and prostate cancers.[2][8] Its mechanisms are multifaceted, primarily involving the induction of apoptosis and autophagy, and the inhibition of cell proliferation, migration, and invasion.[2][9]

Key Signaling Pathways in Anticancer Activity

Tan IIA modulates several critical signaling pathways to exert its anticancer effects. The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway and the Mitogen-activated protein kinase (MAPK) pathways are central to its mechanism.[10][11]

  • PI3K/Akt/mTOR Pathway: Tan IIA is widely reported to inhibit the PI3K/Akt/mTOR signaling cascade.[2][12] This inhibition suppresses cell survival signals, leading to the induction of apoptosis and autophagy in cancer cells.[2][13] For instance, in prostate cancer cells, Tan IIA inhibits PI3K/Akt, which promotes the release of cytochrome c from mitochondria and induces apoptosis.[12] In small cell lung cancer, its inhibitory effect on this pathway reduces cell proliferation and migration.[13]

  • MAPK Pathways: Tan IIA can block the Ras/Raf/MEK/ERK pathway, a key component of the MAPK cascade, to induce apoptosis in gastric cancer cells.[2]

  • STAT3 Pathway: In glioma cells, Tan IIA has been shown to inhibit the STAT3 pathway, leading to the downregulation of its target genes like Bcl-xL and cyclin D1, which results in apoptosis and inhibited tumor growth.[2]

TanshinoneIIA_Anticancer_Pathway This compound Anticancer Signaling Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway cluster_STAT STAT3 Pathway TanIIA This compound PI3K PI3K TanIIA->PI3K Inhibits Ras Ras TanIIA->Ras Inhibits STAT3 STAT3 TanIIA->STAT3 Inhibits Apoptosis Apoptosis & Autophagy TanIIA->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Proliferation & Survival mTOR->CellSurvival Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellSurvival Promotes STAT3->CellSurvival Promotes

Caption: this compound inhibits pro-survival pathways to induce cancer cell apoptosis.
Quantitative Anticancer Data

The efficacy of Tan IIA varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this effect.

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Source
AGS Gastric Cancer~10-2048[2]
SNU-638 Gastric Cancer~1572[11]
MKN1 Gastric Cancer~2072[11]
A549 Lung Cancer~2548[11]
PC9 Lung Cancer~2048[11]
LNCaP Prostate Cancer~5048[12]
A2780 Ovarian Cancer~3048[11]
U937 Leukemia~5-1048[2]
Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines the general steps for determining the cytotoxic effects of this compound on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.1% and consistent across all wells, including the control. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Tan IIA.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells (100% viability). Plot the viability percentage against the Tan IIA concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cardiovascular-Protective Effects

This compound is widely used clinically, particularly in Asia, for the treatment of cardiovascular diseases.[1][14] Its cardioprotective effects are attributed to its ability to improve endothelial function, reduce myocardial ischemia-reperfusion injury (MIRI), inhibit vascular smooth muscle cell (VSMC) proliferation, and attenuate atherosclerosis.[14][15][16]

Key Signaling Pathways in Cardiovascular Protection

Tan IIA's cardioprotective mechanisms involve anti-inflammatory, antioxidant, and anti-apoptotic actions, mediated through several signaling pathways.

  • Anti-inflammatory Pathways: Tan IIA inhibits the inflammatory response in cardiovascular diseases by suppressing the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[14][15][17] This reduces the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and adhesion molecules (VCAM-1, ICAM-1), which are crucial in the development of atherosclerosis.[15][18] In vascular smooth muscle cells, Tan IIA was found to inhibit LPS-induced inflammation via the TLR4/TAK1/NF-κB axis.[19]

  • Antioxidant Pathways: It enhances the cellular antioxidant defense system. One key mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates antioxidant enzymes.[3] In human umbilical vein endothelial cells (HUVECs), Tan IIA protects against oxidative stress by increasing glutathione (B108866) peroxidase (GSH-Px) activity.[14]

  • Anti-apoptotic Pathways: Tan IIA protects cardiomyocytes from apoptosis, particularly during ischemia-reperfusion injury. It has been shown to inhibit the mitochondrial apoptotic pathway by modulating the expression of Bcl-2 family proteins (increasing anti-apoptotic Bcl-2 and decreasing pro-apoptotic Bax).[20][21] Activation of the PI3K/Akt survival pathway also contributes to its anti-apoptotic and pro-angiogenic effects.[10][16]

TanshinoneIIA_Cardio_Workflow Experimental Workflow: Myocardial Ischemia-Reperfusion Injury (MIRI) Model cluster_analysis Endpoint Analyses AnimalPrep Animal Preparation (e.g., SD Rats, Anesthesia) Grouping Grouping (Sham, Model, Tan IIA Low/High Dose) AnimalPrep->Grouping Surgery Surgical Procedure: Thoracotomy Grouping->Surgery Treatment This compound Administration (e.g., IV or IP at onset of reperfusion) Grouping->Treatment Ligation LAD Coronary Artery Ligation (e.g., 30 min Ischemia) Surgery->Ligation Sham Sham Group: (Suture passed but not ligated) Surgery->Sham Reperfusion Reperfusion (Release Ligature, e.g., 2-24h) Ligation->Reperfusion Sacrifice Euthanasia & Sample Collection (Blood, Heart Tissue) Reperfusion->Sacrifice Treatment->Reperfusion Infarct Infarct Size Measurement (TTC Staining) Sacrifice->Infarct Function Cardiac Function (Echocardiography) Sacrifice->Function Markers Biochemical Analysis (Serum CK-MB, LDH) Sacrifice->Markers Histo Histopathology (H&E, TUNEL Staining) Sacrifice->Histo WB Western Blot (Apoptotic/Inflammatory Proteins) Sacrifice->WB Sham->Sacrifice

Caption: A typical workflow for evaluating Tan IIA's effect on MIRI in a rat model.
Quantitative Cardiovascular Data

Studies in animal models of myocardial infarction and ischemia-reperfusion injury provide quantitative evidence of Tan IIA's efficacy.

Table 3: Effects of this compound in Animal Models of Cardiovascular Disease

ModelSpeciesTreatmentKey Finding% ChangeSource
Myocardial I/R Injury Rat20 mg/kg Tan IIAReduction in Infarct Size↓ 53.1%[16]
Myocardial I/R Injury Rat15 mg/kg Tan IIADecrease in serum CK-MB↓ ~45%[22]
Myocardial I/R Injury Rat15 mg/kg Tan IIADecrease in serum LDH↓ ~40%[22]
Myocardial I/R Injury Rat10-40 mg/kg Tan IIAIncrease in SOD activitySignificant ↑[23]
Myocardial I/R Injury Rat10-40 mg/kg Tan IIADecrease in MDA levelsSignificant ↓[23]
Atherosclerosis Rabbit (high-fat)10 mg/kg Tan IIAReduction in aortic plaque areaSignificant ↓[15]
Experimental Protocol: TTC Staining for Infarct Size

This protocol describes the 2,3,5-triphenyltetrazolium chloride (TTC) staining method to measure the myocardial infarct size in a rodent model of MIRI.

  • Heart Excision: Following the reperfusion period, euthanize the animal and rapidly excise the heart. Wash the heart with ice-cold saline to remove blood.

  • Sample Preparation: Freeze the heart at -20°C for 30 minutes to facilitate slicing. Cut the ventricles into uniform transverse slices, typically 2 mm thick, from the apex to the base.

  • TTC Incubation: Prepare a 1% TTC solution in phosphate (B84403) buffer (pH 7.4). Immerse the heart slices in the TTC solution and incubate at 37°C for 15-20 minutes in the dark. Viable myocardium, rich in dehydrogenase enzymes, will stain brick red, while the infarcted tissue, lacking these enzymes, will remain pale white.

  • Fixation: After staining, fix the slices in a 10% formalin solution for at least 24 hours to enhance the color contrast and preserve the tissue.

  • Imaging: Place the slices between two glass plates and acquire high-resolution digital images of both sides of each slice.

  • Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the areas. For each slice, measure the total area of the left ventricle (LV) and the area of the infarcted tissue (pale area).

  • Calculation: Calculate the infarct size as a percentage of the total LV area. Sum the infarct areas and LV areas from all slices for each heart and express the result as: Infarct Size (%) = (Total Infarct Area / Total LV Area) x 100.

Neuroprotective Effects

A growing body of evidence highlights the neuroprotective potential of this compound in various models of neurological disorders, including cerebral ischemia, Alzheimer's disease (AD), and Parkinson's disease (PD).[24][25] Its therapeutic effects are linked to its anti-inflammatory, antioxidant, and anti-apoptotic properties within the central nervous system.[26]

Key Signaling Pathways in Neuroprotection

Tan IIA can cross the blood-brain barrier and engages multiple signaling pathways to protect neural tissues.[26]

  • Antioxidant and Anti-inflammatory Pathways: In cerebral ischemia, Tan IIA protects the brain by suppressing oxidative stress and inflammation.[27] It achieves this by inhibiting NADPH oxidase and inducible nitric oxide synthase (iNOS), key sources of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[27][28] It also activates the Nrf2 antioxidant response element (ARE) pathway, boosting the expression of endogenous antioxidant enzymes.[29] Furthermore, it attenuates neuroinflammation by inhibiting the NF-κB pathway, which reduces the production of pro-inflammatory cytokines.[27][30]

  • Alzheimer's Disease (AD): In AD models, Tan IIA has been shown to improve cognitive deficits and reduce neuropathological damage.[31][32] It can inhibit the expression of iNOS, MMP-2, and NF-κB, which are implicated in AD pathogenesis.[32] It also attenuates amyloid-beta (Aβ)-induced neurotoxicity by downregulating COX-2 and prostaglandin (B15479496) E2 (PGE2) synthesis.[33][34] Some studies suggest it acts on the NEAT1/miR-291a-3p/Rab22a axis to reduce oxidative stress and neuroinflammation.[35]

  • Parkinson's Disease (PD): In MPTP-induced models of PD, Tan IIA protects dopaminergic neurons from degeneration.[28][36] This protection is associated with the suppression of microglial activation and the reduced expression of NADPH oxidase and iNOS.[28] It also upregulates the expression of protective factors like DJ-1 and activates the Nrf2/HO-1 pathway to combat oxidative stress.[36]

TanshinoneIIA_Neuro_Pathway This compound Neuroprotective Signaling Pathways Ischemia Cerebral Ischemia OxidativeStress Oxidative Stress (ROS, RNS) Ischemia->OxidativeStress Neuroinflammation Neuroinflammation (Microglial Activation) Ischemia->Neuroinflammation Abeta Amyloid-β (Aβ) Abeta->OxidativeStress Abeta->Neuroinflammation MPTP MPTP Toxin MPTP->OxidativeStress MPTP->Neuroinflammation Outcome Neuronal Survival & Improved Cognitive Function OxidativeStress->Outcome Neuroinflammation->Outcome TanIIA This compound Nrf2 Nrf2 Activation TanIIA->Nrf2 NFkB_Inhibit NF-κB Inhibition TanIIA->NFkB_Inhibit iNOS_Inhibit iNOS/NADPH Oxidase Inhibition TanIIA->iNOS_Inhibit Nrf2->OxidativeStress Reduces NFkB_Inhibit->Neuroinflammation Reduces iNOS_Inhibit->OxidativeStress Reduces

Caption: Tan IIA activates protective pathways to counter neurodegenerative insults.
Quantitative Neuroprotective Data

Animal studies provide quantitative measures of Tan IIA's neuroprotective benefits.

Table 4: Effects of this compound in Animal Models of Neurological Disease

ModelSpeciesTreatmentKey FindingResultSource
Permanent Focal Cerebral Ischemia Mouse5-20 mg/kg Tan IIAReduction in Infarct VolumeSignificant ↓[27]
Permanent Focal Cerebral Ischemia Mouse5-20 mg/kg Tan IIAImprovement in Neurological ScoreSignificant ↑[27]
Alzheimer's Disease (Aβ injection) Rat20 mg/kg Tan IIAReduction in Morris Water Maze Escape LatencySignificant ↓[32]
Alzheimer's Disease (APP/PS1) Mouse-Reduction in Aβ plaquesSMD = -3.46[31]
Parkinson's Disease (MPTP) Mouse12.5-50 mg/kg Tan IIAIncrease in Striatal Dopamine ContentSignificant ↑[28]
Parkinson's Disease (MPTP) Mouse12.5-50 mg/kg Tan IIAProtection of TH-positive neuronsSignificant ↑[36]
Experimental Protocol: Morris Water Maze for Cognitive Function

The Morris Water Maze (MWM) is a standard behavioral test to assess spatial learning and memory in rodents, often used in AD models.

  • Apparatus: A large circular pool (e.g., 120-150 cm in diameter) is filled with water made opaque with non-toxic tempura paint or milk powder. The water is maintained at 22-25°C. A small escape platform (10-15 cm in diameter) is hidden 1-2 cm below the water surface in one quadrant. Visual cues are placed around the pool for spatial navigation.

  • Acclimation: Handle the animals for several days before the test begins. On the day before training, allow each animal to swim freely in the pool for 60 seconds without the platform to acclimate.

  • Spatial Acquisition Training (e.g., 5 days):

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the animal into the water facing the pool wall from one of four randomized starting positions.

    • Allow the animal to search for the hidden platform for a maximum of 60 or 90 seconds.

    • If the animal finds the platform, allow it to remain there for 15-20 seconds. If it fails to find it within the time limit, guide it to the platform and let it stay for the same duration.

    • Record the time taken to find the platform (escape latency) and the path taken using a video tracking system.

  • Probe Trial (e.g., Day 6):

    • Remove the escape platform from the pool.

    • Place the animal in the pool from a novel start position and allow it to swim for 60 seconds.

    • Record and analyze the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the exact former location of the platform.

  • Data Analysis: Compare the escape latencies during the training phase and the time spent in the target quadrant during the probe trial between the different experimental groups (e.g., Control, AD Model, AD Model + Tan IIA). A shorter escape latency and more time in the target quadrant indicate better spatial learning and memory.

Conclusion and Future Perspectives

This compound is a pleiotropic natural compound with well-documented efficacy against a range of diseases, most notably cancer, cardiovascular disorders, and neurodegenerative conditions.[2][18] Its therapeutic potential stems from its ability to modulate a complex network of signaling pathways, primarily by inhibiting pro-inflammatory and pro-proliferative cascades like NF-κB and PI3K/Akt, while promoting cytoprotective antioxidant responses via Nrf2.

Despite promising preclinical data, the clinical utility of this compound is hampered by its poor oral bioavailability.[3][4] Future research must focus on developing advanced drug delivery systems to enhance its pharmacokinetic profile. Furthermore, while many signaling pathways have been identified, the precise molecular interactions and the potential for off-target effects require deeper investigation. Large-scale, well-controlled clinical trials are essential to validate the preclinical findings and establish standardized therapeutic regimens for its use in human diseases. The continued exploration of this potent phytochemical holds significant promise for the development of novel therapies.

References

Tanshinone IIA: A Technical Guide to its Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinone IIA (Tan IIA) is a primary lipophilic diterpene quinone extracted from the rhizome of Salvia miltiorrhiza Bunge (Danshen), a herb widely utilized in traditional Chinese medicine for treating cardiovascular and cerebrovascular diseases.[1][2][3][4][5] Modern pharmacological research has increasingly focused on its potent anti-inflammatory, antioxidant, and immunomodulatory properties.[4][6][7][8] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound modulates inflammatory responses, offering a resource for researchers and professionals in drug discovery and development. The document details its effects on key signaling pathways, presents quantitative data from various studies, and outlines relevant experimental protocols.

Core Mechanisms of Inflammatory Modulation

This compound exerts its anti-inflammatory effects by targeting multiple, critical signaling pathways involved in the initiation and progression of inflammation. Its pleiotropic effects stem from its ability to inhibit pro-inflammatory mediators, suppress the activation of immune cells, and modulate the complex networks that govern the inflammatory cascade.[4][7][8]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription.[2][9]

This compound has been shown to potently inhibit this pathway at multiple points:

  • TLR4/MyD88 Inhibition: Tan IIA can downregulate the expression of Toll-like receptor 4 (TLR4) and its downstream adaptor protein, MyD88, in response to LPS stimulation.[8][10][11] This action prevents the initial signal transduction of the inflammatory cascade.

  • Suppression of IκBα Degradation: It inhibits the degradation of IκBα, thus preventing the release and nuclear translocation of the NF-κB p65 subunit.[2][9]

  • Inhibition of Upstream Kinases: Tan IIA suppresses the NIK-IKK (NF-κB-inducing kinase/IκB kinase) pathway, which is responsible for phosphorylating IκBα.[2][9] It also blocks the phosphorylation of TAK1, another critical upstream kinase.[2]

These inhibitory actions collectively block the activation of NF-κB, leading to a significant reduction in the expression of pro-inflammatory genes like TNF-α, IL-1β, IL-6, COX-2, and iNOS.[2][3]

NF-kB Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK Phosphorylates IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkBa->NFkB Releases Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_nuc->Genes Induces TanIIA This compound TanIIA->TLR4 Inhibits expression TanIIA->MyD88 TanIIA->IKK TanIIA->IkBa Inhibits degradation

Caption: this compound inhibits the NF-κB pathway at multiple points.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK1/2), and c-Jun N-terminal kinase (JNK), plays a crucial role in translating extracellular stimuli into cellular inflammatory responses.[9][12] Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes.

This compound modulates MAPK signaling to reduce inflammation:

  • Broad Inhibition: Studies have shown that Tan IIA can suppress the phosphorylation and activation of p38, ERK1/2, and JNK in various inflammatory models.[9][12]

  • Upstream Regulation: The inhibition of MAPKs by Tan IIA is linked to its ability to suppress upstream activators in pathways like the TLR4 cascade, thereby providing a multi-pronged anti-inflammatory effect.[9][13] By controlling MAPK activation, Tan IIA effectively downregulates the production of cytokines and other inflammatory mediators.[1][14]

MAPK Signaling Pathway Inhibition by this compound cluster_mapk MAPK Cascades Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Upstream Upstream Kinases (e.g., TAK1) Stimulus->Upstream p38 p38 Upstream->p38 Activates ERK ERK1/2 Upstream->ERK Activates JNK JNK Upstream->JNK Activates Transcription Transcription Factors (e.g., AP-1) p38->Transcription ERK->Transcription JNK->Transcription Response Inflammatory Response (Cytokine Production) Transcription->Response TanIIA This compound TanIIA->p38 Inhibits phosphorylation TanIIA->ERK TanIIA->JNK

Caption: this compound suppresses the p38, ERK1/2, and JNK MAPK pathways.

NLRP3 Inflammasome Pathway

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18 via caspase-1.[15][16] Its activation is a critical step in many inflammatory diseases.

This compound inhibits NLRP3 inflammasome activation through a dual mechanism:

  • Priming Signal Inhibition: It blocks the "priming" step by inhibiting the NF-κB pathway, which downregulates the expression of NLRP3 and pro-IL-1β.[15][17]

  • Activation Signal Inhibition: Tan IIA attenuates the "activation" signal by reducing cellular uptake of triggers like oxidized LDL (oxLDL) through downregulation of LOX-1 and CD36 receptors.[15][17] This leads to decreased mitochondrial damage, reduced production of reactive oxygen species (ROS), and less lysosomal damage, all of which are key events for NLRP3 assembly.[15]

NLRP3 Inflammasome Inhibition by this compound cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB NLRP3_exp ↑ pro-IL-1β & NLRP3 Expression NFkB->NLRP3_exp oxLDL oxLDL / ROS Inflammasome NLRP3 Inflammasome Assembly oxLDL->Inflammasome Triggers NLRP3 NLRP3 NLRP3->Inflammasome ASC ASC ASC->Inflammasome Casp1_pro Pro-Caspase-1 Casp1_pro->Inflammasome Casp1_act Active Caspase-1 Inflammasome->Casp1_act Cleaves IL1b_act Active IL-1β (Secretion) Casp1_act->IL1b_act Cleaves IL1b_pro Pro-IL-1β IL1b_pro->IL1b_act TanIIA This compound TanIIA->NFkB Inhibits TanIIA->oxLDL Reduces ROS & trigger uptake

Caption: Tan IIA blocks both priming and activation signals of the NLRP3 inflammasome.

Other Key Pathways
  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. Tan IIA has been shown to inhibit the phosphorylation of JAK2 and STAT3, thereby promoting apoptosis in hyperproliferative cells like pulmonary artery smooth muscle cells and reducing inflammatory responses.[18][19]

  • NRF2 Pathway: Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the antioxidant response. Tan IIA can target the NRF2-NLRP3 signaling axis, enhancing the antioxidant defense system while inhibiting NLRP3-mediated inflammation.[16][20]

Quantitative Data on Inflammatory Modulation

The anti-inflammatory effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production
CytokineModel SystemStimulusTan IIA ConcentrationObserved EffectReference
TNF-α RA-FLSsTNF-α (20 ng/mL)20 µMSignificant decrease in mRNA expression[1]
AIA Mice SerumAdjuvant30 mg/kgSuppressed production[1]
Uric Acid-Induced HK-2 CellsUric Acid (0.5 mg/mL)1-100 µMInhibition of increased expression[16]
Rabbits with Immune VasculitisImmune Vasculitis5 mg/kg/dayStatistically significant reduction in serum levels[21]
APP/PS1 Mice BrainAβ plaques5 and 20 mg/kgSignificant reduction in mRNA and protein levels[22]
IL-1β RA-FLSsTNF-α (20 ng/mL)10 µM & 20 µMInhibition of mRNA upregulation[1]
Uric Acid-Induced HK-2 CellsUric Acid (0.5 mg/mL)1-100 µMInhibition of increased expression[16]
Rabbits with Immune VasculitisImmune Vasculitis5 mg/kg/dayStatistically significant reduction in serum levels[21]
Rats with Acute Lung InjuryOleic AcidNot specifiedPrevention of increase in BAL fluid (15.9±3.2 vs 4.6±1.3 pg/mL)[23]
IL-6 RA-FLSsTNF-α (20 ng/mL)20 µMInhibition of mRNA upregulation[1]
AIA Mice SerumAdjuvant30 mg/kgSuppressed production[1]
Uric Acid-Induced HK-2 CellsUric Acid (0.5 mg/mL)1-100 µMInhibition of increased expression[16]
Rabbits with Immune VasculitisImmune Vasculitis5 mg/kg/dayReduction in serum levels[21]
IL-8 RA-FLSsTNF-α (20 ng/mL)20 µMInhibition of mRNA upregulation[1]
PBMCs from KD PatientsPMADose-dependentLowered levels[21]
IL-17 AIA Mice SerumAdjuvant30 mg/kgSuppressed production[1]
IL-18 Uric Acid-Induced HK-2 CellsUric Acid (0.5 mg/mL)1-100 µMInhibition of increased expression[16]

RA-FLSs: Rheumatoid Arthritis Fibroblast-Like Synoviocytes; AIA: Adjuvant-Induced Arthritis; HK-2: Human Kidney 2 cells; PBMCs: Peripheral Blood Mononuclear Cells; KD: Kawasaki Disease; BAL: Bronchoalveolar Lavage.

Table 2: Effect of this compound on Other Inflammatory Mediators
MediatorModel SystemStimulusTan IIA ConcentrationObserved EffectReference
NLRP3 oxLDL-induced MacrophagesoxLDL2.5, 5, 10 µg/mLPotent inhibition of activation[15][17]
Uric Acid-Induced HK-2 CellsUric AcidNot specifiedSuppressed mRNA and protein expression[16]
Caspase-1 Uric Acid-Induced HK-2 CellsUric AcidNot specifiedSuppressed mRNA and protein expression[16]
Rats with Acute Lung InjuryOleic AcidNot specifiedAttenuated increased protein levels in pulmonary tissues[23]
iNOS LPS-induced RAW 264.7 CellsLPS10 µMInhibition of gene expression[3]
MMPs RA-FLSsTNF-α (20 ng/mL)20 µMSignificant drop in MMP-2, -3, -8, -9 mRNA[1]

oxLDL: Oxidized Low-Density Lipoprotein; iNOS: Inducible Nitric Oxide Synthase; MMPs: Matrix Metalloproteinases.

Experimental Protocols

This section provides a generalized overview of key methodologies used to investigate the anti-inflammatory effects of this compound.

Cell Culture and Induction of Inflammation
  • Cell Lines: Murine macrophage cell line RAW264.7, human kidney proximal tubular cell line HK-2, and primary Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs) are commonly used.[1][3][16]

  • Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[16]

  • Inflammatory Stimulation:

    • LPS: RAW264.7 cells are stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response via the TLR4 pathway.[24]

    • TNF-α: RA-FLSs are treated with TNF-α (e.g., 20 ng/mL) to mimic the inflammatory microenvironment of rheumatoid arthritis.[1]

    • Uric Acid: HK-2 cells are treated with uric acid (e.g., 0.5 mg/mL for 24 hours) to establish a model of hyperuricemia-induced renal injury.[16]

  • Tan IIA Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for a set time (e.g., 1-2 hours) before the addition of the inflammatory stimulus.[1][16]

Experimental Workflow for In Vitro Studies Start Seed Cells (e.g., RAW264.7) Incubate1 Incubate (24h) Start->Incubate1 Pretreat Pre-treat with This compound (Varying Doses) Incubate1->Pretreat Stimulate Add Inflammatory Stimulus (e.g., LPS) Pretreat->Stimulate Incubate2 Incubate (e.g., 24h) Stimulate->Incubate2 Analyze Analysis: - ELISA (Cytokines) - qPCR (mRNA) - Western Blot (Protein) Incubate2->Analyze

Caption: General workflow for in vitro anti-inflammatory assays of Tan IIA.

Quantification of Cytokines (ELISA)
  • Sample Collection: Cell culture supernatants or animal serum samples are collected after treatment.

  • Procedure: Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for target cytokines (e.g., TNF-α, IL-6, IL-1β) are used according to the manufacturer's instructions.

  • Analysis: The absorbance is measured at 450 nm using a microplate reader. The concentration of the cytokine in each sample is calculated based on a standard curve generated from recombinant cytokine standards.[16][25]

Analysis of Gene Expression (qRT-PCR)
  • RNA Extraction: Total RNA is extracted from cells using a suitable reagent like TRIzol.

  • cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.

  • Real-Time PCR: Quantitative PCR is carried out using a thermocycler with SYBR Green master mix and specific primers for target genes (e.g., NLRP3, IL6, TNF) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Analysis: Relative gene expression is calculated using the 2^-ΔΔCt method.[1][16]

Analysis of Protein Expression (Western Blot)
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-p38, p-NF-κB p65, NLRP3, Caspase-1).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[16]

Conclusion

This compound is a multifaceted natural compound that robustly modulates inflammatory responses through its targeted inhibition of key signaling pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome. The extensive body of research, supported by quantitative data, demonstrates its ability to significantly reduce the production of a wide array of pro-inflammatory cytokines and mediators. Its pleiotropic mechanism of action makes it a highly promising candidate for the development of novel therapeutics for a range of inflammatory diseases, from atherosclerosis and rheumatoid arthritis to neuroinflammation and acute lung injury.[1][17][22][23] Future research should focus on optimizing its bioavailability and conducting further clinical trials to translate these potent preclinical findings into effective treatments for patients.

References

Tanshinone IIA: A Deep Dive into its Molecular Mechanisms of Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tanshinone IIA (Tan-IIA), a lipophilic diterpene quinone extracted from the root of Salvia miltiorrhiza (Danshen), has garnered significant attention in oncology research for its potent anti-cancer properties. A substantial body of evidence highlights its ability to induce programmed cell death, or apoptosis, across a wide spectrum of cancer cell lines. This technical guide provides an in-depth exploration of the molecular targets of Tan-IIA in the induction of apoptosis, offering a valuable resource for researchers, scientists, and professionals involved in drug development. The guide summarizes key quantitative data, details common experimental protocols for assessing Tan-IIA's effects, and visualizes the intricate signaling pathways it modulates.

Data Presentation: Quantitative Effects of this compound on Apoptosis

The pro-apoptotic activity of this compound has been quantified in numerous studies. The following tables summarize key metrics, including the half-maximal inhibitory concentration (IC50) in various cancer cell lines and the modulation of key apoptotic proteins and mitochondrial function.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
A549Non-small cell lung cancer4816.0 ± 3.7
HCT116Colorectal carcinomaNot SpecifiedNot Specified
HeLaCervical cancerNot SpecifiedNot Specified
Colo320Colorectal adenocarcinomaNot SpecifiedNot Specified
BGC-823Gastric cancer722.8
NCI-H87Gastric cancer723.1
C4-1Cervical cancerNot Specified1.0-5.0 mg/L
4T1Triple-negative breast cancer24~50

Table 2: Modulation of Key Apoptotic Markers by this compound

Cell LineMarkerEffectFold Change / ObservationReference
SiHaBax/Bcl-2 ratioIncreasedDose-dependent increase
SiHaCleaved Caspase-3IncreasedDose-dependent increase
SiHaCleaved Caspase-9IncreasedDose-dependent increase
BxPC-3Cleaved Caspase-3Increased2.7-fold increase (at 30 µg/mL)
PANC-1Cleaved Caspase-9Increased1.9-fold increase (at 20 µg/mL)
PANC-1Cleaved PARPIncreased2.8-fold increase (at 20 µg/mL)
CHRF-288Apoptotic Cells (Annexin V)Increased11.8% to 22.4% (1-30 µg/ml)
CHRF-288Caspase-3 ActivityIncreased5.1% to 16.2% (at 10 µg/ml)
CHRF-288Mitochondrial Depolarization (JC-1)Increased9.06% to 16.6% (at 10 µg/ml)

Core Signaling Pathways Targeted by this compound in Apoptosis

This compound orchestrates apoptosis through the modulation of several critical signaling pathways. These intricate networks converge on the activation of the caspase cascade, the central executioners of programmed cell death.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is a major route for Tan-IIA-induced apoptosis. It involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors into the cytoplasm.

Tanshinone_IIA_Intrinsic_Apoptosis Tanshinone_IIA This compound ROS ↑ Reactive Oxygen Species (ROS) Tanshinone_IIA->ROS Bcl2_Family Modulation of Bcl-2 Family Tanshinone_IIA->Bcl2_Family MMP ↓ Mitochondrial Membrane Potential ROS->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Bax ↑ Bax Bcl2_Family->Bax Bcl2 ↓ Bcl-2 Bcl2_Family->Bcl2 Bax->MMP Bcl2->MMP Apaf1 Apaf-1 Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Tanshinone_IIA_PI3K_Akt_Pathway Tanshinone_IIA This compound PI3K PI3K Tanshinone_IIA->PI3K Akt Akt (Protein Kinase B) PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Caspase9 Caspase-9 Akt->Caspase9 Apoptosis Apoptosis mTOR->Apoptosis Inhibits Apoptosis Bcl2 Bcl-2 Bad->Bcl2 Bcl2->Apoptosis Caspase9->Apoptosis Tanshinone_IIA_STAT3_Pathway Tanshinone_IIA This compound STAT3_Phos STAT3 Phosphorylation (Activation) Tanshinone_IIA->STAT3_Phos STAT3_Dimer STAT3 Dimerization & Nuclear Translocation STAT3_Phos->STAT3_Dimer Anti_Apoptotic_Genes Transcription of Anti-Apoptotic Genes STAT3_Dimer->Anti_Apoptotic_Genes Bcl2 Bcl-2 Anti_Apoptotic_Genes->Bcl2 Mcl1 Mcl-1 Anti_Apoptotic_Genes->Mcl1 Survivin Survivin Anti_Apoptotic_Genes->Survivin Apoptosis Apoptosis Bcl2->Apoptosis Mcl1->Apoptosis Survivin->Apoptosis Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with This compound (Dose- and Time-course) start->treatment cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability apoptosis_detection Apoptosis Detection (Annexin V/PI Staining) treatment->apoptosis_detection protein_analysis Western Blot Analysis (Bcl-2 family, Caspases) treatment->protein_analysis mmp_analysis Mitochondrial Membrane Potential Assay (JC-1) treatment->mmp_analysis dna_fragmentation DNA Fragmentation (TUNEL Assay) treatment->dna_fragmentation data_analysis Data Analysis and Interpretation cell_viability->data_analysis apoptosis_detection->data_analysis protein_analysis->data_analysis mmp_analysis->data_analysis dna_fragmentation->data_analysis conclusion Conclusion: Elucidation of Apoptotic Mechanism data_analysis->conclusion

Tanshinone IIA: A Deep Dive into its Modulation of the PI3K/Akt/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tanshinone IIA (Tan-IIA), a major lipophilic bioactive compound isolated from the root of Salvia miltiorrhiza (Danshen), has garnered significant attention in the scientific community for its diverse pharmacological activities. Traditionally used in Chinese medicine for cardiovascular ailments, recent research has unveiled its potent anti-cancer, anti-inflammatory, and neuroprotective properties. A critical mechanism underpinning these effects is its modulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cellular processes including proliferation, survival, growth, and metabolism. Its dysregulation is a hallmark of numerous pathologies, most notably cancer. This technical guide provides a comprehensive overview of the effects of this compound on the PI3K/Akt/mTOR pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various studies on the effects of this compound on cell viability, protein expression, and in vivo tumor growth.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
AGSGastric Carcinoma5.524[1]
3.748[1]
3.572[1]
H1688Small Cell Lung Cancer~4-624, 48, 72[2]
H446Small Cell Lung Cancer>272[2]
A549Non-Small Cell Lung Cancer17.9Not Specified[3]
HCT116Colorectal Cancer19.1Not Specified[4]
HeLaCervical Cancer20.1Not Specified[4]
MCF-7Breast Cancer3.3Not Specified[3]
MDA-MB-231Breast Cancer6.5Not Specified[3]
OUMS23Colorectal Cancer0, 5, 10, 20 (Dose-dependent inhibition)Not Specified[5][6]
HuCCT-1CholangiocarcinomaNot Specified (Dose-dependent inhibition)24[7][8]
TIB-152Acute Leukemia~2048[9]
NB4Acute Promyelocytic Leukemia31.25Not Specified[10]

Table 2: In Vitro Modulation of PI3K/Akt/mTOR Pathway by this compound

Cell LineCancer TypeTreatmentEffect on Protein ExpressionReference
OUMS23Colorectal Cancer0, 5, 10, 20 µM Tan-IIADose-dependent decrease in p-Akt and p-mTOR levels.[5][11][5][11]
AGSGastric Carcinoma0, 2.0, 3.7, 5.5 µg/ml Tan-IIA for 24h or 48hDose-dependent decrease in PI3K, Akt, and mTOR protein levels.[1][12][1][12]
H1688Small Cell Lung Cancer2 and 4 µM Tan-IIAReduced PI3K and p-Akt/Akt levels.[2][2]
HuCCT-1Cholangiocarcinoma0, 10, 20, 30 µg/mL Tan-IIA for 24hDose-dependent inhibition of PI3K, p-Akt, and p-mTOR.[7][8][7][8]
TIB-152Acute Leukemia20 µM Tan-IIADecreased phosphorylation of PI3K, Akt, and mTOR.[9][9]
NB4Acute Promyelocytic Leukemia0-64 µmol/L Tan-IIADose-dependent decrease in PI3K, Akt, and mTOR phosphorylation.[10][10]
Huh7 & MHCC97HHepatocellular Carcinoma5 µM and 10 µM Tan-IIA for 24hDose-dependent decrease in phosphorylation of PI3K, Akt, and mTOR.[13][13]

Table 3: In Vivo Effects of this compound on Tumor Growth

Cancer TypeXenograft ModelTreatment RegimenOutcomeReference
CholangiocarcinomaHuCCT-1 cells in nude mice50 mg/kg Tan-IIA for 3 weeksSignificant anti-tumor effect, attenuated by a PI3K agonist.[7][7]
Gastric CancerSNU-638 cells in mice12.5, 25, or 50 mg/kg Tan-IIA for 21 daysDose-dependent reduction in tumor volume.[14][15][14][15]
Colorectal CancerOUMS23 cells in mice20 µM Tan-IIADecreased tumor volume and weight; effects reversed by SLC7A11 plasmid transfection.[5][11][5][11]
Acute LeukemiaTIB-152 cells in nude mice50 mg/kg Tan-IIA, 3 times/week for 3 weeksSignificantly inhibited tumor growth.[9][9]
Non-Small Cell Lung CancerA549 cells in xenograft modelNot specifiedInhibited tumor growth.[16][16]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the PI3K/Akt/mTOR signaling pathway and a typical experimental workflow for studying the effects of this compound.

PI3K_Akt_mTOR_Pathway Tanshinone_IIA This compound PI3K PI3K Tanshinone_IIA->PI3K Inhibits Akt Akt Tanshinone_IIA->Akt Inhibits (phosphorylation) mTORC1 mTORC1 Tanshinone_IIA->mTORC1 Inhibits (phosphorylation) Growth_Factor_Receptor Growth Factor Receptor Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP3->Akt Activates Akt->mTORC1 Activates Downstream_Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream_Effectors Activates Cell_Growth Cell Growth & Proliferation Downstream_Effectors->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Effectors->Apoptosis_Inhibition

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment with This compound (Varying concentrations and times) Cell_Culture->Treatment Cell_Viability_Assay 3a. Cell Viability Assay (MTT Assay) Treatment->Cell_Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (TUNEL Assay) Treatment->Apoptosis_Assay Protein_Extraction 3c. Protein Extraction Treatment->Protein_Extraction Data_Analysis 5. Data Analysis and Interpretation Cell_Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot 4. Western Blot Analysis (p-PI3K, p-Akt, p-mTOR) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis

Caption: Experimental workflow for studying this compound's effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the effects of this compound on the PI3K/Akt/mTOR pathway.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Western Blot Analysis

Objective: To quantify the expression levels of total and phosphorylated proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the cells with ice-cold RIPA buffer. Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using the BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then incubate with ECL detection reagent.

  • Image Acquisition: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., GAPDH).

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Objective: To detect and quantify apoptosis (programmed cell death) induced by this compound.

Materials:

  • Treated and untreated cells grown on coverslips or in chamber slides

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • DAPI or another nuclear counterstain

  • Fluorescence microscope

Protocol:

  • Cell Preparation and Fixation: After treatment with this compound, wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize them with the permeabilization solution for 2-5 minutes on ice.

  • TUNEL Reaction: Wash the cells again with PBS. Add the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) to the cells and incubate in a humidified chamber at 37°C for 1 hour, protected from light.

  • Staining and Mounting: Wash the cells with PBS to stop the reaction. Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Microscopy and Analysis: Visualize the cells under a fluorescence microscope. Apoptotic cells will show fluorescence (e.g., green for FITC-labeled dUTPs) in their nuclei. The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).

Conclusion

This compound demonstrates significant and multifaceted effects on the PI3K/Akt/mTOR signaling pathway. In the context of cancer, it predominantly acts as an inhibitor, leading to decreased cell proliferation, induction of apoptosis, and suppression of tumor growth in vivo.[1][2][5][6][7][8][9][11][12] The quantitative data presented in this guide highlights its potency across a range of cancer cell lines. The provided experimental protocols offer a robust framework for researchers to further investigate the nuanced mechanisms of this compound's action. The visualization of the signaling pathway and experimental workflows aims to facilitate a clearer understanding of the complex molecular interactions and the scientific process involved in their elucidation. As research continues to unravel the full therapeutic potential of this compound, its modulation of the PI3K/Akt/mTOR pathway will undoubtedly remain a focal point for drug development efforts in oncology and other disease areas.

References

A Technical Guide to the Interaction of Tanshinone IIA with the NF-κB Signaling Cascade

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Tanshinone IIA (Tan-IIA), a primary lipophilic diterpene quinone isolated from the medicinal herb Salvia miltiorrhiza (Danshen), has demonstrated significant therapeutic potential across a spectrum of diseases, largely attributed to its potent anti-inflammatory properties.[1][2][3] A cornerstone of its mechanism is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of the inflammatory response.[4] This technical guide provides an in-depth analysis of the molecular interactions between Tan-IIA and the NF-κB cascade, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate its multi-target inhibitory action.

The NF-κB Signaling Cascade: A Primer

The NF-κB family of transcription factors are critical regulators of genes involved in inflammation, immunity, cell proliferation, and survival.[5][6] In the canonical pathway, NF-κB dimers (most commonly p50/p65) are held in an inactive state in the cytoplasm, bound to Inhibitor of κB (IκB) proteins, primarily IκBα.[6]

Upon stimulation by pro-inflammatory signals such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), a signaling cascade is initiated.[7][8] This leads to the activation of the IκB Kinase (IKK) complex, which subsequently phosphorylates IκBα. This phosphorylation event tags IκBα for ubiquitination and proteasomal degradation, liberating the p50/p65 NF-κB dimer.[3][6] The active dimer then translocates to the nucleus, where it binds to specific κB consensus sequences on DNA to drive the transcription of pro-inflammatory genes, including TNF-α, IL-6, IL-1β, and iNOS.[9][10]

Mechanism of Action: this compound as a Multi-Target Inhibitor

Research has revealed that this compound does not inhibit the NF-κB pathway at a single point, but rather engages multiple targets to suppress its activation. This multi-pronged approach contributes to its robust anti-inflammatory efficacy. The primary inhibitory checkpoints are detailed below.

  • Inhibition of Upstream Receptor Signaling: Tan-IIA can suppress the expression of upstream components, including Toll-like receptor 4 (TLR4) and its downstream adaptor molecules MyD88 and TRAF6, which are critical for initiating the cascade in response to LPS.[8][9]

  • Suppression of IKK Activation: A key regulatory action of Tan-IIA is the inhibition of the NIK-IKK and TAK1-IKK signaling axes.[7][9] By preventing the phosphorylation and activation of the IKK complex, Tan-IIA blocks the crucial step required to trigger IκBα degradation.[7][11]

  • Prevention of IκBα Degradation: As a direct consequence of inhibiting IKK activity, Tan-IIA prevents the phosphorylation and subsequent degradation of the IκBα inhibitory protein.[7][12] This ensures that NF-κB remains sequestered and inactive in the cytoplasm.

  • Blockade of p65 Nuclear Translocation: Even if some IκBα degradation occurs, Tan-IIA has been shown to directly interfere with the translocation of the active p65 subunit from the cytoplasm into the nucleus.[7][9][12][13] This is a critical final step in preventing NF-κB from reaching its genomic targets.

The culmination of these inhibitory actions is a significant reduction in the expression of NF-κB-dependent pro-inflammatory genes, which underlies the compound's therapeutic effects in various inflammatory disease models.[8][9][10]

Tanshinone_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Stimulus (e.g., LPS, TNF-α) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKK Complex TAK1->IKK P Ikb_p65_p50 IκBα p65 p50 IKK->Ikb_p65_p50 P p65_p50 p65 p50 Ikb_p65_p50->p65_p50 Ikb_deg IκBα (Degraded) Ikb_p65_p50->Ikb_deg p65_p50_nuc p65 p50 p65_p50->p65_p50_nuc Translocation TanIIA_1 This compound TanIIA_1->TLR4 TanIIA_2 This compound TanIIA_2->IKK TanIIA_3 This compound TanIIA_3->Ikb_p65_p50 Prevents Degradation DNA κB DNA Site p65_p50_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription TanIIA_4 This compound TanIIA_4->p65_p50_nuc Blocks Translocation

Caption: this compound inhibits the NF-κB pathway at multiple points.

Quantitative Data on NF-κB Pathway Modulation

The following tables summarize quantitative and semi-quantitative findings from various in vitro and in vivo studies, demonstrating the dose-dependent inhibitory effects of this compound on key markers of NF-κB activation.

Cell/Animal Model Stimulus This compound Conc. Parameter Measured Observed Effect Reference
BV2 & U87 CellsAβ₁₋₄₂ (5 µM)1 µM, 10 µMNuclear Translocation of p65Effective suppression of p65 nuclear translocation.[12]
BV2 CellsOxygen-Glucose Deprivation (OGD)10 µMPhospho-IκB (p-IκB), Phospho-p65 (p-p65)Significant downregulation of p-IκB and p-p65 protein levels.[3]
HK-2 CellsHigh Glucose1 µM, 5 µM, 10 µMPhospho-IKKβ (p-IKKβ), Phospho-IκBα (p-IκBα)Significant, dose-dependent reduction in phosphorylation.[14]
RAW 264.7 CellsLipopolysaccharide (LPS)Dose-dependentIκBα Phosphorylation, NF-κB DNA BindingInhibition of IκBα phosphorylation and NF-κB-DNA complex formation.[7]
H9C2 CardiomyocytesHypoxia/Reoxygenation0.05 µg/mL, 0.1 µg/mLCytoplasmic & Nuclear p-NF-κB p65Notable reduction in cytoplasmic p-p65 and inhibition of nuclear translocation.[13][15][16]
Rat ModelMiddle Cerebral Artery Occlusion (MCAO)3 mg/kgInflammatory Cytokines (TNF-α, IL-1β, IL-6)Significant reduction in cytokine release in ischemic brain tissue.[3]
APP/PS1 MiceAβ Pathology5 mg/kg, 20 mg/kgmRNA levels of TNF-α, IL-6, IL-1βSignificant reduction in pro-inflammatory cytokine mRNA in the cortex and hippocampus.[12]

Key Experimental Protocols

Reproducible investigation of Tan-IIA's effect on the NF-κB pathway relies on standardized molecular biology techniques. Detailed protocols for three core assays are provided below.

Nuclear and Cytoplasmic Protein Fractionation

This protocol is essential for monitoring the translocation of NF-κB p65 from the cytoplasm to the nucleus. The procedure is performed at 4°C with pre-chilled buffers and reagents to minimize proteolysis and dephosphorylation.[17][18]

Reagents:

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Hypotonic Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES (pH 7.9), 10 mM KCl, 1.5 mM MgCl₂, 0.1 mM EDTA, 0.5 mM DTT, 0.05-0.075% NP-40, and 1x Protease/Phosphatase Inhibitor Cocktail.[17][19]

  • High-Salt Nuclear Extraction Buffer (NEB): 20 mM HEPES (pH 7.9), 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 25% (v/v) Glycerol, 0.5 mM DTT, and 1x Protease/Phosphatase Inhibitor Cocktail.[17]

Procedure:

  • Harvest ~2-4 x 10⁷ cells by centrifugation at 500 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again. Discard the supernatant.

  • Resuspend the cell pellet in 200-400 µL of ice-cold CEB. Vortex vigorously for 15 seconds and incubate on ice for 10-15 minutes to allow cells to swell.

  • Centrifuge at 16,000 x g for 5 minutes at 4°C.

  • Carefully collect the supernatant, which contains the cytoplasmic fraction , and transfer to a new pre-chilled tube.

  • Resuspend the remaining nuclear pellet in 50-100 µL of ice-cold NEB.

  • Incubate on ice for 30-40 minutes with vortexing every 10 minutes to lyse the nuclear membrane.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant, which contains the nuclear fraction .

  • Determine protein concentration of both fractions using a BCA or Bradford assay. Samples are now ready for Western blot analysis.

Western Blotting for NF-κB Pathway Proteins

Western blotting is used to quantify changes in the abundance and phosphorylation status of key pathway proteins.[20][21][22]

Procedure:

  • Sample Preparation: Mix 20-40 µg of protein from total cell lysate or nuclear/cytoplasmic fractions with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an 8-12% polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Key antibodies include:

    • Anti-phospho-p65 (Ser536)

    • Anti-p65 (Total)

    • Anti-phospho-IκBα (Ser32)

    • Anti-IκBα (Total)

    • Anti-Lamin B1 (Nuclear Loading Control)

    • Anti-β-actin or α-Tubulin (Cytoplasmic/Total Loading Control)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Densitometry analysis is used for quantification.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a gel-based assay used to directly detect the DNA-binding activity of transcription factors like NF-κB.[5][23]

Reagents:

  • NF-κB Consensus Oligonucleotide Probe: A double-stranded DNA probe containing the κB binding site (e.g., 5'-AGTTGAGGGGACTTTCCCAGGC-3'). The probe is typically end-labeled with biotin (B1667282) or a radioactive isotope like ³²P.

  • Binding Buffer (5X): 50 mM HEPES (pH 7.9), 50% Glycerol, 5 mM EDTA, 25 mM MgCl₂, 5 mM DTT.

  • Poly [d(I-C)]: A non-specific DNA competitor to reduce non-specific binding.

Procedure:

  • Binding Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 5-10 µg of nuclear extract protein.

    • 2 µL of 5X Binding Buffer.

    • 1 µL of Poly [d(I-C)].

    • Nuclease-free water to a final volume of 9 µL.

  • Incubate for 10 minutes on ice.

  • Probe Addition: Add 1 µL of the labeled NF-κB probe to the reaction mixture.

  • Binding Incubation: Incubate the reaction at room temperature for 20-30 minutes.

  • Gel Electrophoresis: Load the samples onto a non-denaturing 4-6% polyacrylamide gel. Run the gel in 0.5X TBE buffer at 100-150V at 4°C.

  • Detection:

    • For radioactive probes, dry the gel and expose it to X-ray film.

    • For biotinylated probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescent substrate.

  • Analysis: A "shifted" band, which migrates slower than the free probe, indicates the formation of an NF-κB-DNA complex. The intensity of this band corresponds to the level of NF-κB DNA-binding activity.

Standard Experimental Workflow

Investigating the effects of this compound on the NF-κB pathway typically follows a structured workflow to generate comprehensive data.

Tanshinone_Workflow cluster_analysis Downstream Analysis start Cell Culture (e.g., RAW 264.7, BV2) pretreat Pre-treatment with This compound (various doses) start->pretreat stimulate Stimulation (e.g., LPS, TNF-α, Aβ) pretreat->stimulate harvest Harvest Cells / Extract RNA & Protein stimulate->harvest path_a Total Protein Lysate harvest->path_a path_b Nuclear & Cytoplasmic Fractionation harvest->path_b path_d Total RNA harvest->path_d wb_total Western Blot (p-IKK, p-IκBα, Total IκBα) path_a->wb_total wb_frac Western Blot (p65, Lamin B1, Tubulin) path_b->wb_frac path_c Nuclear Extract path_b->path_c emsa EMSA path_c->emsa qpcr qRT-PCR (TNF-α, IL-6, iNOS mRNA) path_d->qpcr

Caption: A typical experimental workflow for studying Tan-IIA's effects.

Conclusion and Future Directions

This compound is a potent, multi-target modulator of the NF-κB signaling cascade. Its ability to intervene at several key activation points—from upstream receptor signaling to IKK activation, IκBα degradation, and p65 nuclear translocation—underpins its well-documented anti-inflammatory effects. The data consistently demonstrate that Tan-IIA can effectively quell the inflammatory response in a wide range of preclinical models.

For drug development professionals, Tan-IIA represents a promising natural scaffold for designing novel anti-inflammatory agents. Future research should focus on structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic profile, as well as further investigation into its effects on non-canonical NF-κB signaling and pathway crosstalk. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to further explore and harness the therapeutic potential of this compound.

References

Exploring the Anticancer Effects of Tanshinone IIA Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticancer properties of Tanshinone IIA (Tan IIA) and its derivatives. Tan IIA is a lipophilic diterpene quinone isolated from the dried root of Salvia miltiorrhiza Bunge (Danshen), a traditional Chinese medicine. Extensive research has demonstrated the potential of Tan IIA and its synthetic analogues as anticancer agents, exhibiting a range of activities including the induction of apoptosis and autophagy, and the inhibition of cell proliferation, metastasis, and angiogenesis. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms to facilitate further research and development in this promising area of oncology.

Quantitative Analysis of Anticancer Efficacy

The anticancer effects of this compound and its derivatives have been quantified across a variety of cancer cell lines and in vivo models. The following tables summarize the half-maximal inhibitory concentrations (IC50) from in vitro cytotoxicity assays and the tumor growth inhibition observed in preclinical animal studies.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and its Derivatives in Various Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
This compoundMCF-7Breast Cancer3.3[1]
This compoundMDA-MB-231Breast Cancer6.5[1]
This compoundA549Lung Cancer17.9[1]
This compoundHCT116Colon Cancer4.17 ± 0.27[2]
This compoundHeLaCervical Cancer-[3]
This compoundColo320Colorectal Adenocarcinoma-[3]
Acetylthis compoundMDA-MB-453Breast Cancer~5[4]
Acetylthis compoundSK-BR-3Breast Cancer~10[4]
Acetylthis compoundBT-474Breast Cancer~15[4]
Tanshinone IHUVECEndothelial Cells~2.5[5]
CryptotanshinoneRh30Rhabdomyosarcoma2.5 - 40[5]
CryptotanshinoneDU 145Prostate Cancer2.5 - 40[5]
Imidazole Derivative TA12MDA-MB-231Breast Cancer-[6]

Table 2: In Vivo Antitumor Activity of this compound and its Derivatives

CompoundAnimal ModelCancer TypeDosageTumor Growth InhibitionReference
This compoundNude mice with BGC823 xenograftsGastric Cancer-Significant inhibition with chloroquine
This compoundSCID mice with AGS xenograftsGastric Cancer8 weeks treatmentDose-dependent decrease in EGFR, IGFR, PI3K, AKT, mTOR
This compoundMice with C26 colon cancer xenograftsColon Cancer0.5, 1, 2 mg/kg (i.v.)Dose-dependent decrease in serum VEGF[5]
This compoundH22 tumor-bearing miceHepatocellular Carcinoma-Significant inhibition of tumor growth[2]
Acetylthis compoundAthymic mice with MDA-MB-453 xenograftsBreast Cancer-Significant inhibition of tumor growth[4]
Tanshinone IMice with H1299 xenograftsNon-small cell lung cancer-34% reduction in solid tumor weight[7]
Tanshinone IDU 145 tumor-bearing miceProstate Cancer150, 200 mg/kg (oral gavage)Decreased microvessel density[5]

Core Signaling Pathways Modulated by this compound Derivatives

This compound and its derivatives exert their anticancer effects by modulating several critical signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most significantly affected cascades.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Survival Cell Survival (Inhibition of Apoptosis) Akt->Cell_Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis (Cell Growth) S6K->Protein_Synthesis fourEBP1->Protein_Synthesis |-- Tanshinone_IIA This compound Derivatives Tanshinone_IIA->PI3K inhibits Tanshinone_IIA->Akt inhibits Tanshinone_IIA->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound derivatives.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway Modulation by this compound Derivatives Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation_Differentiation Cell Proliferation & Differentiation Transcription_Factors->Proliferation_Differentiation Tanshinone_IIA This compound Derivatives Tanshinone_IIA->Ras inhibits Tanshinone_IIA->Raf inhibits

Caption: MAPK/ERK signaling pathway and points of modulation by this compound derivatives.

Experimental Workflow for Anticancer Evaluation

A systematic approach is crucial for evaluating the anticancer potential of novel this compound derivatives. The following workflow outlines the key experimental stages from initial screening to in vivo efficacy studies.

Experimental_Workflow Experimental Workflow for Evaluating Anticancer Effects of this compound Derivatives cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy Start Synthesized This compound Derivatives MTT Cell Viability Assay (MTT Assay) Start->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle WesternBlot Western Blot Analysis (Signaling Pathways) IC50->WesternBlot Xenograft Tumor Xenograft Model (e.g., Nude Mice) Apoptosis->Xenograft CellCycle->Xenograft WesternBlot->Xenograft TumorGrowth Monitor Tumor Growth & Animal Health Xenograft->TumorGrowth Analysis Histological & Molecular Analysis of Tumors TumorGrowth->Analysis

Caption: A general experimental workflow for screening and characterizing this compound derivatives.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is fundamental to obtaining reliable data. This section provides detailed protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • This compound derivative stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

    • Prepare serial dilutions of the this compound derivative in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the this compound derivative at the desired concentrations for the appropriate time.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour, measuring FITC (FL1) and PI (FL3) fluorescence.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Treated and control cells

    • PBS

    • 70% Ethanol (B145695) (ice-cold)

    • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

    • RNase A solution (100 µg/mL in PBS)

    • Flow cytometer

  • Procedure:

    • Culture and treat cells with the this compound derivative as for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in 50 µL of RNase A solution and incubate for 30 minutes at 37°C.

    • Add 400 µL of PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry, acquiring data on a linear scale for the PI signal.

Western Blot Analysis of Signaling Pathway Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Materials:

    • Treated and control cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

References

Tanshinone IIA's Role in Regulating Autophagy in Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tanshinone IIA (Tan IIA), a primary lipophilic compound extracted from the medicinal herb Salvia miltiorrhiza, has demonstrated significant anti-tumor activities across a spectrum of cancer types. A crucial mechanism underlying its therapeutic potential is the modulation of autophagy, a cellular self-degradation process that can paradoxically lead to either cell survival or cell death. This technical guide provides an in-depth examination of the molecular pathways through which Tan IIA regulates autophagy in tumor cells. It summarizes key quantitative data, details essential experimental protocols for autophagy assessment, and presents visual diagrams of the core signaling pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to this compound and Autophagy in Cancer

This compound is a diterpene quinone compound that has been the subject of extensive research for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and, notably, anti-cancer effects.[1] Its therapeutic actions in oncology are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and migration, and cell cycle arrest.[1][2]

Autophagy is a highly conserved catabolic process where cells degrade and recycle their own components through the lysosomal machinery. This process is initiated by the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with a lysosome to form an autolysosome, where the contents are degraded. In the context of cancer, autophagy plays a dual role. It can act as a tumor suppressor by removing damaged organelles and preventing genomic instability, or it can promote tumor survival by providing nutrients and energy during metabolic stress. Tan IIA has been shown to predominantly induce a form of autophagic cell death in various cancer models, making it a promising candidate for therapeutic development.[3][4]

Molecular Mechanisms of this compound-Induced Autophagy

Tan IIA orchestrates the induction of autophagy by modulating several key signaling pathways that are often dysregulated in cancer. The most prominent of these are the PI3K/Akt/mTOR and MAPK/ERK pathways.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and a potent inhibitor of autophagy.[5] In numerous cancer cell types, including glioma, leukemia, and breast cancer, this pathway is constitutively active, promoting unchecked cell growth and suppressing autophagy.[2][6][7]

This compound has been consistently shown to inhibit the PI3K/Akt/mTOR signaling cascade.[6][8] It achieves this by reducing the phosphorylation levels of key components like PI3K, Akt, and mTOR.[5][7] The inhibition of mTOR, a master negative regulator of autophagy, is a critical event. When active, mTOR phosphorylates and inhibits the ULK1 complex, which is essential for initiating autophagosome formation. By suppressing mTOR activity, Tan IIA relieves this inhibition, thereby activating the ULK1 complex and triggering the autophagic process.[5] This leads to an upregulation of key autophagy-related proteins (Atgs) such as Beclin-1 and the conversion of microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[6][9]

TanshinoneIIA_PI3K_Pathway cluster_membrane cluster_cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K TanshinoneIIA This compound TanshinoneIIA->PI3K Inhibits Akt Akt TanshinoneIIA->Akt Inhibits mTOR mTOR TanshinoneIIA->mTOR Inhibits PI3K->Akt Akt->mTOR ULK1 ULK1 Complex mTOR->ULK1 Inhibits Autophagy Autophagy Induction (↑ Beclin-1, ↑ LC3-II) ULK1->Autophagy Initiates

Tan IIA inhibits the PI3K/Akt/mTOR pathway to induce autophagy.
Activation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) branch, also plays a complex role in autophagy regulation. While often associated with cell proliferation, sustained activation of the ERK pathway can promote autophagic cell death.

Studies in colon cancer and leukemia cells have shown that Tan IIA can activate the MEK/ERK signaling pathway.[3][10] This activation appears to contribute to the induction of autophagy. For instance, in KBM-5 leukemia cells, Tan IIA was found to dramatically activate the Raf/ERK/p90 RSK signaling cascade, and the use of an ERK inhibitor suppressed the Tan IIA-induced conversion of LC3-I to LC3-II.[3] In some contexts, this ERK activation may also lead to the inhibition of mTOR, creating a crosstalk between the MAPK and mTOR pathways that converges on the induction of autophagy.[10]

TanshinoneIIA_MAPK_Pathway cluster_cytoplasm TanshinoneIIA This compound MEK MEK TanshinoneIIA->MEK Activates ERK ERK MEK->ERK mTOR mTOR ERK->mTOR Inhibits Autophagy Autophagy Induction ERK->Autophagy Promotes mTOR->Autophagy Inhibits

Tan IIA activates the MAPK/ERK pathway, promoting autophagy.

Quantitative Analysis of this compound's Effects

The effect of this compound on autophagy induction and cell viability is dose-dependent and varies across different cancer cell lines. The following tables summarize quantitative data from various studies.

Table 1: Effect of this compound on Cancer Cell Viability and Autophagy Markers

Cancer Cell LineTypeTan IIA Conc. (µM)Effect on Cell ViabilityEffect on LC3-II/LC3-I RatioEffect on p62/SQSTM1Reference(s)
U251Human Glioma5-20Dose-dependent decreaseIncreasedNot Reported[7][8]
KBM-5Human Leukemia5-20Dose-dependent decreaseIncreasedNot Reported[3]
NB4Acute Promyelocytic Leukemia16-64 (IC50: 31.25)Dose-dependent decreaseIncreasedNot Reported[5][11]
SW480 & HT29Human Colon Cancer5-20Dose-dependent decreaseIncreasedDecreased[10]
MCF-7Human Breast Cancer10-40Dose-dependent decreaseIncreasedNot Reported[6]
A375Human Melanoma10-40Dose-dependent decreaseIncreasedNot Reported[6]
MG-63Human Osteosarcoma2.5-20 mg/LDose- and time-dependent decreaseIncreasedNot Reported[12][13]
SCC-9Oral Squamous Cell CarcinomaNot SpecifiedDecreasedIncreasedNot Reported[9]

Note: p62/SQSTM1 is a protein that binds to LC3 and ubiquitinated substrates, targeting them for degradation in autolysosomes. Therefore, a decrease in p62 levels is indicative of increased autophagic flux.[14][15]

Key Experimental Protocols

Accurate assessment of autophagy is critical for studying the effects of compounds like this compound. This requires a multi-faceted approach, as no single assay is sufficient.

Western Blotting for LC3 and p62

Western blotting is the most common method to monitor autophagy by detecting changes in the levels of key marker proteins.[16] The conversion of LC3-I (cytosolic form, ~16 kDa) to LC3-II (lipidated form, ~14 kDa) is a hallmark of autophagosome formation.[17] A decrease in p62 levels indicates enhanced autophagic flux.[18]

Protocol:

  • Cell Lysis: Treat cells with Tan IIA for the desired time and concentration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[19]

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel to ensure optimal separation of LC3-I and LC3-II bands.[19]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[19]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[19]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LC3 (e.g., 1:1000 dilution) and p62/SQSTM1 (e.g., 1:1000 dilution). A loading control like GAPDH or β-tubulin should also be used. Note: Actin levels can sometimes be affected by autophagy induction and may not be a reliable loading control.[17][19]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[19]

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.[19]

  • Analysis: Quantify band intensities using densitometry software. The LC3-II/LC3-I ratio and the normalized p62 levels are calculated to assess autophagic activity.[19]

WesternBlot_Workflow start Cell Treatment (with Tan IIA) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE (12-15% Gel) quant->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking (5% Milk/BSA) transfer->block primary_ab Primary Antibody Incubation (Anti-LC3, Anti-p62, Anti-GAPDH) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect ECL Detection & Imaging secondary_ab->detect analysis Densitometry Analysis (LC3-II/I Ratio, p62 Levels) detect->analysis

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Tanshinone IIA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tanshinone IIA (Tan IIA), a lipophilic diterpene quinone isolated from the dried root of Salvia miltiorrhiza Bunge (Danshen), is a pharmacologically active compound extensively utilized in traditional Chinese medicine.[1][2] In recent years, Tan IIA has garnered significant attention from the scientific community for its potent anti-tumor activities across a wide array of human cancer cell lines.[1][2][3] Its therapeutic potential stems from its ability to modulate multiple critical cellular processes, including inhibiting cell proliferation, inducing apoptosis (programmed cell death), triggering cell cycle arrest, and preventing migration and invasion.[4][5]

The primary mechanism of action for Tan IIA's anticancer effects involves the regulation of various intracellular signaling pathways. Notably, it has been shown to inhibit the pro-survival PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][6][7][8] By suppressing this pathway, Tan IIA can decrease the expression of anti-apoptotic proteins (like Bcl-2) and increase the expression of pro-apoptotic proteins (like Bax), ultimately leading to the activation of the caspase cascade and apoptosis.[1][2] Additionally, Tan IIA can influence other pathways such as the MAPK and STAT3 signaling cascades and affect the expression of cell cycle regulators.[2][4][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro effects of this compound on various cell lines. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of cellular pathways and workflows.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound across different cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 Value
786-ORenal Cell Carcinoma24 h~2 µg/mL[9]
A2780Ovarian Cancer24 h150 µM[10]
HCT116Colorectal Cancer24 h15.92 µM[11]
HCT116Colorectal Cancer48 h8.42 µM[11]
SW480Colorectal Cancer24 h12.33 µM[11]
SW480Colorectal Cancer48 h7.98 µM[11]
MCF-7Breast CancerNot Specified3.3 µM[12]
MDA-MB-231Breast CancerNot Specified6.5 µM[12]
A549Non-Small Cell Lung CancerNot Specified17.9 µM[12]
HepG2Hepatocellular Carcinoma48 h~5 µM

Table 2: Apoptosis Induction by this compound

Cell LineTan IIA ConcentrationIncubation TimeApoptosis Rate (% of cells)
786-O0 µg/mL (Control)24 h11.5%[9]
2 µg/mL24 h36.4%[9]
4 µg/mL24 h40.3%[9]
8 µg/mL24 h42.7%[9]
KB0 µg/mL (Control)24 h4.4%[13]
5 µg/mL24 h5.7%[13]
10 µg/mL24 h42.2%[13]
20 µg/mL24 h93.9%[13]
LNCaP50 µM24 h9.6% (Sub-G1)[14]
50 µM48 h27.4% (Sub-G1)[14]

Table 3: Cell Cycle Arrest Induced by this compound

Cell LineTan IIA ConcentrationIncubation TimeEffect on Cell Cycle
786-OIncreasing concentrations24 hS Phase Arrest[15][16]
KB10 µg/mL24 h & 48 hG2/M Phase Arrest[13]
LNCaPNot SpecifiedNot SpecifiedG1 Phase Arrest[1]
A54931 µmol/L48 hS Phase Arrest[1][5]
SKOV3Not SpecifiedNot SpecifiedG2/M Phase Arrest[1]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro evaluation.

TanshinoneIIA_PI3K_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt mtor mTOR akt->mtor Activates bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Activates bax Bax (Pro-apoptotic) akt->bax Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits caspase Caspase Activation bax->caspase bax->apoptosis Promotes caspase->apoptosis Executes tan tan tan->pi3k Inhibits tan->akt Inhibits Experimental_Workflow start Cell Culture (Select appropriate cell line) treatment Treatment with this compound (Dose-response and time-course) start->treatment harvest Cell Harvesting treatment->harvest viability Cell Viability Assay (e.g., MTT, CCK-8) harvest->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) harvest->apoptosis cellcycle Cell Cycle Analysis (Propidium Iodide Staining) harvest->cellcycle protein Protein Analysis (Western Blot) harvest->protein gene Gene Expression Analysis (qRT-PCR) harvest->gene viability_result Determine IC50 viability->viability_result apoptosis_result Quantify Apoptotic Cells apoptosis->apoptosis_result cellcycle_result Analyze Cell Cycle Distribution cellcycle->cellcycle_result protein_result Evaluate Signaling Pathway Protein Levels protein->protein_result

References

Application Notes and Protocols for Tanshinone IIA Administration in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tanshinone IIA (Tan IIA) is a major lipophilic diterpene extracted from the rhizome of Salvia miltiorrhiza Bunge, a traditional Chinese herb widely used for the treatment of cardiovascular diseases.[1][2] Preclinical studies in various animal models have demonstrated its broad therapeutic potential, including neuroprotective, cardioprotective, anti-inflammatory, antioxidant, and anti-cancer effects.[3][4][5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of Tan IIA in in vivo animal models. The document outlines detailed experimental protocols, summarizes quantitative data from various studies, and illustrates key signaling pathways modulated by Tan IIA. A critical consideration for in vivo studies is the poor water solubility and low oral bioavailability (<3.5%) of Tan IIA, which necessitates careful formulation and selection of administration routes.[8][9][10]

Pharmacokinetics and Formulation

Tan IIA is characterized by extensive first-pass metabolism, primarily through glucuronidation, and wide tissue distribution, with high accumulation in the liver and lungs but limited penetration into the brain.[8][11][12] Its low aqueous solubility requires formulation as a suspension or the use of solubilizing agents for effective administration.[10][13]

Protocol 1: General Vehicle Preparation

This protocol describes the preparation of a common vehicle for suspending Tan IIA for intraperitoneal or oral administration.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 0.9% sterile saline solution or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of Tan IIA powder.

  • Prepare a stock solution by dissolving Tan IIA in a minimal amount of DMSO. For example, to prepare a final injection solution with 0.1% DMSO, first dissolve the total required Tan IIA in a volume of DMSO that will be 0.1% of the final total volume.

  • In a separate sterile tube, measure the required volume of 0.9% NaCl solution or PBS.[3][7]

  • While vortexing the saline/PBS, slowly add the Tan IIA/DMSO stock solution to create a homogenous suspension.

  • Ensure the final concentration of DMSO is low (typically ≤0.1%) to avoid solvent toxicity.[3]

  • Administer the freshly prepared suspension to the animal model based on body weight.

Experimental Protocols for Disease Models

Protocol 2: Alzheimer's Disease (AD) Model

This protocol details the administration of Tan IIA to evaluate its neuroprotective effects in a transgenic mouse model of Alzheimer's disease.[3]

  • Animal Model: APP/PS1 male transgenic mice. Age-matched wild-type (WT) mice serve as controls.[3]

  • Objective: To assess the impact of Tan IIA on cognitive function, Aβ plaque deposition, and neuroinflammation.[3][4]

  • Administration Route: Intraperitoneal (i.p.) injection.[3]

  • Dosing Regimen:

    • Low Dose Group: 5 mg/kg Tan IIA, once daily.[3]

    • High Dose Group: 20 mg/kg Tan IIA, once daily.[3]

    • Control Groups (WT and APP/PS1): Administered with an equal volume of the vehicle (0.1% DMSO in 0.9% NaCl).[3]

  • Treatment Duration: 30 consecutive days.[3]

  • Key Outcome Measures:

    • Cognitive Assessment: Morris Water Maze (escape latency) and Y-maze tests.[3]

    • Neuropathology: Immunohistochemistry for Aβ plaques (Thioflavin S staining), neuronal loss (NeuN staining), microgliosis (Iba-1 staining), and astrocytosis (GFAP staining).[3]

    • Biochemical Analysis: ELISA for Aβ levels and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in brain homogenates.[3]

Protocol 3: Myocardial Ischemia-Reperfusion Injury (MIRI) Model

This protocol describes the use of Tan IIA to investigate its cardioprotective properties in a rat model of MIRI.[5]

  • Animal Model: Rats (e.g., Sprague-Dawley). MIRI is induced by ligating the left anterior descending (LAD) coronary artery for a set period (e.g., <40 minutes), followed by reperfusion.[5][14]

  • Objective: To evaluate the efficacy of Tan IIA in reducing myocardial infarct size and oxidative stress.[5]

  • Administration Route: Intravenous (i.v.), intraperitoneal (i.p.), or intragastric (i.g.) administration.[5][14]

  • Dosing Regimen: Doses above 5 mg/kg have been shown to be effective.[5][14] Treatment can be administered prior to ischemia, during ischemia, or upon reperfusion.[14]

  • Treatment Duration: Typically a single dose administered in relation to the ischemic event.

  • Key Outcome Measures:

    • Infarct Size Assessment: Staining of heart sections (e.g., with TTC) to quantify the infarct area.[5]

    • Cardiac Injury Markers: Measurement of serum levels of lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK).[1]

    • Oxidative Stress Markers: Analysis of myocardial tissue for superoxide (B77818) dismutase (SOD) activity and malondialdehyde (MDA) levels.[5]

Protocol 4: Acute Pancreatitis Model

This protocol outlines the administration of Tan IIA to assess its anti-inflammatory effects in a mouse model of acute pancreatitis.[7]

  • Animal Model: Male ICR or C57BL/6 mice. Acute pancreatitis is induced by repeated hourly i.p. injections of caerulein (B1668201).[7]

  • Objective: To determine if Tan IIA can ameliorate pancreatic injury and associated systemic inflammation.[7]

  • Administration Route: Intraperitoneal (i.p.) injection.[7]

  • Dosing Regimen:

    • Tan IIA is dissolved in PBS and administered 30 minutes before the first caerulein injection.[7]

    • Dose Groups: 5 mg/kg, 25 mg/kg, and 50 mg/kg.[7]

    • Control Group: Receives an equal volume of PBS.[7]

  • Treatment Duration: Single pretreatment dose. Animals are typically sacrificed 12 hours after the first caerulein injection.[7]

  • Key Outcome Measures:

    • Pancreatic Injury Markers: Serum amylase and lipase (B570770) levels.[7]

    • Histopathology: H&E staining of pancreatic and lung tissues to assess edema, inflammation, and necrosis.[7]

    • Oxidative Stress Pathway: Western blot analysis of pancreatic tissue for Nrf2 and heme oxygenase 1 (HO-1) expression. Measurement of reactive oxygen species (ROS).[7]

Summary of Quantitative Data

The following tables summarize the administration parameters and observed efficacy of this compound across various in vivo studies.

Table 1: Administration Parameters of this compound in Various Animal Models

Disease ModelAnimal SpeciesAdministration RouteDosage RangeDurationReference(s)
Alzheimer's DiseaseAPP/PS1 MiceIntraperitoneal (i.p.)5 - 20 mg/kg/day30 days[3]
Alzheimer's DiseaseVarious AD Modelsi.p. or Oral Gavage1 - 100 mg/kgVariable[4]
Myocardial I/R InjuryRatsi.v., i.p., i.g.> 5 mg/kgSingle Dose[5][14]
Acute PancreatitisMice (ICR, C57BL/6)Intraperitoneal (i.p.)5 - 50 mg/kgSingle Dose[7]
AtherosclerosisMice (C57BL/6)Not Specified10 mg/kg/dayVariable[9]
Hepatic Fibrosis (NASH)RatsNot SpecifiedNot SpecifiedVariable[15]
Crohn's Disease (Colitis)MiceOral Gavage20 mg/kgVariable[16]
Pharmacokinetics StudyRatsOral Gavage6.7 - 60 mg/kgSingle Dose[11][12]

Table 2: Efficacy of this compound on Key Biomarkers

Disease ModelBiomarkerEffect of Tan IIAReference(s)
Alzheimer's DiseaseAβ plaques[3]
TNF-α, IL-6, IL-1β[3][4]
Neuronal Density (NeuN)[4]
Myocardial I/R InjuryMyocardial Infarct Area[5]
SOD[1][5]
MDA, LDH[1][5]
Acute PancreatitisSerum Amylase & Lipase[7]
ROS[7]
Nrf2, HO-1[7]
Hepatic FibrosisTGF-β1, Smad2/3, α-SMA[15]
Smad7[15]
General InflammationNF-κB Activation[3]
ApoptosisBcl-2/Bax Ratio[4]
Caspase-3[1][4]

Key Signaling Pathways and Visualizations

This compound exerts its therapeutic effects by modulating multiple intracellular signaling pathways. The following diagrams illustrate these mechanisms.

G cluster_workflow General Experimental Workflow A Animal Model Selection (e.g., APP/PS1, MIRI Rat) B Formulation of Tan IIA (e.g., 0.1% DMSO in Saline) A->B C Administration (Route, Dose, Frequency) B->C D Behavioral / Physiological Assessment C->D E Sample Collection (Blood, Tissue) D->E F Biochemical & Histological Analysis E->F G Data Analysis & Interpretation F->G

General workflow for in vivo this compound studies.

G Ab Amyloid-β (Aβ) RAGE RAGE Ab->RAGE binds NFkB NF-κB RAGE->NFkB activates TanIIA This compound TanIIA->RAGE inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines induces transcription Neuroinflammation Neuroinflammation & Neuronal Loss Cytokines->Neuroinflammation

Tan IIA inhibits the RAGE/NF-κB pathway in AD.[3]

G PAMPs Pathogen/Damage Associated Molecular Patterns TLR4 TLR4 PAMPs->TLR4 activates NFkB NF-κB p65 TLR4->NFkB activates TanIIA This compound TanIIA->TLR4 inhibits Cytokines IL-1β, IL-18 NFkB->Cytokines promotes Pyroptosis Cardiomyocyte Pyroptosis Cytokines->Pyroptosis G TGFb1 TGF-β1 Smad23 p-Smad2/3 TGFb1->Smad23 phosphorylates Fibrosis Hepatic Fibrosis (α-SMA expression) Smad23->Fibrosis promotes Smad7 Smad7 (Inhibitory) Smad7->Smad23 inhibits TanIIA This compound TanIIA->TGFb1 suppresses TanIIA->Smad7 increases

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Tanshinone IIA in Herbal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantification of Tanshinone IIA in herbal extracts, particularly from Salvia miltiorrhiza (Danshen), using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound is a significant bioactive diterpene quinone known for its therapeutic potential in cardiovascular diseases.[1] Accurate and reliable quantification is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note outlines the complete workflow, including sample preparation, chromatographic conditions, method validation parameters, and data analysis.

Introduction

This compound is one of the main lipophilic active components isolated from the root of Salvia miltiorrhiza Bunge (Danshen), a herb widely used in traditional Chinese medicine.[1] Its pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects, have made it a subject of extensive research.[1] High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the separation and quantification of this compound in complex herbal matrices.[1][2] This protocol details a validated isocratic HPLC-UV method for this purpose.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance.

    • Ultrasonic bath.

    • Centrifuge.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 98%).

    • Methanol (B129727) (HPLC grade).

    • Acetonitrile (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Acetic acid or Phosphoric acid (analytical grade).

    • Syringe filters (0.45 µm nylon or PTFE).[3]

  • Chromatographic Column:

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 200 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.[1] This solution should be stored at 4°C in the dark.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from approximately 0.1 µg/mL to 500 µg/mL.[1] A typical calibration series might include 1.0, 10.0, 50.0, 100.0, and 250.0 µg/mL.[1]

Preparation of Herbal Sample
  • Drying and Pulverizing: Dry the herbal roots (Salvia miltiorrhiza) at 40°C and grind them into a fine powder (e.g., pass through a No. 24 mesh sieve).[1][3]

  • Extraction: Accurately weigh approximately 0.3-0.5 g of the herbal powder into a centrifuge tube or flask.[1][3]

  • Add 50 mL of methanol to the powder.[1][3]

  • Perform ultrasonic extraction for 20-40 minutes.[1][2] Alternatively, reflux extraction for 1 hour can be used.[3]

  • After extraction, cool the solution to room temperature and adjust the weight back to the initial weight with methanol to compensate for any solvent loss.[3]

  • Filtration: Centrifuge the extract if necessary and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[3][4]

HPLC Method and Parameters

The following tables summarize various chromatographic conditions reported for the analysis of this compound. Method A is a simple, isocratic method suitable for routine quality control.

Table 1: Summary of HPLC Chromatographic Conditions

ParameterMethod A (Isocratic)Method B (Gradient)Method C (UPLC-MS/MS)
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[5]C18[6]ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[2]
Mobile Phase Methanol:Water (78:22, v/v) containing 0.5% Acetic Acid[1]A: Water + 0.02% Phosphoric AcidB: Acetonitrile[6]A: Acetonitrile + 0.1% Formic AcidB: Water + 0.1% Formic Acid[2]
Flow Rate 0.5 mL/min[1][5]1.0 mL/min[6]0.5 mL/min[2]
Detection Wavelength 254 nm[5]UV (not specified)MS/MS (MRM mode)[2]
Column Temperature Ambient or 30°C[6]30°C[6]40°C[2]
Injection Volume 20 µL[1][6]20 µL[6]1 µL[2]

Method Validation

Method validation ensures the reliability of the analytical results. Key parameters are summarized below based on published data.

Table 2: Summary of Method Validation Parameters for this compound Quantification

ParameterTypical Performance Data
Linearity Range 0.1 - 500.0 µg/mL with r² > 0.99[1][5]
Accuracy (Recovery) 92% - 108.1%[5][7]
Precision (RSD%) Intra-day: < 3.0% - 7.19%[7][8]Inter-day: < 3.0% - 7.80%[7][8]
Limit of Detection (LOD) 0.05 - 0.1 µg/mL[7][9]
Limit of Quantification (LOQ) 0.25 - 0.5 µg/mL[7][9]

Data Analysis and Quantification

  • Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot a calibration curve of the peak area versus the concentration of this compound.[10]

  • Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should ideally be ≥ 0.999.

  • Sample Analysis: Inject the prepared herbal extract sample.

  • Calculation: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Use the peak area from the sample and the linear regression equation to calculate the concentration of this compound in the injected sample.

  • Content in Herbal Material: Calculate the final content of this compound in the original herbal material (e.g., in mg/g) by accounting for the initial weight of the powder, the extraction volume, and any dilution factors.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Herbal Material (e.g., Salvia miltiorrhiza root) Powder Dry and Pulverize Sample->Powder Extract Ultrasonic Extraction (Methanol) Powder->Extract Filter Centrifuge and Filter (0.45 µm) Extract->Filter HPLC HPLC Injection and Analysis Filter->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Quant Quantification (vs. Calibration Curve) Data->Quant Result Final Concentration (mg/g) Quant->Result

References

Application Notes and Protocols for Developing Tanshinone IIA Nano-formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinone IIA (Tan-IIA) is a lipophilic diterpenoid extracted from the root of Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine. It has demonstrated a wide range of pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-cancer effects.[1] Notably, Tan-IIA has been investigated for its therapeutic potential in cardiovascular diseases and various types of cancer, such as lung, breast, and liver cancer.[1] However, the clinical application of Tan-IIA is significantly hampered by its poor water solubility, low oral bioavailability, and extensive first-pass metabolism.[1]

Nano-formulations offer a promising strategy to overcome these limitations. By encapsulating Tan-IIA within nanocarriers, it is possible to enhance its solubility, protect it from premature degradation, improve its pharmacokinetic profile, and potentially achieve targeted delivery to disease sites. This document provides a comprehensive overview of the development of Tan-IIA nano-formulations, including comparative data on different formulation strategies and detailed protocols for their synthesis and characterization.

Data Presentation: Comparative Analysis of this compound Nano-formulations

The following tables summarize the physicochemical characteristics and pharmacokinetic parameters of various Tan-IIA nano-formulations as reported in the literature.

Table 1: Physicochemical Characteristics of this compound Nano-formulations

Formulation TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Polylactic Acid (PLA) Nanoparticles192.50.029-26.2786.351.61[2]
Calcium Alginate Nanoparticles100 - 400Not Specified-8.41Not SpecifiedNot Specified[1]
Lipid Nanocapsules (LNCs)~70< 0.2-13.5~982.6 mg/g[3]
Modified LNCs (PS-LNCs)69.35 - 100.80.096 - 0.252-42.83>97Not Specified[4]
Modified LNCs (HA-LNCs)69.35 - 100.80.096 - 0.252Not Specified>97Not Specified[4]
Nanoemulsion (NE)105.7~0.3-26.1 to -35.9>98Not Specified[5]
Composite Nanoemulsion (TSN/TMP)32.5Not SpecifiedNot Specified>95Not Specified[6]
Solid Dispersions (with Silica)Not ApplicableNot ApplicableNot ApplicableNot ApplicableNot Applicable[7]

Table 2: In Vivo Pharmacokinetic Parameters of this compound Nano-formulations in Rats

Formulation TypeAdministration RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Relative Bioavailability (%)Reference
Free Tan-IIA (Suspension)OralNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedBaseline[3]
Lipid Nanocapsules (LNCs)OralSignificantly IncreasedNot Specified~3.6-fold increase vs. suspensionSignificantly Increased~360[3]
Modified LNCsIntraperitoneal~2.7-fold increase vs. suspensionNot Specified~2.4-fold increase vs. suspensionSignificantly ProlongedNot Applicable[4]
Biotinylated-Lipid Bilayer Coated Mesoporous Silica (B1680970) Nanoparticles (Bio-LB-MSNs)OralNot SpecifiedNot Specified3.4-fold increase vs. powderNot Specified~340[8]
Solid Dispersions (with Silica)Oral152.34Significantly Lower862.47 (AUC0–24h)Not Specified227.3[7]
Free Tan-IIA (IV)IntravenousNot ApplicableNot ApplicableNot Applicable7.5 (terminal)100[9]
Free Tan-IIA (Oral)OralDose-dependentDose-dependentDose-dependentNot Specified< 3.5[9]
Composite Nanoemulsion (TSN/TMP)Not SpecifiedNot SpecifiedNot Specified481.50 (mg/L*min) increase vs. solution346.39 (min) increase vs. solutionSignificantly Increased[6]

Note: Direct comparison of values should be done with caution due to variations in experimental conditions, dosing, and analytical methods across different studies.

Experimental Workflow and Biological Signaling Pathways

The development and evaluation of this compound nano-formulations typically follow a structured workflow, from synthesis to in vivo testing. Furthermore, the therapeutic effects of Tan-IIA are mediated through its interaction with various cellular signaling pathways.

G cluster_0 Formulation Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Formulation Nano-formulation Synthesis (e.g., LNCs, PLA-NPs) Optimization Process Optimization Formulation->Optimization Characterization Physicochemical Characterization (Size, PDI, Zeta, EE%) Optimization->Characterization Release In Vitro Drug Release Characterization->Release Cell_Studies Cellular Uptake & Cytotoxicity Characterization->Cell_Studies Stability Stability Studies Release->Stability PK_Studies Pharmacokinetic Studies (AUC, Cmax, t1/2) Cell_Studies->PK_Studies PD_Studies Pharmacodynamic Studies (Efficacy in disease models) PK_Studies->PD_Studies Biodistribution Biodistribution & Targeting PK_Studies->Biodistribution

Fig. 1: General workflow for developing Tan-IIA nano-formulations.

This compound exerts its therapeutic effects by modulating key signaling pathways involved in cell proliferation, apoptosis, inflammation, and fibrosis. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of targeted drug delivery systems.

G cluster_0 Anti-Cancer Effects Tan_IIA_cancer This compound PI3K_Akt PI3K/Akt Pathway Tan_IIA_cancer->PI3K_Akt inhibits MAPK_cancer MAPK Pathway Tan_IIA_cancer->MAPK_cancer modulates TGF_beta TGF-β/SMAD Pathway Tan_IIA_cancer->TGF_beta inhibits NF_kB_cancer NF-κB Pathway Tan_IIA_cancer->NF_kB_cancer inhibits Proliferation Inhibition of Proliferation PI3K_Akt->Proliferation Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis MAPK_cancer->Proliferation Invasion Suppression of Invasion & Metastasis TGF_beta->Invasion NF_kB_cancer->Proliferation

Fig. 2: Key signaling pathways modulated by Tan-IIA in cancer.

Experimental Protocols

The following section provides detailed protocols for the synthesis and characterization of common this compound nano-formulations.

Protocol 1: Synthesis of this compound-loaded Polymeric (PLA) Nanoparticles

This protocol is based on the oil-in-water (o/w) single emulsion-solvent evaporation method.[2]

Materials:

  • This compound (Tan-IIA)

  • Poly(lactic acid) (PLA)

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or high-speed homogenizer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of Tan-IIA and PLA in the organic solvent (e.g., 10 mg of Tan-IIA and 100 mg of PLA in 5 mL of DCM).

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA in 20 mL of deionized water).

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at a high speed (e.g., 1000 rpm) on a magnetic stirrer.

  • Homogenization: Subject the mixture to high-energy emulsification using a probe sonicator (e.g., 40% amplitude for 2-5 minutes on ice) or a high-speed homogenizer to form a fine o/w emulsion.

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator and remove the organic solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess surfactant. Repeat the centrifugation and washing steps two more times.

  • Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water for immediate use or lyophilize for long-term storage.

Protocol 2: Synthesis of this compound-loaded Lipid Nanocapsules (LNCs)

This protocol is based on the phase-inversion temperature method.

Materials:

  • This compound (Tan-IIA)

  • Caprylic/capric triglycerides (e.g., Labrafac®) - Oil phase

  • PEG-6 caprylic/capric glycerides (e.g., Solutol® HS 15) - Surfactant

  • Soybean lecithin (B1663433) (e.g., Lipoid® S100) - Co-surfactant

  • Sodium chloride (NaCl)

  • Deionized water

  • Thermostatically controlled magnetic stirrer

Procedure:

  • Mixing of Components: In a beaker, weigh and mix the oil phase, surfactant, co-surfactant, and Tan-IIA. Add the required amount of NaCl and deionized water.

  • Heating and Cooling Cycles: Place the beaker on a thermostatically controlled magnetic stirrer.

  • Heating Phase: Gradually heat the mixture under continuous stirring. The mixture will turn from a turbid emulsion to a transparent solution as it approaches the phase-inversion temperature.

  • Cooling Phase: Once the mixture is transparent, remove it from the heat and allow it to cool down to room temperature under continuous stirring. During cooling, the mixture will become turbid again, indicating the formation of LNCs.

  • Dilution: Add a specific volume of cold deionized water (e.g., 4°C) to the LNC dispersion under stirring to fix the nanoparticle structure.

  • Storage: Store the prepared Tan-IIA loaded LNCs at 4°C in the dark.

Protocol 3: Characterization of Nanoparticles

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential using Dynamic Light Scattering (DLS)

Equipment:

  • Zetasizer or similar DLS instrument

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Set the instrument parameters, including the dispersant viscosity and refractive index, and equilibrate the sample cell to the desired temperature (e.g., 25°C).

  • Measurement: Place the sample in the instrument and perform the measurement. The instrument software will calculate the Z-average particle size, PDI, and zeta potential.

  • Data Analysis: Analyze the size distribution and zeta potential plots. A PDI value below 0.3 generally indicates a monodisperse and homogenous population of nanoparticles.

B. Determination of Encapsulation Efficiency (EE) and Drug Loading (DL) using HPLC

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Centrifuge or centrifugal filter units

  • Volumetric flasks and syringes

Procedure:

  • Separation of Free Drug: Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles. Alternatively, use centrifugal filter units to separate the nanoparticles from the aqueous phase containing the un-encapsulated (free) Tan-IIA.

  • Quantification of Free Drug: Collect the supernatant and measure the concentration of free Tan-IIA using a validated HPLC method.

  • Quantification of Total Drug: Take a known volume of the original (un-centrifuged) nanoparticle suspension and dissolve it in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to break the nanoparticles and release the encapsulated drug. Measure the total concentration of Tan-IIA using HPLC.

  • Calculation:

    • Encapsulation Efficiency (EE %): EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (DL %): DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Protocol 4: In Vitro Drug Release Study

This protocol utilizes the dialysis bag method.

Materials:

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, with a small percentage of a surfactant like Tween 80 to ensure sink conditions)

  • Shaking water bath or incubator

  • HPLC system

Procedure:

  • Preparation of Dialysis Bag: Cut a piece of dialysis tubing and activate it according to the manufacturer's instructions. Securely close one end with a clip.

  • Sample Loading: Pipette a known volume of the Tan-IIA nanoparticle suspension into the dialysis bag and securely close the other end.

  • Initiation of Release Study: Place the dialysis bag in a beaker containing a defined volume of the pre-warmed release medium. Place the beaker in a shaking water bath maintained at 37°C with continuous agitation.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Sample Analysis: Analyze the concentration of Tan-IIA in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.

Conclusion

The development of nano-formulations for this compound presents a highly effective approach to address its inherent physicochemical and pharmacokinetic challenges. As demonstrated by the compiled data, various nanocarrier systems, including polymeric nanoparticles, lipid nanocapsules, and nanoemulsions, have shown significant success in improving the bioavailability and therapeutic potential of this promising natural compound. The provided protocols offer a foundational framework for researchers to synthesize and characterize their own Tan-IIA nano-formulations, paving the way for further innovation and clinical translation in the fields of oncology and cardiovascular medicine.

References

Application Notes and Protocols: Tanshinone IIA in Osteoporotic Fracture Healing Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tanshinone IIA (Tan-IIA), a lipophilic diterpene quinone extracted from the traditional Chinese medicine Salvia miltiorrhiza (Danshen), is recognized for its extensive pharmacological properties, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2] Recent research has increasingly highlighted its therapeutic potential in managing bone metabolic disorders, particularly in the context of osteoporosis and the healing of osteoporotic fractures.[2][3] Osteoporosis is characterized by a disruption in the dynamic balance between bone formation by osteoblasts and bone resorption by osteoclasts, leading to reduced bone mass and an increased risk of fractures.[2][3] Tan-IIA has demonstrated a dual-action capability: it promotes the differentiation and activity of osteoblasts while simultaneously inhibiting the formation and function of osteoclasts, making it a promising candidate for enhancing bone repair in osteoporotic conditions.[2][3][4]

These application notes provide a comprehensive overview of the use of this compound in preclinical osteoporotic fracture healing models, summarizing key quantitative data and detailing experimental protocols for both in vitro and in vivo studies.

Mechanism of Action

This compound exerts its bone-protective effects through the modulation of several critical signaling pathways. It promotes osteogenesis (bone formation) and inhibits osteoclastogenesis (bone resorption) by targeting pathways such as NF-κB, PI3K/Akt, and Nrf2. By regulating these pathways, Tan-IIA helps to mitigate oxidative stress, reduce inflammation, and shift the cellular balance towards bone formation, thereby accelerating fracture repair.[2][4][5][6]

Tanshinone_IIA_Signaling cluster_antioxidant Antioxidant Effects cluster_osteoblast Osteogenesis Promotion cluster_osteoclast Osteoclast Inhibition TanIIA This compound Nrf2 Nrf2 Activation TanIIA->Nrf2 Akt PI3K/Akt/CREB TanIIA->Akt TGF TGF-β/Smad3 TanIIA->TGF NFkB NF-κB Inhibition TanIIA->NFkB RANKL RANKL/RANK Axis TanIIA->RANKL AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) Nrf2->AntioxidantEnzymes ROS Reduced ROS & Apoptosis AntioxidantEnzymes->ROS Osteoblast Osteoblast Differentiation & Mineralization Akt->Osteoblast TGF->Osteoblast Osteoclast Inhibition of Osteoclastogenesis NFkB->Osteoclast RANKL->Osteoclast

Caption: Key signaling pathways modulated by this compound in bone cells.

Application Notes

In Vitro Applications: Promoting Osteogenic Differentiation

This compound has been shown to directly influence the behavior of bone marrow-derived mesenchymal stem cells (MSCs) and osteoblasts in culture. It enhances their differentiation into mature, bone-forming cells and protects them from oxidative stress-induced apoptosis, a condition often exacerbated in osteoporotic individuals.[6][7][8]

Table 1: Summary of In Vitro Quantitative Data for this compound

Cell Type This compound Concentration Key Findings References
Mouse Bone Marrow MSCs 1 µM, 5 µM Promoted osteogenic differentiation at both early and late stages. [6]
Human Periodontal Ligament Stem Cells 2.5 µM, 5 µM Increased osteogenic differentiation and upregulated osteogenesis-related genes (OCN, OPN, Runx2, ALP). [9]
Mouse Bone Marrow MSCs 6 µM Induced expression of osteogenesis-associated genes BMP2, DLX5, and osterix after 3 days. [10]
Mouse Bone Marrow MSCs Not specified Significantly increased alkaline phosphatase (ALP) levels and enhanced mineralized nodule formation. [11]

| Mouse Osteoblasts | 1.5 mg/mL | Increased osteoblast viability and decreased apoptosis by modulating anti-apoptotic (p53) and apoptotic (caspase-3) genes. |[9] |

In Vivo Applications: Accelerating Osteoporotic Fracture Healing

The most common preclinical model for studying postmenopausal osteoporosis is the ovariectomized (OVX) rodent.[12] In this model, surgical removal of the ovaries induces estrogen deficiency, leading to significant bone loss. Studies have demonstrated that local or systemic administration of this compound in OVX animals with fractures can significantly improve healing outcomes.[6][13]

Table 2: Summary of In Vivo Data for this compound in Osteoporotic Fracture Models

Animal Model Fracture Type This compound Administration Key Outcomes References
Ovariectomized (OVX) Mice Tibial transverse osteotomy Local application via injectable hydrogel Accelerated fracture healing; increased callus bone mineral density and biomechanical properties after 4 weeks. [6][7][8][14]
Ovariectomized (OVX) Mice Not specified Systemic treatment Slowed trabecular bone loss and preserved bone microarchitecture (increased BV/TV, Tb.N; reduced Tb.Pf). [13]
Wnt1sw/sw Mice (spontaneous fractures) Spontaneous tibial fractures Systemic treatment Reduced propensity to fractures and severe osteopenia; improved bone strength, mineral, and collagen content. [5]

| Streptozotocin-induced Diabetic Mice | Not specified | Systemic treatment (both doses) | Decreased serum ANG II levels, improved trabecular bone mineral density and micro-structure. |[15] |

Experimental Protocols

Protocol 1: In Vitro Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)

This protocol outlines the procedure for assessing the effect of this compound on the osteogenic differentiation of MSCs, a critical step in bone formation.

In_Vitro_Workflow cluster_assays Assess Osteogenic Markers start Isolate & Culture MSCs (e.g., from bone marrow) seed Seed MSCs into multi-well plates start->seed induce Induce Osteogenic Differentiation (Add osteogenic medium) seed->induce treat Treat with Vehicle (Control) or this compound (1-10 µM) induce->treat culture Culture for 7-21 days (Change medium every 2-3 days) treat->culture alp Day 7: Alkaline Phosphatase (ALP) Staining culture->alp alizarin Day 21: Alizarin Red S Staining (Mineralization) culture->alizarin qpcr Day 3-7: RT-qPCR (Runx2, Osterix, OCN) culture->qpcr

Caption: Workflow for in vitro assessment of this compound on MSC osteogenesis.

Methodology:

  • Cell Culture:

    • Isolate Mesenchymal Stem Cells (MSCs) from the bone marrow of rodents (e.g., C57BL/6 mice).

    • Culture the cells in a standard growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

  • Osteogenic Induction and Treatment:

    • Seed MSCs into 24-well plates at a density of 1 x 10⁴ cells per well.[16]

    • After 24 hours, replace the growth medium with an osteogenic induction medium (standard growth medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone).

    • Divide the wells into treatment groups: a vehicle control group (e.g., 0.1% DMSO) and this compound treatment groups at various concentrations (e.g., 1 µM, 5 µM).[6]

  • Assessment of Differentiation:

    • Alkaline Phosphatase (ALP) Staining (Early Marker): After 7 days of induction, fix the cells and perform ALP staining according to the manufacturer's protocol. Increased staining indicates enhanced early osteogenic differentiation.[11]

    • Alizarin Red S Staining (Late Marker): After 21 days, assess mineralization by fixing the cells and staining with 2% Alizarin Red S solution. The formation of red-colored mineralized nodules signifies late-stage osteoblast differentiation.[11][16]

    • Gene Expression Analysis (RT-qPCR): At various time points (e.g., day 3, 7), extract total RNA from the cells. Perform reverse transcription-quantitative PCR (RT-qPCR) to measure the expression levels of key osteogenic marker genes, such as Runx2, Osterix, Osteocalcin (Ocn), and Osteopontin (Opn).[11]

Protocol 2: In Vivo Osteoporotic Fracture Healing Model

This protocol describes the creation of an ovariectomy-induced osteoporotic fracture model in rodents to evaluate the therapeutic efficacy of this compound. The use of a metaphyseal fracture is clinically relevant as most osteoporotic fractures occur in these regions.[17]

In_Vivo_Workflow cluster_eval Evaluation Methods acclimate Acclimatize Female Rodents (e.g., 6-month-old SD Rats) ovx Induce Osteoporosis: Ovariectomy (OVX) Surgery (Allow 6-8 weeks for bone loss) acclimate->ovx fracture Create Mid-shaft Tibial Osteotomy (Metaphyseal Fracture Model) ovx->fracture treat Administer Treatment at Fracture Site fracture->treat model Model Group (OVX + Fracture) gel Vehicle Group (e.g., Hydrogel alone) tan_IIA Treatment Group (Hydrogel + this compound) eval Evaluate Fracture Healing (at 2 and 4 weeks post-fracture) xray Radiographic Imaging (X-ray) eval->xray microct Micro-CT Analysis (Callus volume, BMD, Tb.N) eval->microct biomech Biomechanical Testing (e.g., Three-point bending) eval->biomech

Caption: Workflow for in vivo osteoporotic fracture healing model.

Methodology:

  • Induction of Osteoporosis:

    • Use skeletally mature female rodents (e.g., 6-month-old Sprague-Dawley rats or C57BL/6 mice).

    • Perform bilateral ovariectomy (OVX) to induce estrogen-deficient osteoporosis. A sham group should undergo the same surgical procedure without removal of the ovaries.

    • Allow a period of 6-8 weeks post-surgery for significant bone loss to occur.[13]

  • Fracture Model and Treatment:

    • Under general anesthesia, create a standardized, complete transverse osteotomy at the mid-shaft of the tibia.[6][8] Stabilize the fracture using an internal fixation method (e.g., intramedullary pin or plate).

    • For local delivery, prepare this compound within a biocompatible carrier, such as an injectable hydrogel.[6][7][8]

    • Apply the Tan-IIA-loaded hydrogel directly to the fracture site before closing the incision. The control group should receive the hydrogel vehicle without Tan-IIA.

  • Evaluation of Fracture Healing:

    • Radiographic Analysis: Take X-rays of the fractured limb at regular intervals (e.g., 2 and 4 weeks post-fracture) to visually assess callus formation and bridging of the fracture gap.[6][14]

    • Micro-Computed Tomography (Micro-CT): At the study endpoint (e.g., 4 weeks), harvest the tibias. Perform high-resolution micro-CT scans on the callus region to quantify parameters such as Bone Volume/Total Volume (BV/TV), Bone Mineral Density (BMD), Trabecular Number (Tb.N), and Trabecular Pattern Factor (Tb.Pf).[6][13][14]

    • Biomechanical Testing: Following micro-CT, subject the healed bones to biomechanical tests, such as three-point bending, to determine their structural strength (e.g., maximum load, stiffness).[6][8]

    • Histology: Histological analysis of decalcified bone sections can be performed to assess tissue composition within the callus (e.g., cartilage, woven bone, lamellar bone).

References

Application Notes and Protocols for Tanshinone IIA in Cerebral Ischemia-Reperfusion Injury Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinone IIA (Tan IIA), a major lipophilic diterpene isolated from the traditional Chinese herb Salvia miltiorrhiza (Danshen), has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia-reperfusion (I/R) injury.[1][2][3] This condition, which often occurs following ischemic stroke, involves a paradoxical exacerbation of cellular damage upon the restoration of blood flow to the ischemic brain tissue.[2] Tan IIA exhibits a range of bioactive properties, including anti-inflammatory, antioxidant, and anti-apoptotic effects, making it a promising candidate for therapeutic development.[4][5] These application notes provide a comprehensive overview of the use of Tan IIA in cerebral I/R injury research, including its mechanisms of action, quantitative effects, and detailed experimental protocols.

Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of multiple signaling pathways implicated in the pathophysiology of cerebral I/R injury.[6] Key mechanisms include:

  • Anti-inflammatory Effects: Tan IIA has been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes.[4][7] It achieves this by downregulating pro-inflammatory signaling cascades such as the Toll-like receptor 4 (TLR4)/NF-κB and the Receptor for Advanced Glycation End products (RAGE)/NF-κB pathways.[7][8] This leads to a reduction in the production and release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][8][9] Furthermore, Tan IIA can modulate microglial polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[3][9]

  • Antioxidant Effects: The compound enhances the cellular antioxidant defense system by activating the Keap1-Nrf2/ARE signaling pathway.[10][11] This pathway upregulates the expression of downstream antioxidant enzymes such as superoxide (B77818) dismutase (SOD), heme oxygenase-1 (HO-1), and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby reducing oxidative stress and lipid peroxidation, as indicated by decreased levels of malondialdehyde (MDA).[9][11][12]

  • Anti-apoptotic Effects: Tan IIA inhibits neuronal apoptosis by regulating the expression of apoptosis-related proteins. It has been observed to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax and cleaved caspase-3.[1][3][9] It can also modulate other signaling pathways involved in cell survival, such as the PI3K/Akt/mTOR and SIRT1/FOXO3α pathways.[6][13][14]

  • Regulation of MicroRNA: Recent studies have indicated that Tan IIA can exert its effects through the regulation of microRNAs. For instance, it has been shown to alleviate brain injury by upregulating miR-124-5p, which in turn targets and downregulates FoxO1, a protein involved in apoptosis and inflammation.[1][5][15]

Data Presentation

Table 1: Effects of this compound on Neurological Deficit Scores, Infarct Volume, and Brain Edema in Rodent MCAO Models
ParameterAnimal ModelThis compound DosageAdministration RouteKey FindingsReference
Neurological ScoreMCAO Rats8 mg/kgCaudal Vein InjectionSignificant improvement in neurological function.[1]
Neurological ScoreMCAO Rats25 mg/kgIntraperitonealReduced neurobehavior score.[16][17]
Neurological ScoreMCAO Rats3 and 9 mg/kgTail Vein InjectionNormalized neurological deficit score.[3]
Infarct VolumeMCAO Rats8 mg/kgCaudal Vein InjectionReduced cerebral infarction volume.[1]
Infarct VolumeMCAO Rats25 mg/kgIntraperitonealDecreased cerebral infarction volume.[16][17]
Infarct VolumeMCAO Rats3 and 9 mg/kgTail Vein InjectionSignificantly reduced infarction volume.[3][9]
Infarct VolumeMCAO Mice5, 10, and 20 mg/kgIntraperitonealSignificantly reduced infarct volume.[12]
Brain Water ContentMCAO Rats8 mg/kgCaudal Vein InjectionDecreased brain water content.[1]
Brain Water ContentMCAO RatsNot SpecifiedNot SpecifiedEffectively reduced brain tissue water content.
Table 2: Effects of this compound on Inflammatory Markers in Cerebral Ischemia-Reperfusion Injury Models
MarkerModelThis compound TreatmentKey FindingsReference
IL-1β, IL-6, TNF-αMCAO Rats8 mg/kg (in vivo)Significantly inhibited the expression of proinflammatory cytokines.[1]
IL-1β, IL-6, TNF-αOGD/R Neuronal Cells5, 10, and 15 µM (in vitro)Significantly inhibited the expression of inflammatory factors.[1]
IL-1β, IL-6, TNF-αMCAO RatsNot SpecifiedSuppressed IL-1β, IL-6, and TNF-α expression.[8]
IL-1β, IL-6, TNF-αMCAO Rats3 mg/kgReduced the release of TNF-α, IL-1β, and IL-6.[3][9]
TNF-α, CRP, IL-6CI Rats35 mg/kgReductions of 42.1%, 32.2%, and 29.1%, respectively.[14]
Table 3: Effects of this compound on Oxidative Stress and Apoptosis Markers in Cerebral Ischemia-Reperfusion Injury Models
MarkerModelThis compound TreatmentKey FindingsReference
Bax, Cleaved-caspase-3MCAO Rats8 mg/kgDecreased expression of apoptotic proteins.[1]
Bcl-2MCAO Rats8 mg/kgPromoted expression of anti-apoptotic protein.[1]
SODMCAO Rats3 mg/kgIncreased SOD activity.[3][9]
MDAMCAO Rats3 mg/kgDecreased the content of MDA.[3][9]
NO, iNOS, tNOSMCAO Rats25 mg/kgSignificantly decreased NO levels and iNOS and tNOS activities.[16][17]
Caspase-3, Caspase-8MCAO RatsHigh and low dosesMarkedly reduced the expression of caspase-3 and caspase-8.[18]

Experimental Protocols

Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes a common method for inducing focal cerebral ischemia.[19][20][21][22]

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)

  • 4-0 nylon monofilament suture with a silicone-coated tip

  • Surgical instruments (scissors, forceps, vessel clips)

  • Heating pad to maintain body temperature

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Place the animal in a supine position on a heating pad to maintain a core body temperature of 37°C.

  • Surgical Incision: Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Isolation and Ligation: Carefully dissect the arteries from the surrounding tissues. Ligate the distal end of the ECA and place a temporary ligature around the CCA.

  • Arteriotomy: Place a microvascular clip on the ICA. Make a small incision in the ECA stump.

  • Suture Insertion: Introduce the silicone-coated 4-0 nylon monofilament suture through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt. The insertion depth is typically 18-20 mm from the carotid bifurcation. A Laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.

  • Occlusion Period: Secure the suture in place and close the incision. Allow the animal to recover from anesthesia. The duration of occlusion for transient MCAO is typically 1-2 hours. For permanent MCAO, the suture is left in place.

  • Reperfusion (for transient MCAO): After the desired occlusion period, re-anesthetize the animal, reopen the incision, and carefully withdraw the suture to allow reperfusion.

  • Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.

Protocol 2: Assessment of Neurological Deficit

The Longa scoring system is a widely used method to evaluate neurological function after MCAO.[1]

Procedure:

After 24 hours of reperfusion, observe the animal's spontaneous movements and score the neurological deficits based on the following scale:

  • 0: No observable neurological deficit (normal).

  • 1: Incomplete extension of the contralateral forepaw.

  • 2: Circling towards the contralateral side.

  • 3: Falling to the contralateral side.

  • 4: No spontaneous walking with a depressed level of consciousness.

Protocol 3: Infarct Volume Measurement using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) is a colorimetric indicator used to differentiate between viable and infarcted brain tissue.[20][21][23]

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • Formalin solution (4% or 10%)

  • Brain matrix slicer

Procedure:

  • Brain Extraction: At the end of the experiment (e.g., 24 hours post-reperfusion), euthanize the animal and carefully remove the brain.

  • Brain Slicing: Chill the brain briefly and then slice it into 2 mm coronal sections using a brain matrix.

  • TTC Staining: Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark. Viable tissue will stain red, while the infarcted tissue will remain white.

  • Fixation: After staining, fix the slices in a formalin solution.

  • Image Analysis: Capture digital images of the stained sections. Use image analysis software (e.g., ImageJ) to quantify the infarct area in each slice. The total infarct volume can be calculated by summing the infarct areas of all slices and multiplying by the slice thickness.

Visualization of Key Signaling Pathways and Workflows

Tanshinone_IIA_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathways cluster_oxidation Antioxidant Pathway cluster_apoptosis Anti-apoptotic Pathways TLR4 TLR4 NFkB NF-κB TLR4->NFkB RAGE RAGE RAGE->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory_Cytokines Microglia_M1 M1 Microglia (Pro-inflammatory) NFkB->Microglia_M1 Microglia_M2 M2 Microglia (Anti-inflammatory) TanIIA_Inflam This compound TanIIA_Inflam->TLR4 inhibits TanIIA_Inflam->RAGE inhibits TanIIA_Inflam->NFkB inhibits TanIIA_Inflam->Microglia_M2 promotes Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE ARE Nrf2->ARE activates Antioxidant_Enzymes Antioxidant Enzymes (SOD, HO-1, NQO1) ARE->Antioxidant_Enzymes TanIIA_Ox This compound TanIIA_Ox->Keap1 inhibits Bax Bax Caspase3 Cleaved Caspase-3 Bax->Caspase3 Bcl2 Bcl-2 Bcl2->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis PI3K_Akt PI3K/Akt PI3K_Akt->Bcl2 activates SIRT1 SIRT1 FOXO3a FOXO3α SIRT1->FOXO3a inhibits FOXO3a->Apoptosis TanIIA_Apop This compound TanIIA_Apop->Bax inhibits TanIIA_Apop->Bcl2 activates TanIIA_Apop->PI3K_Akt activates TanIIA_Apop->SIRT1 activates

Caption: Key signaling pathways modulated by this compound in cerebral I/R injury.

Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_assessments Assessments cluster_in_vitro In Vitro Experiment (Optional) MCAO Induce Cerebral Ischemia (MCAO Model in Rats) Reperfusion Reperfusion MCAO->Reperfusion TanIIA_Treatment Administer this compound Reperfusion->TanIIA_Treatment Assessment Post-treatment Assessment TanIIA_Treatment->Assessment Neuro_Score Neurological Deficit Scoring (Longa Scale) Assessment->Neuro_Score Infarct_Volume Infarct Volume Measurement (TTC Staining) Assessment->Infarct_Volume Biochemical Biochemical Assays (ELISA, Western Blot for markers) Assessment->Biochemical Histology Histological Analysis (H&E, Nissl Staining) Assessment->Histology Cell_Culture Neuronal Cell Culture OGD_R Oxygen-Glucose Deprivation/ Reoxygenation (OGD/R) Cell_Culture->OGD_R TanIIA_Incubation Incubate with this compound OGD_R->TanIIA_Incubation In_Vitro_Analysis Analyze Cell Viability, Apoptosis, and Inflammatory Markers TanIIA_Incubation->In_Vitro_Analysis

Caption: General experimental workflow for studying this compound in cerebral I/R injury.

References

Tanshinone IIA as an Adjunctive Reagent in Gastric Cancer Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinone IIA (Tan IIA), a major lipophilic bioactive component isolated from the root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention for its potential therapeutic applications in oncology.[1][2] Emerging evidence highlights its role as a potent anti-cancer agent in gastric cancer, the world's fifth most common cancer and a leading cause of cancer-related mortality.[3][4] This document provides detailed application notes and protocols for researchers investigating the use of this compound as an adjunctive reagent in gastric cancer treatment. It summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the intricate signaling pathways modulated by this compound.

Data Presentation

The anti-proliferative and pro-apoptotic effects of this compound have been quantified across various gastric cancer cell lines. The following tables summarize the key findings from multiple studies to provide a comparative overview.

Table 1: In Vitro Efficacy of this compound on Gastric Cancer Cell Lines

Cell LineAssayIC50 ValueTreatment DurationReference
BGC-823MTT2.8 µM72 hours[1][5]
NCI-H87MTT3.1 µM72 hours[1][5]
MKN45MTT8.35 µg/mL48 hours[6]
SGC7901MTT10.78 µg/mL48 hours[6]
AGSMTT5.5 µg/mL24 hours[7][8]
AGSMTT3.7 µg/mL48 hours[7][8]
AGSMTT3.5 µg/mL72 hours[7]

Table 2: In Vivo Anti-Tumor Activity of this compound in Gastric Cancer Xenograft Models

Cell Line XenograftTreatment DoseTreatment DurationTumor Growth InhibitionReference
MKN4510 mg/kg3 weeks~26%[6]
MKN4530 mg/kg3 weeks~72%[6]
SGC790130 mg/kg3 weeks~65%[6]
BGC-82350 mg/kg3 weeksSignificant inhibition (attenuated by Ferrostatin-1)[1][5]
SNU-63825 mg/kg and 50 mg/kg21 daysSignificant reduction in tumor volume[2]

Table 3: Effect of this compound on Cell Cycle Distribution in AGS Gastric Cancer Cells

Treatment ConcentrationTreatment DurationPercentage of Cells in G2/M PhaseReference
0 µg/mL (Control)24 hours27.5%[7][8][9]
2.0 µg/mL24 hours29.9%[7][8][9]
3.7 µg/mL24 hours44.0%[7][8][9]
5.5 µg/mL24 hours45.5%[7][8][9]
0 µg/mL (Control)48 hours29.7%[7][8][9]
2.0 µg/mL48 hours28.2%[7][8][9]
3.7 µg/mL48 hours48.0%[7][8][9]
5.5 µg/mL48 hours48.5%[7][8][9]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and death.

Tanshinone_IIA_Signaling_Pathways cluster_PI3K_Akt PI3K/Akt/mTOR Pathway cluster_STAT3 STAT3 Pathway cluster_Ferroptosis Ferroptosis Pathway TanIIA This compound EGFR_IGFR EGFR/IGFR TanIIA->EGFR_IGFR inhibits PI3K PI3K EGFR_IGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival TanIIA2 This compound pSTAT3 p-STAT3 (Tyr705) TanIIA2->pSTAT3 inhibits Bcl2 Bcl-2 pSTAT3->Bcl2 downregulates Bax Bax pSTAT3->Bax upregulates Apoptosis_STAT3 Apoptosis Bcl2->Apoptosis_STAT3 inhibits Bax->Apoptosis_STAT3 promotes TanIIA3 This compound p53 p53 TanIIA3->p53 upregulates SLC7A11 SLC7A11 (xCT) p53->SLC7A11 downregulates GSH GSH SLC7A11->GSH promotes synthesis Lipid_ROS Lipid ROS GSH->Lipid_ROS inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces

Caption: Key signaling pathways modulated by this compound in gastric cancer cells.

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the efficacy of this compound in gastric cancer research.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow A 1. Seed gastric cancer cells in 96-well plates B 2. Treat cells with various concentrations of this compound A->B C 3. Incubate for desired time (e.g., 24, 48, 72 hours) B->C D 4. Add MTT solution to each well C->D E 5. Incubate for 2-4 hours to allow formazan (B1609692) crystal formation D->E F 6. Solubilize formazan crystals with DMSO or other solvent E->F G 7. Measure absorbance at 570 nm using a microplate reader F->G H 8. Calculate cell viability and IC50 values G->H

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed gastric cancer cells (e.g., AGS, SGC-7901, BGC-823) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[10] Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) to the outer cell membrane and membrane integrity.

Apoptosis_Assay_Workflow A 1. Treat gastric cancer cells with this compound B 2. Harvest cells (including floating and adherent cells) A->B C 3. Wash cells with cold PBS B->C D 4. Resuspend cells in 1X Annexin V Binding Buffer C->D E 5. Add FITC-Annexin V and Propidium Iodide (PI) D->E F 6. Incubate for 15 minutes in the dark at room temperature E->F G 7. Analyze by flow cytometry F->G H 8. Quantify viable, apoptotic, and necrotic cell populations G->H

Caption: Workflow for apoptosis analysis using Annexin V/PI staining.

Protocol:

  • Cell Treatment: Seed gastric cancer cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.[11]

  • Washing: Wash the cell pellet twice with ice-cold PBS.[11]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[12]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).[2]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][12]

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately on a flow cytometer.[2] Use appropriate excitation and emission filters for FITC (for Annexin V) and PI.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

Western_Blot_Workflow A 1. Prepare protein lysates from This compound-treated cells B 2. Determine protein concentration (e.g., BCA assay) A->B C 3. Separate proteins by size using SDS-PAGE B->C D 4. Transfer proteins to a PVDF or nitrocellulose membrane C->D E 5. Block the membrane to prevent non-specific antibody binding D->E F 6. Incubate with primary antibody (specific to the target protein) E->F G 7. Incubate with HRP-conjugated secondary antibody F->G H 8. Detect signal using ECL substrate and an imaging system G->H I 9. Analyze and quantify protein bands H->I

Caption: General workflow for Western blot analysis.

Protocol:

  • Sample Preparation: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3] Determine the protein concentration of the lysates using a BCA protein assay.[3]

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[3][13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1][3]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-STAT3, Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C with gentle agitation.[1][13]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][3]

  • Signal Detection: Wash the membrane again with TBST. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.[3]

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates significant potential as an adjunctive therapeutic agent for gastric cancer by inducing apoptosis, inhibiting cell proliferation, and modulating key oncogenic signaling pathways. The protocols and data presented in this document provide a comprehensive resource for researchers to further investigate and harness the anti-cancer properties of this promising natural compound.

References

In Silico Docking of Tanshinone IIA: A Guide to Target Protein Interaction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers in Drug Discovery

Tanshinone IIA, a major lipophilic compound extracted from the dried root of Salvia miltiorrhiza (Danshen), has garnered significant attention in biomedical research for its wide array of pharmacological activities. These include anti-inflammatory, antioxidant, and anti-tumor effects.[1][2] The therapeutic potential of this compound is attributed to its interaction with various protein targets, thereby modulating key signaling pathways. In silico molecular docking serves as a powerful computational tool to predict and analyze the binding of this compound to these target proteins, offering insights into its mechanism of action and guiding further drug development efforts.

Overview of this compound Target Proteins and Binding Affinities

Molecular docking studies have identified numerous potential protein targets for this compound, revealing its multi-target therapeutic profile. These studies predict the binding affinity, typically expressed in kcal/mol, which indicates the strength of the interaction between this compound and the protein's binding site. A lower binding energy value generally signifies a more stable and favorable interaction.

A summary of reported binding affinities from various in silico docking studies is presented below:

Target ProteinProtein FunctionDisease RelevanceReported Binding Energy (kcal/mol)Reference
HSP90AA1 Chaperone protein involved in protein folding and stabilityCancer, Neurodegenerative diseasesLess than -5.0[3]
PTPN11 Protein tyrosine phosphatase, regulates cell growth and differentiationCancer, Developmental disordersLess than -5.0[3]
CA2 Carbonic anhydrase II, involved in pH regulationGlaucoma, EdemaLess than -5.0[3]
GRB2 Adaptor protein in signal transductionCancer-6.47 to -9.2[4]
SRC Proto-oncogene tyrosine-protein kinaseCancer-6.47 to -9.2[4]
EGFR Epidermal growth factor receptorCancer-6.47 to -9.2[4]
PTPN1 Protein tyrosine phosphatase 1BDiabetes, Obesity, Cancer-6.47 to -9.2[4]
ESR1 Estrogen receptor alphaBreast cancer-6.47 to -9.2[4]
IGF1 Insulin-like growth factor 1Cancer, Acromegaly-6.47 to -9.2[4]
MAPK1 Mitogen-activated protein kinase 1 (ERK2)Cancer, Inflammatory diseases-6.47 to -9.2[4]
PIK3R1 Phosphoinositide 3-kinase regulatory subunit 1Cancer-6.47 to -9.2[4]
AKT1 RAC-alpha serine/threonine-protein kinaseCancer, Diabetes-6.47 to -9.2[4]
IGF1R Insulin-like growth factor 1 receptorCancer-6.47 to -9.2[4]
PTGS2 Prostaglandin-endoperoxide synthase 2 (COX-2)Inflammation, CancerHigh Affinity (exact value not specified)[5]
Retinoic Acid Receptor alpha (RARα) Nuclear receptor involved in cell differentiationAcute Promyelocytic LeukemiaTop-ranked fit[6]

Key Signaling Pathways Modulated by this compound

The interaction of this compound with its target proteins leads to the modulation of several critical signaling pathways implicated in various diseases. Understanding these pathways is crucial for elucidating the compound's therapeutic mechanisms.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. This compound has been shown to inhibit this pathway in cancer cells, contributing to its anti-tumor effects.[7][8][9]

PI3K_Akt_mTOR_Pathway Tanshinone_IIA This compound PI3K PI3K Tanshinone_IIA->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis. This compound can modulate the MAPK pathway, which plays a role in its anti-inflammatory and neuroprotective effects.[8][10]

MAPK_Pathway Tanshinone_IIA This compound MAPK_Pathway MAPK Pathway (e.g., JNK, p38) Tanshinone_IIA->MAPK_Pathway Inflammation_Apoptosis Inflammation & Apoptosis MAPK_Pathway->Inflammation_Apoptosis NFkB_Pathway Tanshinone_IIA This compound NFkB_Activation NF-κB Activation Tanshinone_IIA->NFkB_Activation Inflammatory_Mediators Inflammatory Mediators NFkB_Activation->Inflammatory_Mediators Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Prep 1. Protein Preparation Grid_Gen 3. Grid Generation Protein_Prep->Grid_Gen Ligand_Prep 2. Ligand Preparation Docking_Run 4. Molecular Docking Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis 5. Pose Analysis & Scoring Docking_Run->Pose_Analysis Interaction_Analysis 6. Interaction Visualization Pose_Analysis->Interaction_Analysis

References

Application Notes and Protocols for the Extraction of Tanshinone IIA from Salvia miltiorrhiza

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various techniques to extract Tanshinone IIA, a key bioactive compound, from the dried roots of Salvia miltiorrhiza (Danshen). The information is intended to guide researchers in selecting and implementing the most suitable extraction method for their specific laboratory scale and research objectives.

Introduction to this compound and Extraction Principles

This compound is a lipophilic diterpenoid quinone that has garnered significant attention for its wide range of pharmacological activities, including cardiovascular protection, anti-inflammatory, and anti-cancer effects. The efficient extraction of this compound from its natural source, Salvia miltiorrhiza, is a critical first step in both research and the development of pharmaceutical products.

The choice of extraction method depends on several factors, including the desired yield and purity of the final product, the cost of the procedure, the environmental impact, and the available laboratory equipment. This document outlines and compares several common and advanced extraction techniques.

Comparative Analysis of Extraction Techniques

The following table summarizes the quantitative data for different methods of extracting this compound, providing a basis for comparison of their efficiency and process parameters.

Extraction TechniqueSolventSolvent-to-Solid Ratio (mL/g)Temperature (°C)Extraction TimeThis compound Yield (%)
Microwave-Assisted Extraction (MAE) 95% Ethanol (B145695)10:1Not specified2 minutes0.29[1][2]
Ultrasonic-Assisted Extraction (UAE) 85% Ethanol10:1Room Temperature30 minutes (x4)0.388[3]
Supercritical Fluid Extraction (SFE) - Method A Supercritical CO₂ with 10% MethanolNot specifiedNot specifiedNot specified0.038[1][4]
Supercritical Fluid Extraction (SFE) - Method B Supercritical CO₂ with Peanut Oil ModifierNot specifiedNot specifiedNot specified1.71
Soxhlet Extraction Not specifiedNot specifiedNot specified90 minutesNot specified
Maceration (Stirred Batch) 85% Ethanol20:16030 minutes0.272
Maceration (Room Temperature) Not specifiedNot specifiedRoom Temperature24 hoursNot specified

Experimental Protocols

This section provides detailed, step-by-step protocols for the key extraction methods.

Microwave-Assisted Extraction (MAE)

MAE is a rapid and efficient method that utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.

Protocol:

  • Sample Preparation: Grind the dried roots of Salvia miltiorrhiza to a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a microwave-transparent extraction vessel.

    • Add 100 mL of 95% ethanol (10:1 liquid-to-solid ratio).[1][2]

    • Seal the vessel and place it in the microwave extractor.

  • Microwave Program:

    • Set the microwave power to a suitable level (e.g., 500 W, this may need optimization based on the instrument).

    • Irradiate for a total of 2 minutes.[1][2]

  • Post-Extraction:

    • Allow the vessel to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and store it for further analysis or purification.

MAE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction prep Grind Salvia miltiorrhiza Roots mix Mix Powder with 95% Ethanol (10:1) prep->mix Powdered Sample mae Microwave Irradiation (2 min) mix->mae cool Cool to Room Temperature mae->cool filter Filter the Extract cool->filter collect Collect Filtrate filter->collect UAE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Cycle (Repeat 4x) cluster_post Post-Extraction prep Grind Salvia miltiorrhiza Roots mix Mix Powder with 85% Ethanol (1:10) prep->mix Powdered Sample uae Ultrasonication (30 min) mix->uae filter Filter and Collect Filtrate uae->filter filter->mix Plant Residue combine Combine Filtrates filter->combine Filtrate concentrate Concentrate Extract combine->concentrate SFE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Collection prep Grind and Pack Salvia miltiorrhiza sfe Supercritical CO₂ Extraction with 10% Methanol Modifier prep->sfe depressurize Depressurize and Precipitate sfe->depressurize collect Collect Extract depressurize->collect

References

Application Notes: Cell Viability and Apoptosis Assays for Tanshinone IIA Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tanshinone IIA (Tan-IIA), a primary lipophilic compound derived from the medicinal herb Salvia miltiorrhiza (Danshen), has attracted considerable attention for its potent anti-tumor activities across a spectrum of cancer cell lines.[1][2][3] A principal mechanism underlying its anticancer efficacy is the induction of apoptosis, or programmed cell death.[2][3] Tan-IIA modulates multiple intracellular signaling pathways, making it a significant compound of interest in oncological research and drug development.[2][4]

These application notes provide detailed protocols for assessing the effects of this compound on cell viability and apoptosis. The included methodologies for MTT assay, Annexin V/PI staining, and Western blotting are foundational for quantifying the cytotoxic and pro-apoptotic effects of this compound.

Section 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a sensitive, colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][5] The assay is based on the conversion of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[1][6] The quantity of formazan produced, which is measured spectrophotometrically, is directly proportional to the number of viable cells.[1]

Data Presentation: Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes reported IC50 values for this compound across various cancer cell lines.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
786-ORenal Cell Carcinoma24~6.8 (2 µg/ml)[7]
A549Non-small cell lung cancer485.45[1]
H292Non-small cell lung cancer485.78[1]
LNCaPProstate Cancer4850[8][9]
HepG2Hepatocellular Carcinoma24~10-20[10]
MCF-7Breast CancerNot Specified8.1[1]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and passage number.[1]

Experimental Protocol: MTT Assay

This protocol details the steps for evaluating the cytotoxicity of this compound in adherent cancer cells.

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Selected cancer cell line and appropriate complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[1]

  • 96-well flat-bottom sterile cell culture plates

  • Microplate reader (absorbance at 570 nm)[1]

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[1]

  • Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.[1]

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle-treated control group (medium with the same final DMSO concentration).[1][4] Incubate for the desired time periods (e.g., 24, 48, 72 hours).[4]

  • MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[11] Incubate for 2-4 hours at 37°C, protected from light. Viable cells will convert the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[11] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[11]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability percentage against the this compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software.[1]

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed cells in 96-well plate e1 Treat cells with Tan-IIA (24-72h) p1->e1 p2 Prepare Tan-IIA serial dilutions p2->e1 e2 Add MTT solution (2-4h incubation) e1->e2 e3 Add solubilization solution (DMSO) e2->e3 a1 Read absorbance at 570 nm e3->a1 a2 Calculate viability & determine IC50 a1->a2

Workflow of the MTT assay for assessing this compound cytotoxicity.

Section 2: Apoptosis Assessment

This compound induces apoptosis through various molecular mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases.[3][12] The following protocols describe methods to detect and quantify apoptosis in Tan-IIA treated cells.

Protocol 2.1: Apoptosis Detection by Annexin V/PI Staining

Annexin V staining is a widely used method for detecting early-stage apoptosis. In apoptotic cells, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late-stage apoptotic and necrotic cells where membrane integrity is lost. Dual staining allows for the differentiation between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Materials:

  • This compound treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Cold PBS (Phosphate-Buffered Saline)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for the specified duration. Harvest both adherent and floating cells.[4]

  • Cell Washing: Wash the collected cells twice with cold PBS and centrifuge.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[13][14]

  • Staining: Transfer 100 µL of the cell suspension (~1x10⁵ cells) to a flow cytometry tube.[13] Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[15][16]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[13]

AnnexinV_Workflow start Treat cells with Tan-IIA harvest Harvest adherent & floating cells start->harvest wash Wash cells 2x with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15-20 min in the dark stain->incubate analyze Add Binding Buffer & analyze by Flow Cytometry incubate->analyze

Experimental workflow for Annexin V/PI apoptosis assay.
Protocol 2.2: Western Blotting for Apoptosis-Related Proteins

Western blotting is a powerful technique to detect changes in the expression levels of specific proteins involved in the apoptotic cascade. Following Tan-IIA treatment, changes in pro-apoptotic (e.g., Bax, cleaved Caspase-3, cleaved PARP) and anti-apoptotic (e.g., Bcl-2) proteins can be quantified.[4][17]

Data Presentation: Expected Protein Expression Changes
ProteinFunctionExpected Change with Tan-IIAReference
Bcl-2 Anti-apoptoticDecrease[12][17]
Bax Pro-apoptoticIncrease[12][17]
Cleaved Caspase-3 Apoptosis effectorIncrease[18]
Cleaved PARP Substrate of cleaved Caspase-3Increase[17]
p-Akt Pro-survival signalingDecrease[4][18]

Materials:

  • This compound treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors[4]

  • BCA protein assay kit[4]

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)[4]

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, p-Akt, Akt, β-actin)[4]

  • HRP-conjugated secondary antibodies[4]

  • Chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.[4]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[4]

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[4]

  • Primary Antibody Incubation: Incubate the membrane with specific primary antibodies against the target proteins overnight at 4°C.[4]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: After further washing, visualize the protein bands using an ECL detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

WB_Workflow cluster_prep Sample Preparation cluster_blot Blotting cluster_detect Detection s1 Cell Lysis (RIPA Buffer) s2 Protein Quantification (BCA) s1->s2 b1 SDS-PAGE s2->b1 b2 Transfer to Membrane b1->b2 b3 Blocking b2->b3 b4 Primary Ab Incubation b3->b4 b5 Secondary Ab Incubation b4->b5 d1 ECL Detection b5->d1 d2 Analysis & Quantification d1->d2

General workflow for Western Blot analysis of apoptotic proteins.

Section 3: Key Signaling Pathways Modulated by this compound

This compound induces apoptosis by intervening in critical signaling pathways that regulate cell survival and death.[4] Two of the most significantly affected pathways are the PI3K/Akt and MAPK pathways.

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a central pro-survival signaling cascade that is often dysregulated in cancer.[18] this compound has been shown to inhibit this pathway by reducing the phosphorylation of Akt, which leads to the downstream modulation of apoptosis-related proteins and promotes cell death.[14][18]

PI3K_Pathway TanIIA This compound PI3K PI3K TanIIA->PI3K Akt Akt PI3K->Akt Survival Cell Survival (Anti-Apoptosis) Akt->Survival Apoptosis Apoptosis Akt->Apoptosis

Inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK Signaling Pathways: The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are involved in cellular responses to stress and can trigger apoptosis.[19] this compound has been reported to activate the JNK pathway, which can promote apoptosis through mechanisms like upregulating pro-apoptotic proteins.[12][19]

MAPK_Pathway TanIIA This compound Stress Cellular Stress TanIIA->Stress JNK JNK Pathway Stress->JNK Bax Bax JNK->Bax Upregulation Apoptosis Apoptosis Bax->Apoptosis

References

Application Notes and Protocols: Tanshinone IIA in Osteoarthritis Pathogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinone IIA (TIIA), a primary lipophilic diterpene extracted from the traditional Chinese medicine Salvia miltiorrhiza (Danshen), has garnered significant attention for its therapeutic potential in osteoarthritis (OA).[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the pathogenesis of osteoarthritis. TIIA's multifaceted pharmacological activities, including anti-inflammatory, anti-apoptotic, and antioxidant effects, make it a valuable compound for elucidating the complex molecular mechanisms driving OA progression.[2][3][4]

Mechanism of Action

This compound exerts its protective effects in osteoarthritis by modulating several key signaling pathways involved in inflammation, apoptosis, and extracellular matrix (ECM) degradation. Its primary mechanisms include the inhibition of pro-inflammatory cytokine production, suppression of chondrocyte apoptosis, and maintenance of cartilage homeostasis.[2][3][4]

Key Signaling Pathways Modulated by this compound in Osteoarthritis

This compound has been shown to interfere with multiple signaling cascades that are aberrantly activated in osteoarthritis.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation in OA. Pro-inflammatory cytokines like Interleukin-1β (IL-1β) activate this pathway, leading to the expression of genes encoding inflammatory mediators and matrix-degrading enzymes.[4][5] TIIA has been demonstrated to suppress the activation of the NF-κB pathway in chondrocytes.[4]

NF_kB_Pathway cluster_cytoplasm Cytoplasm IL1b IL-1β IKK IKK Complex IL1b->IKK activates TIIA This compound TIIA->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB:e->NFkB:w NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Genes Pro-inflammatory & Matrix-degrading Genes (TNF-α, IL-6, iNOS, MMPs) NFkB_nuc->Genes induces transcription

Caption: TIIA inhibits IL-1β-induced NF-κB activation.
Modulation of PI3K/Akt Signaling

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is crucial for cell survival and proliferation.[6] In the context of OA, its dysregulation can contribute to chondrocyte apoptosis and inflammation.[4][6] this compound has been found to inhibit the PI3K/Akt pathway, thereby mitigating these detrimental effects.[4][7]

PI3K_Akt_Pathway IL1b IL-1β PI3K PI3K IL1b->PI3K activates TIIA This compound TIIA->PI3K inhibits Akt Akt PI3K->Akt activates Downstream Downstream Effectors (e.g., NF-κB) Akt->Downstream activates Apoptosis ↓ Apoptosis Downstream->Apoptosis Inflammation ↓ Inflammation Downstream->Inflammation

Caption: TIIA modulates the PI3K/Akt signaling pathway.
Regulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38, is involved in stress responses and inflammation in chondrocytes.[8] TIIA has been shown to inhibit the activation of the MAPK pathway, contributing to its anti-inflammatory and chondroprotective effects.[3][9]

MAPK_Pathway Stress Cellular Stress (e.g., IL-1β) MAPKKK MAPKKK Stress->MAPKKK activates TIIA This compound TIIA->MAPKKK inhibits MAPKK MAPKK MAPKKK->MAPKK activates p38 p38 MAPK MAPKK->p38 activates AP1 AP-1 p38->AP1 activates Inflammation Inflammation & ECM Degradation AP1->Inflammation promotes

Caption: TIIA's role in the MAPK signaling pathway.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from key studies on the effects of this compound in in vitro and in vivo models of osteoarthritis.

In Vitro Studies with Chondrocytes

Table 1: Effects of this compound on IL-1β-induced Changes in CHON-001 Human Chondrocytes [4][7][10]

ParameterConditionConcentration of TIIAOutcome
Cell ViabilityIL-1β (10 µg/mL)10 µMSignificantly increased cell viability
ApoptosisIL-1β (10 µg/mL)10 µMSignificantly inhibited apoptosis
Cleaved Caspase-3IL-1β (10 µg/mL)10 µMSignificantly decreased expression
TNF-αIL-1β (10 µg/mL)10 µMSignificantly decreased expression
IL-6IL-1β (10 µg/mL)10 µMSignificantly decreased expression
iNOSIL-1β (10 µg/mL)10 µMSignificantly decreased expression
p-PI3K, p-Akt, p-p65IL-1β (10 µg/mL)10 µMSignificantly decreased phosphorylation

Table 2: Effects of this compound on LPS-induced Changes in ATDC5 Mouse Chondrocytes [11][12]

ParameterConditionConcentration of TIIAOutcome
Cell ViabilityLPS40 µMProminently rescued cell viability
MMP-13 ExpressionLPS40 µMSignificantly suppressed mRNA and protein levels
ADAMTS5 ExpressionLPS40 µMSignificantly suppressed mRNA and protein levels
Collagen II ExpressionLPS40 µMSignificantly increased mRNA and protein levels
Ferroptosis Markers (Iron, ROS, MDA)LPS40 µMSignificantly decreased levels
In Vivo Animal Studies

Table 3: Effects of this compound in a Rat Model of Osteoarthritis (Anterior Cruciate Ligament Transection - ACLT) [4][13]

ParameterTreatment DurationDosage of TIIAOutcome
Cartilage Destruction7 weeks50 mg/kg, 150 mg/kgImproved cartilage integrity (observed by HE staining)
Chondrocyte Apoptosis7 weeks50 mg/kg, 150 mg/kgReduced apoptosis (observed by TUNEL staining)
TNF-α, IL-6, iNOS in Chondrocytes7 weeks50 mg/kg, 150 mg/kgSignificantly decreased levels (measured by ELISA)
Cleaved Caspase-37 weeks50 mg/kg, 150 mg/kgDecreased expression (measured by immunohistochemistry)

Table 4: Effects of this compound in a Mouse Model of Osteoarthritis (Monosodium Iodoacetate - MIA) [3][9]

ParameterTreatment DurationDosage of TIIAOutcome
Cartilage DegenerationNot SpecifiedNot SpecifiedAttenuated cartilage degeneration
Subchondral Bone RemodelingNot SpecifiedNot SpecifiedNormalized subchondral bone remodeling
Angiogenesis in Subchondral BoneNot SpecifiedNot SpecifiedSuppressed aberrant angiogenesis
VEGFA SecretionNot SpecifiedNot SpecifiedSubstantially reduced
VEGFR2 and MAPK SignalingNot SpecifiedNot SpecifiedEffectively suppressed activation

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for investigating the effects of this compound on osteoarthritis pathogenesis.

In Vitro Protocol: TIIA Treatment of IL-1β-stimulated Human Chondrocytes (CHON-001)

This protocol is based on methodologies described in studies investigating the anti-inflammatory and anti-apoptotic effects of TIIA.[4][7][10]

in_vitro_workflow cluster_protocol In Vitro Experimental Workflow start Culture CHON-001 cells induce Induce inflammation with IL-1β (10 µg/mL) for 48h start->induce treat Treat with TIIA (10 µM) for 48h induce->treat analyze Analyze endpoints: - Cell Viability (CCK-8) - Apoptosis (Flow Cytometry) - Protein Expression (Western Blot) - Gene Expression (RT-qPCR) - Cytokine Levels (ELISA) treat->analyze end Data Interpretation analyze->end

Caption: Workflow for in vitro analysis of TIIA effects.

1. Cell Culture:

  • Culture CHON-001 human chondrocyte cell line in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Induction of Inflammation:

  • Seed CHON-001 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).

  • Once cells reach 70-80% confluency, replace the medium with fresh medium containing 10 µg/mL of IL-1β.

  • Incubate for 48 hours to establish an inflammatory environment.[7][10]

3. This compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • After the 48-hour IL-1β stimulation, treat the cells with fresh medium containing 10 µM of TIIA for an additional 48 hours.[7][10]

  • Include appropriate controls: untreated cells, cells treated with IL-1β alone, and cells treated with vehicle (DMSO) alone.

4. Endpoint Analysis:

  • Cell Viability: Use the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.

  • Apoptosis: Perform flow cytometry analysis after staining with Annexin V-FITC and propidium (B1200493) iodide (PI).

  • Protein Expression:

    • Lyse cells and perform Western blotting to detect levels of Cleaved caspase-3, p-PI3K, p-Akt, and p-p65.

    • Use appropriate primary and secondary antibodies.

  • Gene Expression:

    • Isolate total RNA and perform reverse transcription quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA levels of TNF-α, IL-6, and iNOS.[4][10]

  • Cytokine Levels: Measure the concentration of TNF-α and IL-6 in the cell culture supernatant using ELISA kits.[4][10]

In Vivo Protocol: TIIA Treatment in a Rat Model of OA (ACLT)

This protocol is a synthesized representation of the methodology used in in vivo studies.[4][13]

in_vivo_workflow cluster_protocol In Vivo Experimental Workflow start Induce OA in rats via Anterior Cruciate Ligament Transection (ACLT) treat Administer TIIA (50 or 150 mg/kg) for 7 weeks start->treat harvest Harvest knee joint tissues treat->harvest analyze Analyze endpoints: - Histopathology (H&E, Safranin O) - Apoptosis (TUNEL) - Protein Expression (IHC) - Cytokine Levels (ELISA) harvest->analyze end Data Interpretation analyze->end

Caption: Workflow for in vivo analysis of TIIA effects.

1. Animal Model:

  • Use adult male Sprague-Dawley rats.

  • Induce osteoarthritis in the right knee joint by performing anterior cruciate ligament transection (ACLT).[4][13]

  • The left knee can serve as a sham-operated or non-operated control.

2. This compound Administration:

  • Following surgery, randomly divide the animals into treatment groups.

  • Administer this compound at doses of 50 mg/kg and 150 mg/kg, typically via oral gavage or intraperitoneal injection, daily for 7 weeks.[4][13]

  • Include a vehicle control group receiving the same volume of the vehicle solution.

3. Tissue Harvesting and Processing:

  • At the end of the 7-week treatment period, euthanize the animals.

  • Dissect the knee joints and fix them in 10% neutral buffered formalin.

  • Decalcify the joints, embed in paraffin, and section for histological and immunohistochemical analysis.

4. Endpoint Analysis:

  • Histopathology:

    • Stain tissue sections with Hematoxylin and Eosin (H&E) to assess the overall joint structure and inflammation.

    • Use Safranin O-Fast Green staining to evaluate cartilage proteoglycan content.

  • Apoptosis:

    • Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining on tissue sections to detect apoptotic chondrocytes.[4][13]

  • Immunohistochemistry (IHC):

    • Perform IHC to detect the expression of proteins such as Cleaved caspase-3 in the cartilage.[4][13]

  • Cytokine Analysis:

    • Collect synovial fluid or tissue homogenates to measure the levels of inflammatory cytokines (TNF-α, IL-6, iNOS) using ELISA.[4][13]

This compound is a promising pharmacological agent for investigating the pathogenesis of osteoarthritis. Its ability to modulate key signaling pathways such as NF-κB, PI3K/Akt, and MAPK provides a valuable tool for researchers to explore the molecular mechanisms underlying cartilage degradation, inflammation, and chondrocyte apoptosis in OA. The provided application notes and protocols offer a framework for designing and conducting robust in vitro and in vivo studies to further elucidate the therapeutic potential of this compound and to identify novel targets for OA drug development.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Water Solubility of Tanshinone IIA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of Tanshinone IIA (Tan IIA).

Frequently Asked Questions (FAQs)

Q1: Why is the poor water solubility of this compound a significant issue?

A1: The clinical application of this compound, a lipophilic active compound derived from Salvia miltiorrhiza, is hindered by its poor water solubility.[1][2] This characteristic leads to low dissolution rates, inadequate bioavailability, and extensive first-pass metabolism, which collectively limit its therapeutic efficacy.[1][2][3][4]

Q2: What are the primary strategies to improve the water solubility of this compound?

A2: Several advanced drug delivery technologies have been successfully employed to enhance the solubility and bioavailability of this compound. The most common and effective methods include:

  • Solid Dispersions: Dispersing Tan IIA in a hydrophilic carrier matrix at the molecular level to improve its dissolution rate.[4][5][6]

  • Nanoparticle Formulations: Encapsulating or loading Tan IIA into various nanocarriers such as lipid nanocapsules, nanoemulsions, and polymeric nanoparticles.[1][2][3]

  • Cyclodextrin (B1172386) Inclusion Complexes: Forming a host-guest complex where a Tan IIA molecule is enclosed within the cavity of a cyclodextrin molecule.[7][8]

  • Liposomes: Encapsulating Tan IIA within lipid bilayers.[9][10][11]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Isotropic mixtures of oil, surfactant, and co-surfactant that form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium.[12][13][14]

Q3: How do solid dispersions improve the solubility of this compound?

A3: Solid dispersions enhance the solubility of this compound through several mechanisms. By dispersing the drug in a hydrophilic carrier, the particle size of the drug is reduced to a molecular level, increasing the surface area for dissolution.[4] The carrier can also improve the wettability of the drug. Furthermore, in many solid dispersions, this compound exists in an amorphous state, which has higher energy and greater solubility than its crystalline form.[4][5]

Q4: What are the advantages of using nanoparticle-based delivery systems for this compound?

A4: Nanoparticle-based systems offer several advantages for delivering this compound. The small particle size (typically 20-200 nm) provides a large surface area, which can enhance the dissolution rate and bioavailability.[2] These systems can also protect the drug from degradation in the gastrointestinal tract and potentially facilitate its transport across biological membranes.[12]

Q5: How does complexation with cyclodextrins increase the aqueous solubility of this compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly water-soluble molecules like this compound within their cavity, forming an inclusion complex.[7][8] This complex shields the lipophilic drug from the aqueous environment, thereby increasing its apparent solubility and dissolution rate.[7]

Troubleshooting Guides

Solid Dispersions
Issue Possible Cause(s) Troubleshooting Steps
Low drug loading in the solid dispersion. - Poor miscibility between this compound and the carrier. - Suboptimal drug-to-carrier ratio.- Screen different hydrophilic carriers (e.g., PVP K-30, Poloxamer 188, PEG 6000) to find one with better miscibility.[6][15] - Optimize the drug-to-carrier ratio; a higher proportion of the carrier may be necessary.[16]
Recrystallization of this compound during storage. - The amorphous form of the drug is thermodynamically unstable. - Inappropriate storage conditions (high temperature or humidity).- Incorporate a third component, such as a stabilizing polymer or nano-CaCO3, to create a ternary solid dispersion, which can enhance stability.[16] - Store the solid dispersion in a cool, dry place, protected from light.
Inconsistent dissolution profiles between batches. - Variability in the preparation method (e.g., solvent evaporation rate, milling time).- Standardize all parameters of the preparation method, such as temperature, pressure, and time. - For solvent evaporation methods, ensure a consistent and controlled rate of solvent removal. For milling methods, maintain a constant milling speed and duration.[17]
Nanoparticle Formulations
Issue Possible Cause(s) Troubleshooting Steps
Low encapsulation efficiency. - Poor affinity of this compound for the nanoparticle core. - Drug leakage during the preparation process.- Optimize the composition of the nanoparticle (e.g., type of oil in nanoemulsions, polymer in nanocapsules).[3] - Adjust the parameters of the preparation method, such as the homogenization speed or sonication time.
Particle aggregation and instability. - Insufficient surface charge (low zeta potential). - Inappropriate surfactant concentration.- Increase the zeta potential by adding a charged surfactant or polymer to the formulation. A zeta potential of at least ±30 mV is generally considered stable.[1] - Optimize the concentration of the surfactant to ensure adequate stabilization of the nanoparticles.
Wide particle size distribution (high Polydispersity Index - PDI). - Inefficient homogenization or sonication. - Ostwald ripening.- Increase the homogenization pressure/speed or sonication power/time. - Use a combination of surfactants or a more effective stabilizing agent to prevent the growth of larger particles at the expense of smaller ones.
Cyclodextrin Inclusion Complexes
Issue Possible Cause(s) Troubleshooting Steps
Low complexation efficiency. - Unfavorable stoichiometry between this compound and the cyclodextrin. - Suboptimal preparation conditions (temperature, pH, time).- Determine the optimal molar ratio of this compound to cyclodextrin (often found to be 1:1).[7][8] - Optimize the complexation conditions. For example, adjusting the pH can influence the ionization state of the drug and its interaction with the cyclodextrin. Increasing the temperature can sometimes improve complexation, but excessive heat can also lead to degradation.[8]
Precipitation of the complex upon standing. - The concentration of the complex exceeds its solubility limit.- Prepare a more dilute solution. - Consider using a more soluble cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which generally forms more soluble complexes than β-cyclodextrin.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative improvements in solubility and bioavailability of this compound achieved through various formulation strategies.

Table 1: Enhancement of Aqueous Solubility and Dissolution

Formulation MethodCarrier/SystemSolubility/Dissolution EnhancementReference
Solid DispersionPoloxamer 188Significantly enhanced drug solubility and dissolution compared to pure drug.[17]
Solid DispersionLow-Molecular-Weight Chitosan (9:1 ratio)~368.2% increase in dissolution at 1 hour compared to pure drug.[4]
Solid DispersionSilica (B1680970) Nanoparticles (5:1 ratio)~92% higher dissolution than pure drug after 60 minutes.[18][19]
Cyclodextrin Inclusion2-hydroxypropyl-β-cyclodextrin (HP-β-CD)Solubility of complexed Tan IIA was 17 times greater than uncomplexed drug.[7]
Cyclodextrin InclusionHydroxypropyl-β-cyclodextrin (HP-β-CD)Cumulative release reached 72% within 90 min, 3.78 times that of the original substance.[20][21]

Table 2: Improvement in Oral Bioavailability (Pharmacokinetic Parameters)

Formulation MethodCarrier/SystemKey Pharmacokinetic ImprovementReference
Solid DispersionPorous Silica Carrier (SYLOID)Relative bioavailability increased to 165.36% ± 28.50%.[22]
Solid DispersionSilica NanoparticlesAUC was 1.27 times greater than that of Tan IIA.[19]
Cyclodextrin InclusionHydroxypropyl-β-cyclodextrin (HP-β-CD)AUC(0-t) and AUC(0-∞) were 3.71 and 3.42 times that of the original substance, respectively.[20][21]
Lipid Nanocapsules-~3.6-fold increase in AUC compared to Tan IIA suspension.[23]
Self-Microemulsifying Drug Delivery System (SMEDDS)Castor oil, Labrasol, Cremphor EL, Transcutol HPOral bioavailability increased by 3.4- and 35.9-fold compared with solid dispersion and cyclodextrin inclusion, respectively.[12]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Spray Drying

This protocol is based on the methodology for preparing solid dispersions to enhance the dissolution of poorly water-soluble drugs.[5][16]

  • Dissolution of Components: Dissolve a specific weight of this compound and a hydrophilic carrier (e.g., nano-hydroxyapatite, Poloxamer 188) in a suitable solvent, such as ethanol.[5]

  • Ultrasonication: Subject the resulting suspension to ultrasonication for approximately 15 minutes to ensure homogeneity.[5]

  • Spray Drying: Feed the suspension into a spray dryer. Maintain the inlet and outlet temperatures at appropriate levels (e.g., 100°C and 50°C, respectively).[5]

  • Drying: Collect the resulting powder and dry it in a desiccator under reduced pressure for 24 hours to remove any residual solvent.[5]

  • Characterization: Characterize the prepared solid dispersion using techniques such as Scanning Electron Microscopy (SEM), X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Fourier Transform Infrared Spectroscopy (FTIR) to assess its physicochemical properties.[5]

Protocol 2: Preparation of this compound-Loaded Nanoparticles by Emulsion-Solvent Evaporation

This protocol outlines a general method for preparing polymeric nanoparticles.

  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collection and Washing: Collect the nanoparticles by centrifugation, and wash them several times with deionized water to remove the excess surfactant.

  • Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for long-term storage.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Co-evaporation

This method is effective for forming inclusion complexes.[7][24]

  • Dissolution: Dissolve this compound and a molar equivalent of a cyclodextrin derivative (e.g., HP-β-CD) in a suitable solvent or co-solvent system (e.g., ethanol/water).

  • Mixing: Stir the solution at a controlled temperature for a specified period to facilitate the formation of the inclusion complex.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid product in a vacuum oven to remove any remaining solvent.

  • Characterization: Confirm the formation of the inclusion complex using techniques like DSC, XRPD, and FTIR.[7][24]

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_char Characterization start Dissolve Tan IIA & Carrier in Solvent ultrasonicate Ultrasonicate Suspension start->ultrasonicate spray_dry Spray Dry Suspension ultrasonicate->spray_dry dry_powder Dry Powder in Desiccator spray_dry->dry_powder sem SEM dry_powder->sem xrpd XRPD dry_powder->xrpd dsc DSC dry_powder->dsc ftir FTIR dry_powder->ftir

Caption: Workflow for Solid Dispersion Preparation and Characterization.

experimental_workflow_nanoparticles cluster_prep Preparation cluster_analysis Analysis organic_phase Prepare Organic Phase (Tan IIA + Polymer) emulsify Emulsify organic_phase->emulsify aqueous_phase Prepare Aqueous Phase (Surfactant) aqueous_phase->emulsify evaporate Solvent Evaporation emulsify->evaporate collect Collect & Wash Nanoparticles evaporate->collect lyophilize Lyophilize collect->lyophilize size_zeta Particle Size & Zeta Potential lyophilize->size_zeta ee_dl Encapsulation Efficiency & Drug Loading lyophilize->ee_dl

Caption: Workflow for Nanoparticle Formulation and Analysis.

logical_relationship_solubility_enhancement cluster_methods Solubility Enhancement Strategies cluster_mechanisms Mechanisms main Poor Water Solubility of this compound sd Solid Dispersions main->sd np Nanoparticles main->np cd Cyclodextrin Complexes main->cd amorph Amorphous State sd->amorph size Particle Size Reduction sd->size wettability Increased Wettability sd->wettability np->size encap Encapsulation np->encap cd->encap outcome Improved Dissolution & Bioavailability amorph->outcome size->outcome wettability->outcome encap->outcome

Caption: Strategies and Mechanisms for Enhancing Tan IIA Solubility.

References

Technical Support Center: Enhancing Tanshinone IIA Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the bioavailability of Tanshinone IIA (Tan IIA) for clinical applications.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and evaluation of this compound delivery systems.

Issue Potential Cause Troubleshooting Steps
Low in vitro dissolution rate of Tan IIA formulation. Poor amorphization of Tan IIA in solid dispersions.1. Confirm amorphous state: Use Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to verify the absence of crystalline Tan IIA peaks in your solid dispersion.[1] 2. Optimize solvent system: Ensure complete dissolution of both Tan IIA and the carrier in the solvent during preparation. 3. Increase carrier ratio: A higher carrier-to-drug ratio can improve the dispersion and amorphization of Tan IIA.
Inefficient encapsulation in lipid-based or nanoparticle systems.1. Optimize formulation parameters: Adjust the lipid-to-drug ratio, surfactant concentration, and homogenization parameters. 2. Check for drug precipitation: Ensure Tan IIA remains solubilized in the lipid phase throughout the preparation process.
High variability in nanoparticle size or high Polydispersity Index (PDI). Inconsistent homogenization or sonication.1. Standardize energy input: Ensure consistent duration and power of homogenization or sonication for all batches. 2. Control temperature: Temperature fluctuations can affect nanoparticle formation and stability.
Aggregation of nanoparticles.1. Optimize stabilizer concentration: Use an adequate concentration of stabilizers like surfactants or polymers. 2. Measure zeta potential: A zeta potential value greater than ±30 mV generally indicates good colloidal stability.
Low encapsulation efficiency (%EE) or drug loading (%DL). Poor affinity of Tan IIA for the carrier material.1. Select appropriate carrier: For hydrophobic drugs like Tan IIA, lipid-based carriers or hydrophobic polymers are generally more suitable. 2. Optimize drug-to-carrier ratio: Increasing the initial drug amount may not always lead to higher %EE and can sometimes cause precipitation.
Drug leakage during preparation.1. Control temperature: For lipid-based formulations, ensure the temperature is appropriate to maintain the integrity of the carrier during drug loading. 2. Optimize purification method: Use appropriate centrifugation speeds or dialysis membranes to separate unencapsulated drug without losing the formulation.
Inconsistent in vivo pharmacokinetic results. Poor formulation stability in physiological conditions.1. Assess stability in simulated gastric and intestinal fluids: Check for drug precipitation or degradation. 2. Evaluate mucoadhesion: For oral formulations, mucoadhesive properties can increase residence time in the gastrointestinal tract.
Saturation of absorption pathways.At higher doses, the absorption of Tan IIA may become saturated, leading to a less than proportional increase in plasma concentration.[2] Consider dose-ranging studies to identify the linear absorption range.

Frequently Asked Questions (FAQs)

1. Why is the oral bioavailability of this compound so low?

The poor oral bioavailability of this compound is attributed to several factors:

  • Poor aqueous solubility: Tan IIA is a highly lipophilic compound with very low solubility in water, which limits its dissolution in the gastrointestinal fluids.[2]

  • Low permeability: Its chemical structure may not be optimal for passive diffusion across the intestinal membrane.[2]

  • First-pass metabolism: After absorption, Tan IIA undergoes significant metabolism in the intestines and liver, which reduces the amount of unchanged drug reaching systemic circulation.[3]

  • Rapid in vivo clearance: The body quickly eliminates Tan IIA, resulting in a short half-life.[3]

2. What are the most common strategies to enhance the bioavailability of this compound?

Common and effective strategies include:

  • Solid Dispersions: Dispersing Tan IIA in a hydrophilic carrier in an amorphous state can significantly improve its dissolution rate.[1] Carriers like porous silica (B1680970) and low-molecular-weight chitosan (B1678972) have been used successfully.

  • Lipid-Based Nanoformulations: Encapsulating Tan IIA in lipid nanocapsules, nanoemulsions, or solid lipid nanoparticles can enhance its solubility, protect it from degradation, and improve its absorption.[4]

  • Cyclodextrin Inclusion Complexes: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility and dissolution rate of Tan IIA.[3]

3. How do solid dispersions improve the bioavailability of this compound?

Solid dispersions enhance bioavailability primarily by:

  • Improving Dissolution Rate: By converting the crystalline drug into a more soluble amorphous form, the dissolution rate in the gastrointestinal tract is significantly increased.[1]

  • Increasing Wettability: The hydrophilic carrier improves the wettability of the hydrophobic Tan IIA, facilitating its interaction with aqueous gastrointestinal fluids.

  • Reducing Particle Size: The drug is molecularly dispersed within the carrier matrix, leading to a larger surface area for dissolution.

4. What are the critical quality attributes to consider when developing a this compound nanoformulation?

Key quality attributes include:

  • Particle Size and Polydispersity Index (PDI): These affect the formulation's stability, dissolution rate, and in vivo absorption. A smaller particle size and a low PDI (typically < 0.3) are desirable.

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL): High %EE and %DL are important for delivering a therapeutically relevant dose and for the economic viability of the formulation.

  • Zeta Potential: This indicates the surface charge of the nanoparticles and is a predictor of their colloidal stability.

  • In Vitro Drug Release Profile: This helps in understanding the release kinetics of Tan IIA from the formulation.

  • Stability: The formulation should be stable under storage conditions in terms of particle size, %EE, and drug content.

5. How can I assess the in vivo bioavailability of my this compound formulation?

In vivo bioavailability is typically assessed in animal models, most commonly rats.[5][6] The key steps are:

  • Administer the Tan IIA formulation and a control (e.g., Tan IIA suspension) to different groups of animals.

  • Collect blood samples at predetermined time points.

  • Analyze the plasma concentration of Tan IIA using a validated analytical method like HPLC or LC-MS/MS.

  • Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum plasma concentration), and Tmax (time to reach Cmax).

  • The relative bioavailability of the test formulation is calculated by comparing its AUC to that of the control.

Data Presentation

Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)Reference
Tan IIA Suspension60189.3 ± 45.21.0856.4 ± 154.3100[5]
Solid Dispersion (with silica nanoparticles)60354.7 ± 68.90.661934.6 ± 287.5225.9[5]
Tan IIA Suspension25109.2 ± 59.582.0343.70 ± 75.63100[1]
Solid Dispersion (with porous silica)25375.24 ± 79.931.51019.87 ± 161.82296.7[1]
Tan IIA Suspension10Not ReportedNot Reported289.7 ± 65.4100[4]
Lipid Nanocapsules10Not ReportedNot Reported1043.2 ± 187.6360.1[4]

Note: The data from different studies may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion with Porous Silica (Solvent Evaporation Method)

Materials:

  • This compound

  • Porous silica (e.g., Syloid®)

  • Ethanol (B145695) (analytical grade)

  • Rotary evaporator

  • Water bath

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and porous silica in the desired ratio (e.g., 1:5 w/w).

  • Dissolve the weighed this compound in a suitable volume of ethanol with the aid of gentle stirring or sonication.

  • Add the porous silica to the this compound solution and stir to form a uniform suspension.

  • Evaporate the ethanol using a rotary evaporator with the water bath set at a suitable temperature (e.g., 40-60°C).

  • Once the solvent is removed, a solid mass will be formed.

  • Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Grind the dried solid dispersion into a fine powder and store it in a desiccator.

Protocol 2: Preparation of this compound Lipid Nanocapsules (Phase Inversion Method)

Materials:

  • This compound

  • Oil phase (e.g., Labrafac™ lipophile)

  • Surfactant (e.g., Kolliphor® HS 15)

  • Co-surfactant (e.g., Span® 80)

  • Sodium chloride (NaCl)

  • Purified water

  • Magnetic stirrer with heating

  • Cold deionized water (0-2°C)

Procedure:

  • Weigh the oil phase, surfactant, co-surfactant, and NaCl in a beaker.[4]

  • Dissolve the required amount of this compound in this mixture.[4]

  • Add the purified water to the mixture.

  • Heat the mixture under magnetic stirring. The temperature should be cycled between a lower and an upper limit (e.g., 30°C and 55°C) for three cycles.[4] This process induces phase inversion.

  • At the end of the last heating cycle, perform a rapid dilution (quenching) by adding cold deionized water to the emulsion at the phase-inversion temperature.[4]

  • Continue stirring for another 5 minutes in an ice bath to allow for the formation and stabilization of the lipid nanocapsules.[4]

  • The resulting dispersion can be filtered through a 0.45 µm filter to remove any aggregates.

Protocol 3: Characterization of this compound Formulations
  • Particle Size, PDI, and Zeta Potential: Use Dynamic Light Scattering (DLS) (e.g., Malvern Zetasizer). Dilute the formulation with purified water to an appropriate concentration before measurement.

  • Encapsulation Efficiency (%EE):

    • Separate the unencapsulated Tan IIA from the formulation. This can be done by ultracentrifugation.

    • Quantify the amount of free drug in the supernatant using a validated HPLC-UV or LC-MS/MS method.

    • Calculate %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

  • Differential Scanning Calorimetry (DSC): To confirm the physical state of Tan IIA in solid dispersions. An endothermic peak corresponding to the melting point of crystalline Tan IIA will be absent in an amorphous solid dispersion.

  • In Vitro Dissolution Study:

    • Use a USP dissolution apparatus (e.g., paddle type).

    • The dissolution medium should be relevant to the intended route of administration (e.g., simulated gastric or intestinal fluid). A surfactant like sodium dodecyl sulfate (B86663) (SDS) may be needed to maintain sink conditions for the poorly soluble Tan IIA.[7]

    • Add the Tan IIA formulation to the dissolution medium maintained at 37°C.

    • Withdraw samples at predetermined time intervals and replace with fresh medium.

    • Analyze the concentration of dissolved Tan IIA in the samples using a suitable analytical method.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation tan_iia This compound formulation_method Formulation Method (e.g., Solvent Evaporation, Phase Inversion) tan_iia->formulation_method carrier Carrier (e.g., Porous Silica, Lipids) carrier->formulation_method tan_iia_formulation Tan IIA Formulation (e.g., Solid Dispersion, Nanocapsules) formulation_method->tan_iia_formulation particle_size Particle Size & PDI tan_iia_formulation->particle_size ee Encapsulation Efficiency tan_iia_formulation->ee dissolution Dissolution Testing tan_iia_formulation->dissolution stability Stability Studies tan_iia_formulation->stability animal_model Animal Model (Rats) dosing Oral Administration tan_iia_formulation->dosing animal_model->dosing blood_sampling Blood Sampling dosing->blood_sampling pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) blood_sampling->pk_analysis bioavailability Bioavailability Assessment pk_analysis->bioavailability signaling_pathways cluster_formulation Bioavailability Enhancement cluster_cellular_effects Cellular Signaling Pathways raw_tan_iia Raw this compound (Low Bioavailability) formulation Enhanced Formulation (e.g., Nanoparticles, Solid Dispersion) raw_tan_iia->formulation increased_absorption Increased Systemic Concentration formulation->increased_absorption nf_kb NF-κB Pathway increased_absorption->nf_kb pi3k_akt PI3K/Akt Pathway increased_absorption->pi3k_akt wnt_catenin Wnt/β-catenin Pathway increased_absorption->wnt_catenin therapeutic_effects Therapeutic Effects (Anti-inflammatory, Anti-tumor, etc.) nf_kb->therapeutic_effects pi3k_akt->therapeutic_effects wnt_catenin->therapeutic_effects troubleshooting_logic start Low Bioavailability Observed check_dissolution Check In Vitro Dissolution start->check_dissolution check_formulation Review Formulation Strategy check_dissolution->check_formulation Dissolution is Low final_assessment Re-evaluate In Vivo check_dissolution->final_assessment Dissolution is High optimize_sd Optimize Solid Dispersion (Carrier, Ratio, Method) check_formulation->optimize_sd Using Solid Dispersion optimize_nano Optimize Nanoparticle (Size, EE%, Stability) check_formulation->optimize_nano Using Nanoparticles optimize_sd->final_assessment optimize_nano->final_assessment

References

Technical Support Center: Overcoming Low Oral Absorption of Tanshinone IIA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the low oral bioavailability of Tanshinone IIA (Tan IIA).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the oral bioavailability of my crystalline this compound so low in preclinical animal models?

A1: The low oral bioavailability of this compound is primarily attributed to two key factors: its poor aqueous solubility and extensive presystemic metabolism. Tan IIA is a lipophilic compound, classified under the Biopharmaceutics Classification System (BCS) as Class II, meaning it has low solubility and high permeability. This poor solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Furthermore, Tan IIA is subject to significant first-pass metabolism in the gut and liver, primarily by Cytochrome P450 (CYP450) enzymes, and is also a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pumps the compound back into the intestinal lumen.

Q2: I've developed a nanoformulation of Tan IIA, but the in vivo bioavailability improvement is not as significant as expected. What could be the issue?

A2: Several factors could be contributing to this discrepancy. First, consider the stability of the nanoformulation in the gastrointestinal tract. The harsh pH environment and digestive enzymes can lead to premature drug release or aggregation of nanoparticles, compromising their absorption-enhancing effects. Second, the physicochemical properties of the nanoparticles, such as size, surface charge, and composition, are critical for their interaction with the intestinal mucosa and subsequent uptake. Sub-optimal properties can lead to poor mucoadhesion or rapid clearance. Finally, the in vivo study design itself, including the animal model, fasting state, and dosing regimen, can significantly influence the results. It is also crucial to ensure that the analytical method for quantifying Tan IIA in plasma is validated and sensitive enough to capture the true concentration profile.

Q3: My in vitro dissolution results for a solid dispersion of Tan IIA look promising, but the in vivo performance is poor. Why the disconnect?

A3: This is a common challenge in drug development known as poor in vitro-in vivo correlation (IVIVC). While enhanced dissolution in vitro is a positive indicator, it doesn't guarantee improved absorption in vivo. The complex environment of the gastrointestinal tract presents several hurdles that are not replicated in a simple dissolution test. For instance, the dissolved Tan IIA from the solid dispersion might precipitate in the gut lumen before it can be absorbed. Additionally, the aforementioned issues of P-gp efflux and first-pass metabolism are not accounted for in standard dissolution assays but play a major role in vivo. Consider conducting in situ intestinal perfusion studies to better understand its absorption characteristics in a more physiologically relevant setting.

Q4: What are the most common formulation strategies to overcome the low bioavailability of this compound, and how do they compare?

A4: Several advanced formulation strategies have been successfully employed to enhance the oral bioavailability of Tan IIA. The most common approaches include lipid-based formulations (such as self-nanoemulsifying drug delivery systems - SNEDDS), amorphous solid dispersions, and various types of nanoparticles. These strategies work by improving the solubility and dissolution rate of Tan IIA, protecting it from degradation and metabolism, and facilitating its transport across the intestinal epithelium.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of different this compound formulations from preclinical studies, demonstrating the extent of bioavailability enhancement achieved.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats

Formulation TypeDose (mg/kg)Cmax (ng/mL)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)Reference
Tan IIA Suspension10048.7 ± 11.2208.4 ± 45.6100
Tan IIA-Phospholipid Complex100186.5 ± 35.81168.7 ± 211.3560.8
Tan IIA Nanosuspension20283.4 ± 65.11140.2 ± 203.5273.5 (dose-normalized)
Tan IIA Solid Dispersion201198.6 ± 154.73442.1 ± 461.3825.8 (dose-normalized)
Tan IIA SNEDDS401401.3 ± 210.26849.5 ± 958.9821.7 (dose-normalized)

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Relative bioavailability is calculated against the control suspension.

Key Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion

This protocol describes the solvent evaporation method for preparing a solid dispersion of Tan IIA with a hydrophilic polymer carrier.

  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, Soluplus®) in a suitable organic solvent (e.g., ethanol, methanol) in a predetermined ratio (e.g., 1:5 w/w).

  • Mixing: Stir the solution continuously using a magnetic stirrer until a clear and homogenous solution is obtained.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

  • Drying: Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle, and then sieve it through a fine mesh (e.g., 100-mesh) to obtain a uniform powder.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution profile, and physical state (e.g., using DSC and XRD to confirm the amorphous nature of Tan IIA).

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) Study in Rats

This protocol is used to assess the intestinal permeability of this compound from different formulations.

  • Animal Preparation: Anesthetize a fasted rat (e.g., Sprague-Dawley, 250-300g) and expose the small intestine through a midline abdominal incision.

  • Intestinal Segment Isolation: Cannulate a specific segment of the intestine (e.g., jejunum, ileum) at both ends without disrupting the blood supply.

  • Perfusion: Perfuse the isolated intestinal segment with a Krebs-Ringer buffer solution (pH 7.4) containing the Tan IIA formulation at a constant flow rate (e.g., 0.2 mL/min).

  • Sample Collection: Collect the outlet perfusate at regular time intervals (e.g., every 15 minutes for 2 hours).

  • Analysis: Accurately measure the volume of each collected sample and determine the concentration of Tan IIA using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculation: Calculate the effective permeability coefficient (Peff) using the following equation: Peff = - (Q * ln(Cout / Cin)) / (2 * π * r * L), where Q is the perfusion flow rate, Cout and Cin are the outlet and inlet concentrations of Tan IIA, r is the intestinal radius, and L is the length of the intestinal segment.

Visualizations

Tanshinone_IIA_Absorption_Pathway cluster_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte (Intestinal Cell) Formulation Oral Formulation (e.g., SNEDDS, Nanoparticle) Dissolution Dissolution & Release of Tan IIA Formulation->Dissolution Tan_Lumen Free Tan IIA Dissolution->Tan_Lumen Absorption Passive Diffusion Tan_Lumen->Absorption Permeation Pgp P-gp Efflux Pump Pgp->Tan_Lumen Pumping Out Tan_Absorbed Absorbed Tan IIA Absorption->Tan_Absorbed Metabolism CYP450 Metabolism (First-Pass Effect) Tan_Absorbed->Pgp Efflux Substrate Tan_Absorbed->Metabolism Metabolic Substrate PortalVein Portal Vein (To Liver) Tan_Absorbed->PortalVein Systemic Circulation

Caption: Factors limiting the oral absorption of this compound.

Experimental_Workflow_Bioavailability start Start: Low Bioavailability Problem formulation 1. Formulation Development (e.g., Solid Dispersion, SNEDDS) start->formulation invitro 2. In Vitro Characterization (Dissolution, Stability) formulation->invitro insitu 3. In Situ Permeability Study (SPIP) invitro->insitu Promising Candidates invivo 4. In Vivo Pharmacokinetic Study (Animal Model) insitu->invivo analysis 5. Bioanalytical Method (LC-MS/MS) invivo->analysis Blood Sample Collection data 6. Data Analysis (Cmax, AUC, Relative Bioavailability) analysis->data conclusion Conclusion: Enhanced Bioavailability Achieved data->conclusion

Caption: Workflow for developing and evaluating Tan IIA formulations.

Technical Support Center: Encapsulating Tanshinone IIA with Cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the encapsulation of Tanshinone IIA (Tan IIA) with cyclodextrin (B1172386) to improve its solubility and bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of encapsulating this compound with cyclodextrin?

A1: The primary goal is to enhance the aqueous solubility and dissolution rate of this compound, a poorly water-soluble drug.[1][2] This improvement in solubility can subsequently lead to increased oral bioavailability, allowing for better absorption in the gastrointestinal tract.[1][2][3]

Q2: Which type of cyclodextrin is most effective for encapsulating this compound?

A2: Both β-cyclodextrin (β-CD) and its derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), have been successfully used to form inclusion complexes with this compound.[4][5] However, HP-β-CD often demonstrates higher stability and a greater capacity for solubility enhancement compared to β-CD.[5]

Q3: What is the typical stoichiometry of the this compound-cyclodextrin inclusion complex?

A3: The inclusion complexes of this compound with both β-CD and HP-β-CD typically form at a 1:1 molar ratio.[1][5]

Q4: By how much can the solubility of this compound be increased through cyclodextrin complexation?

A4: Significant improvements in solubility have been reported. For instance, complexation with HP-β-CD has been shown to increase the aqueous solubility of this compound by as much as 17-fold at 37°C.[1][6]

Q5: What are the common methods for preparing this compound-cyclodextrin inclusion complexes?

A5: Common preparation methods include the solution method, coevaporation, and the saturated aqueous solution method.[1][3][4] The solution method is frequently used due to its simplicity and effectiveness.[3]

Q6: How can I confirm the successful formation of an inclusion complex?

A6: The formation of an inclusion complex can be confirmed using several analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), X-ray diffraction (XRD), and nuclear magnetic resonance (NMR) spectroscopy.[4][5][7] These methods provide evidence of the interaction between this compound and the cyclodextrin molecule.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Low Encapsulation Efficiency or Drug Loading
  • Possible Cause 1: Suboptimal Ratio of this compound to Cyclodextrin.

    • Troubleshooting: The ratio of the drug to the cyclodextrin is a critical factor. It is recommended to perform optimization studies by varying this ratio. For example, studies have found optimal weight ratios of Tan IIA to HP-β-CD to be around 1:7.[2]

  • Possible Cause 2: Inadequate Reaction Time or Temperature.

    • Troubleshooting: The complexation process is time and temperature-dependent. Ensure that the mixture is stirred for a sufficient duration at an appropriate temperature to reach equilibrium. Optimal conditions reported in the literature include stirring for 2-3 hours at temperatures ranging from 48°C to 50°C.[2][4]

  • Possible Cause 3: Improper Solvent System.

    • Troubleshooting: For the solution method, this compound is typically dissolved in an organic solvent like ethanol (B145695) before being added to the aqueous cyclodextrin solution.[3] Ensure that the initial dissolution of both components is complete and that the addition of the drug solution to the cyclodextrin solution is done slowly and with vigorous stirring to promote complex formation over precipitation of the free drug.

Issue 2: The Final Product Appears to be a Physical Mixture, Not a True Inclusion Complex
  • Possible Cause 1: Insufficient Interaction During Preparation.

    • Troubleshooting: Vigorous and continuous stirring or sonication is crucial to ensure intimate contact between the this compound and cyclodextrin molecules, facilitating the entry of the guest molecule into the host cavity.

  • Possible Cause 2: Incorrect Characterization.

    • Troubleshooting: Rely on a combination of analytical techniques for confirmation. In DSC, the endothermic peak corresponding to the melting point of this compound should be absent or shifted in the thermogram of the inclusion complex.[8] In FTIR, characteristic peaks of this compound may be masked or shifted in the spectrum of the complex.[9][10]

Issue 3: Inconsistent Results in Dissolution Studies
  • Possible Cause 1: Aggregation of Complexes.

    • Troubleshooting: While cyclodextrin complexes enhance solubility, at high concentrations, they can sometimes form aggregates.[11] Ensure that the dissolution medium is adequately stirred and maintained at the specified temperature (e.g., 37 ± 0.5°C).[3]

  • Possible Cause 2: Incomplete Complexation.

    • Troubleshooting: The presence of a significant amount of uncomplexed this compound will lead to a slower dissolution rate. Re-evaluate the preparation method to optimize the encapsulation efficiency.

Data Presentation

Table 1: Optimized Parameters for this compound-Cyclodextrin Complexation

Parameter β-Cyclodextrin (β-CD) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Reference(s)
Preparation Method Saturated Aqueous Solution Solution Method [2][4]
Ratio (Drug:CD) 1:7 (weight) 1:7 (weight) [2][4]
Temperature 48°C 50°C [2][4]

| Time | 3 hours | 2 hours |[2][4] |

Table 2: Performance of this compound-Cyclodextrin Inclusion Complexes

Parameter Uncomplexed Tan IIA Tan IIA-β-CD Complex Tan IIA-HP-β-CD Complex Reference(s)
Aqueous Solubility Increase - - 17-fold [1]
Encapsulation Efficiency - 84.75% 84.06% [2][4]
Drug Loading - - 7.38% [2]

| Cumulative Release (in 90 min) | ~19% | - | 72% |[2] |

Experimental Protocols

Preparation of this compound / HP-β-CD Inclusion Complex (Solution Method)

This protocol is adapted from the solution method described in the literature.[3]

  • Preparation of HP-β-CD Solution: Weigh the desired amount of HP-β-CD and dissolve it in purified water under normal temperature to create a concentrated solution (e.g., 0.4 g/mL).[2]

  • Preparation of this compound Solution: Weigh the appropriate amount of this compound powder and dissolve it in a suitable volume of ethanol.

  • Complexation: Slowly add the this compound solution dropwise into the HP-β-CD aqueous solution while maintaining vigorous magnetic stirring.

  • Incubation: Continue stirring the mixture for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 50°C).[2]

  • Isolation: After the reaction, the resulting solution can be lyophilized (freeze-dried) to obtain the solid inclusion complex powder.

Characterization by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 3-5 mg of the sample (this compound, HP-β-CD, a physical mixture, or the inclusion complex) into an aluminum DSC pan.

  • Instrument Setup: Place the pan in the DSC instrument. An empty, sealed pan is used as a reference.

  • Thermal Analysis: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 300°C) under a nitrogen atmosphere.[12]

  • Data Analysis: Record the heat flow as a function of temperature. The disappearance or shift of the endothermic peak of this compound in the complex's thermogram indicates amorphization and successful inclusion.[8]

In Vitro Dissolution Study

This protocol is based on the Chinese Pharmacopoeia 2015 guidelines.[3]

  • Dissolution Medium: Prepare a 0.5% sodium dodecyl sulfate (B86663) (SDS) solution.

  • Apparatus Setup: Use a standard dissolution apparatus (e.g., USP Apparatus 2, paddle method). Add 900 mL of the dissolution medium to each vessel and maintain the temperature at 37 ± 0.5°C. Set the paddle rotation speed to 50 rpm.[3]

  • Sample Addition: Add a precisely weighed amount of the this compound-cyclodextrin complex or the free drug to the dissolution vessel.

  • Sampling: Withdraw samples (e.g., 1 mL) at predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, 120, 180, 240 min).[3] Immediately replenish the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis: Filter the samples through a 0.45 μm microporous membrane. Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Calculation: Calculate the cumulative percentage of the drug released at each time point.

Mandatory Visualizations

Experimental_Workflow_for_Tanshinone_IIA_Encapsulation prep Preparation of Inclusion Complex char Characterization prep->char sub_prep1 Solution Method prep->sub_prep1 sub_prep2 Coevaporation prep->sub_prep2 sub_prep3 Saturated Aqueous Solution prep->sub_prep3 eval Performance Evaluation char->eval sub_char1 DSC char->sub_char1 sub_char2 FTIR char->sub_char2 sub_char3 XRD / NMR char->sub_char3 sub_eval1 Solubility Study eval->sub_eval1 sub_eval2 Dissolution Rate eval->sub_eval2 sub_eval3 Bioavailability Study eval->sub_eval3

Caption: Experimental workflow for this compound-cyclodextrin complexation.

Troubleshooting_Logic_for_Low_Yield start Low Encapsulation Efficiency cause1 Suboptimal Drug:CD Ratio? start->cause1 cause2 Incorrect Time or Temperature? start->cause2 cause3 Improper Solvent System? start->cause3 solution1 Optimize Ratio (e.g., 1:7 w/w) cause1->solution1 Yes solution2 Adjust Incubation (e.g., 2-3h, 48-50°C) cause2->solution2 Yes solution3 Ensure Complete Initial Dissolution cause3->solution3 Yes

References

Technical Support Center: Tanshinone IIA Clinical Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the clinical application and experimental use of Tanshinone IIA.

I. Frequently Asked Questions (FAQs)

1. Why am I observing low efficacy of this compound in my in vivo experiments?

Low in vivo efficacy of this compound is often linked to its poor pharmacokinetic properties. The primary reasons include:

  • Poor Water Solubility: this compound is a lipophilic compound with very low solubility in aqueous solutions, which limits its absorption after oral administration.

  • Low Oral Bioavailability: Due to its poor solubility and significant first-pass metabolism in the liver, the oral bioavailability of this compound is very low, with some reports indicating it to be below 3.5%.[1]

  • Rapid In Vivo Clearance: The compound is subject to rapid metabolism and clearance from the body, leading to a short half-life.[2]

2. My this compound solution appears unstable. How can I handle and store it correctly?

This compound is sensitive to high temperatures and light.[3][4] Instability can lead to degradation and loss of activity.

  • Storage: For long-term storage, it is recommended to prepare a stock solution in DMSO, aliquot it, and store it at -80°C to minimize freeze-thaw cycles.[5] The stock solution should ideally be used within two weeks to a month.[5]

  • Handling: Always protect solutions containing this compound from light.[3] It is advisable to prepare fresh aqueous solutions for each experiment from the frozen DMSO stock.[6]

3. I am having trouble dissolving this compound for my experiments. What are the recommended solvents?

This compound is slightly soluble in water but readily dissolves in organic solvents such as ether, acetone, ethanol, and benzene.[7] For cell culture experiments, DMSO is a commonly used solvent to prepare stock solutions.[5][8]

4. What are the key signaling pathways modulated by this compound?

This compound exerts its therapeutic effects by modulating a variety of signaling pathways, including:

  • NF-κB Signaling Pathway: Inhibition of this pathway is a major mechanism for the anti-inflammatory effects of this compound.[2][9][10]

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is involved in the regulation of cell survival, proliferation, and apoptosis, and is modulated by this compound in various disease models.[2][11][12]

  • MAPK Signaling Pathway: this compound influences the MAPK pathway, which plays a crucial role in cellular responses to a variety of stimuli.[10][11][12]

II. Troubleshooting Guides

A. Low Bioavailability and Poor Solubility

Problem: Consistently low plasma concentrations of this compound after oral administration in animal models.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Poor aqueous solubility of this compound. 1. Formulation Enhancement: Consider using a formulation strategy to improve solubility and bioavailability. Refer to the Quantitative Data on Bioavailability Enhancement Strategies table below for a comparison of different approaches. 2. Experimental Protocol: For detailed methods on preparing these formulations, see the Experimental Protocols section.
Precipitation of this compound in aqueous buffer from DMSO stock. 1. Optimize Solvent Concentration: Increase the percentage of DMSO in the final solution, ensuring it remains compatible with your experimental system. 2. Use of Surfactants/Co-solvents: Incorporate surfactants or co-solvents like Pluronic F-68 or Tween 80 to enhance solubility.[6]

Quantitative Data on Bioavailability Enhancement Strategies

Formulation Strategy Carrier/Method Fold Increase in Bioavailability (AUC) Animal Model Reference
Lipid Nanocapsules Phase-inversion method~3.6-foldRats[13]
Solid Dispersion Poloxamer 1885.4-fold (compared to pure drug)Rabbits[7]
Hydroxypropyl-β-Cyclodextrin Inclusion Complex Solution method3.42 to 3.71-foldRats[14][15]
Micronized Granular Powder Micronization5 to 184-fold (for various tanshinones)Humans[1]
B. In Vitro Experiment Inconsistency

Problem: High variability in results between replicates in cell-based assays.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Degradation of this compound in aqueous solution. 1. Fresh Preparation: Prepare fresh aqueous dilutions of this compound from a frozen DMSO stock for each experiment.[6] 2. Minimize Exposure: Reduce the time between solution preparation and its addition to the experimental setup.
Inconsistent light exposure or temperature fluctuations. 1. Light Protection: Protect all solutions and experimental setups from direct light.[6] 2. Temperature Control: Maintain a consistent temperature throughout the experiment.[6]
Conversion of other tanshinones to this compound in DMSO stock. 1. Purity Check: If using a mixture of tanshinones, be aware of potential interconversions.[6][8]

III. Experimental Protocols

A. Preparation of this compound Loaded Liposomes (Thin-Film Dispersion Method)
  • Dissolution of Components: Dissolve soy lecithin (B1663433) (20 mg), cholesterol (5 mg), and this compound (5 mg) in chloroform (B151607) (2 mL) in a round-bottom flask.[2]

  • Film Formation: Stir the mixture continuously for 3 minutes. Evaporate the chloroform at 45°C using a rotary evaporator until a thin, homogeneous film is formed on the flask's inner surface.[2]

  • Hydration: Add 2 mL of phosphate-buffered saline (PBS, pH 6.4) to the flask. Hydrate the lipid film for 30 minutes in a 37°C water bath to form the liposome (B1194612) suspension.[2]

B. In Vitro Dissolution Test for this compound Formulations
  • Dissolution Medium: Use 900 mL of 0.5% sodium dodecyl sulfate (B86663) solution as the dissolution medium.[9][16]

  • Apparatus Setup: Maintain the medium temperature at 37 ± 0.5°C and the rotation speed at 50 rpm.[9][16]

  • Sampling: At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120, 180, 240 min), withdraw a 1 mL sample of the dissolution medium.[9][16]

  • Medium Replacement: Immediately after each sampling, replenish the dissolution medium with 1 mL of fresh, pre-warmed medium.[9][16]

  • Sample Preparation: Filter the collected samples through a 0.45 μm microporous membrane.[9][16]

  • Analysis: Analyze the filtrate using a validated HPLC method to determine the concentration of dissolved this compound.[9][16]

C. Pharmacokinetic Study of this compound in Rats
  • Animal Model: Use healthy Sprague-Dawley rats, fasted for 12 hours with free access to water before the experiment.[16]

  • Drug Administration: Administer the this compound formulation (e.g., suspension or enhanced formulation) orally via gastric gavage at a specific dose (e.g., 100 mg/kg).[16]

  • Blood Sampling: Collect blood samples (approximately 0.6 mL) from the fundus venous plexus at various time points (e.g., 0.25, 0.5, 0.75, 1.0, 1.5, 2.0, 2.5, 3.0, 4.0, 5.0, 6.0, 7.0, 10.0 hours) after administration.[16]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated HPLC or LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using appropriate software.

IV. Visualizations

A. Signaling Pathways

Tanshinone_IIA_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_cell_survival Cell Survival and Proliferation TIIA1 This compound TLR4_NFkB TLR4/NF-κB Pathway TIIA1->TLR4_NFkB inhibits MAPK_NFkB MAPK/NF-κB Pathway TIIA1->MAPK_NFkB inhibits Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6, IL-1β) TLR4_NFkB->Inflammatory_Mediators MAPK_NFkB->Inflammatory_Mediators TIIA2 This compound PI3K PI3K TIIA2->PI3K modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Key signaling pathways modulated by this compound.

B. Experimental Workflows

Experimental_Workflow_Liposome_Preparation cluster_workflow Liposome Preparation Workflow start Start: Dissolve Lipids & TIIA in Chloroform step1 Rotary Evaporation (45°C) start->step1 step2 Thin Film Formation step1->step2 step3 Hydration with PBS (37°C) step2->step3 end End: this compound Liposome Suspension step3->end

Caption: Workflow for preparing this compound loaded liposomes.

Logical_Relationship_Bioavailability cluster_relationship Strategies to Improve this compound Bioavailability TIIA This compound (Poor Solubility) Formulation Formulation Strategies TIIA->Formulation SolidDispersion Solid Dispersion Formulation->SolidDispersion Liposomes Liposomes Formulation->Liposomes Nanoparticles Nanoparticles Formulation->Nanoparticles Cyclodextrin Cyclodextrin Complex Formulation->Cyclodextrin Improved_Sol Improved Solubility & Dissolution SolidDispersion->Improved_Sol Liposomes->Improved_Sol Nanoparticles->Improved_Sol Cyclodextrin->Improved_Sol Increased_Bio Increased Bioavailability Improved_Sol->Increased_Bio

Caption: Logical relationship of formulation strategies to enhance bioavailability.

References

Tanshinone IIA Quality Control and Purity Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity analysis of Tanshinone IIA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quality control of this compound?

A1: The main challenges in this compound quality control stem from its inherent instability and the complexity of its impurity profile. This compound is susceptible to degradation under high temperature and light conditions.[1][2] Its chemical structure is prone to oxidation, potentially forming hydroxylated derivatives. Therefore, proper handling and storage are crucial to maintain its integrity. Additionally, crude extracts of Salvia miltiorrhiza contain a complex mixture of related tanshinones (e.g., Tanshinone I, Cryptotanshinone) and other compounds, making the isolation and accurate quantification of pure this compound challenging.

Q2: What are the common impurities found in this compound samples?

A2: Common impurities can be process-related or degradation products. Related tanshinones such as Tanshinone I, Tanshinone IIB, and Cryptotanshinone are often present due to their co-extraction from the natural source.[3] Degradation products can form during extraction, purification, and storage. For instance, in the water-soluble derivative Sodium this compound Sulfonate, impurities such as sodium (±)-hydroxyl tanshinone sulfonate and sodium 1,2-dehydrothis compound sulfonate have been identified.[4]

Q3: How should this compound samples be stored to ensure stability?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[5] It is available as a brownish-red powder or cherry-red needle-like crystals and is stable in its solid state.[5] However, in solution, it is unstable, and its structure can degrade under the influence of light, heat, or variations in pH.[5] For long-term storage, it is advisable to store solid samples at low temperatures and protected from light. Solutions should be freshly prepared for analysis.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

HPLC Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Secondary Interactions with Silanol (B1196071) Groups: The this compound molecule may interact with residual silanol groups on the silica-based C18 column, leading to peak tailing.Mobile Phase pH Adjustment: Lowering the pH of the mobile phase by adding a small amount of acid (e.g., 0.5% acetic acid or 0.1% formic acid) can suppress the ionization of silanol groups and reduce these interactions.[3]
Column Overload: Injecting too concentrated a sample can saturate the column, causing peak distortion.Sample Dilution: Dilute the sample to a concentration within the linear range of the calibration curve.
Column Degradation: The column may be old or contaminated, leading to poor peak shape.Column Washing/Replacement: Wash the column with a strong solvent (e.g., methanol (B129727) or acetonitrile) or replace it if the performance does not improve.
Retention Time Shift Mobile Phase Composition Change: Inconsistent mobile phase preparation or evaporation of the organic solvent can alter the elution strength.Ensure Consistent Mobile Phase: Prepare fresh mobile phase for each run and keep the solvent reservoir covered to minimize evaporation.
Temperature Fluctuation: Changes in ambient temperature can affect retention times.Use a Column Oven: Maintain a constant column temperature using a column oven for better reproducibility.
Column Equilibration: Insufficient equilibration time between runs can lead to drifting retention times.Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Ghost Peaks Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can appear as ghost peaks.Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phase. System Cleaning: Flush the injector and the entire system to remove any residual contaminants.
Sample Carryover: Residual sample from a previous injection adhering to the injector or column.Injector Rinse: Implement a needle wash step with a strong solvent in the injection sequence.
Poor Resolution Inappropriate Mobile Phase: The mobile phase composition may not be optimal for separating this compound from its impurities.Optimize Mobile Phase: Adjust the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous phase to improve separation. A gradient elution may be necessary for complex samples.
Worn-out Column: Loss of stationary phase can lead to decreased resolution.Replace Column: If resolution does not improve with mobile phase optimization, the column may need to be replaced.

Experimental Protocols

HPLC Method for Purity Analysis of this compound

This protocol provides a general method for the purity analysis of this compound.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Reagents:

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Acetic Acid or Formic Acid (analytical grade)

    • This compound reference standard

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of methanol and water, for example, in a 78:22 (v/v) ratio.[3] Add a small amount of acetic acid (e.g., 0.5%) to the mobile phase to improve peak shape.[3] Degas the mobile phase before use.

    • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

    • Sample Solution Preparation: Dissolve the this compound sample in methanol. The concentration should fall within the linear range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column

      • Mobile Phase: Methanol:Water (e.g., 78:22, v/v) with 0.5% acetic acid[3]

      • Flow Rate: 0.5 - 1.0 mL/min[3]

      • Detection Wavelength: Set the UV detector to the maximum absorption wavelength of this compound (typically around 270 nm).

      • Injection Volume: 10-20 µL

    • Analysis: Inject the standard and sample solutions into the HPLC system. Identify the this compound peak based on the retention time of the reference standard. Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve.

LC-MS Method for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying and characterizing impurities.

  • Instrumentation:

    • LC-MS system equipped with an electrospray ionization (ESI) source

    • C18 reverse-phase column

  • Procedure:

    • Sample Preparation: Prepare the sample solution as described in the HPLC protocol.

    • LC Conditions: Use similar chromatographic conditions as the HPLC method, but ensure the mobile phase additives are volatile (e.g., formic acid instead of non-volatile buffers).

    • MS Conditions:

      • Ionization Mode: ESI in positive ion mode is typically used for this compound and its related compounds.

      • Scan Mode: Full scan mode to detect all ions within a specified mass range.

      • MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the detected impurity peaks to obtain fragmentation patterns for structural elucidation.

NMR Spectroscopy for Structural Confirmation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is used for the structural confirmation of this compound and the identification and quantification of impurities.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Procedure:

    • Sample Preparation: Dissolve a sufficient amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).

    • ¹H NMR Analysis: Acquire the proton NMR spectrum. The chemical shifts and coupling constants of the signals can be compared with reference data to confirm the structure of this compound. The presence of unexpected signals may indicate impurities.

    • ¹³C NMR Analysis: Acquire the carbon NMR spectrum for further structural confirmation.

    • Quantitative NMR (qNMR): For purity determination, a certified internal standard is added to the sample. The purity of this compound can be calculated by comparing the integral of a specific signal of this compound to the integral of a known signal from the internal standard.

Data Presentation

Table 1: Comparison of HPLC Methods for this compound Analysis

Parameter Method 1 Method 2
Column C18 (4.6 x 250 mm, 5 µm)C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Methanol:Water (78:22, v/v) with 0.5% Acetic Acid[3]Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 0.5 mL/min[3]1.0 mL/min
Detection UV at 270 nmDAD at 254 nm and 270 nm
Run Time ~20 min~15 min
Application Routine purity testingImpurity profiling with better separation of closely eluting peaks

Visualizations

Tanshinone_IIA_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation & Reporting start Start: this compound Sample dissolve Dissolve in Methanol start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC-UV Analysis filter->hplc Purity lcms LC-MS Analysis filter->lcms Impurity Profile nmr NMR Analysis filter->nmr Structure purity_calc Calculate Purity hplc->purity_calc impurity_id Identify Impurities lcms->impurity_id structure_confirm Confirm Structure nmr->structure_confirm report Final Report purity_calc->report impurity_id->report structure_confirm->report

Caption: Workflow for this compound Purity Analysis.

HPLC_Troubleshooting_Workflow cluster_peak_shape Peak Shape Issues cluster_rt_shift Retention Time Issues cluster_extra_peaks Extra Peaks cluster_solutions Potential Solutions start Problem with HPLC Chromatogram peak_shape Issue with Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes extra_peaks Ghost or Extra Peaks? retention_time->extra_peaks No drift Drifting retention_time->drift Yes end Consult Instrument Manual or Specialist extra_peaks->end No (Other Issue) ghost Ghost Peaks extra_peaks->ghost Yes fronting Fronting sol1 Check Mobile Phase (pH, composition) tailing->sol1 sol2 Check Column (age, contamination) tailing->sol2 sol3 Check Sample (concentration, solvent) tailing->sol3 broad Broad jump Sudden Jump drift->sol1 drift->sol2 sol4 Check System (leaks, temperature, injector) drift->sol4 carryover Carryover ghost->sol1 ghost->sol4

Caption: HPLC Troubleshooting Decision Tree.

References

Technical Support Center: Mitigating Rapid In Vivo Clearance of Tanshinone IIA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the rapid in vivo clearance of Tanshinone IIA (Tan IIA).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My in vivo experiments with this compound show very low plasma concentrations and rapid clearance. What are the primary reasons for this?

A1: The rapid in vivo clearance and low bioavailability of this compound are primarily attributed to several factors:

  • Poor Aqueous Solubility: Tan IIA is a lipophilic compound with low water solubility, which limits its dissolution and absorption in the gastrointestinal tract.[1][2][3][4][5][6][7][8][9]

  • Extensive First-Pass Metabolism: After absorption, Tan IIA undergoes significant metabolism in both the intestines and the liver.[2][3] The main metabolic pathways are hydroxylation, primarily mediated by cytochrome P450 enzymes such as CYP2A6, CYP2C, CYP3A, and CYP2D, followed by glucuronidation.[10][11][12]

  • Rapid Distribution: Tan IIA is rapidly distributed to various tissues, particularly the liver and lungs, which contributes to its fast removal from the plasma.[1][10]

  • High Plasma Protein Binding: Tan IIA exhibits a high degree of binding to plasma proteins (around 99.2%), with a significant portion binding to lipoproteins.[1]

These factors collectively result in a short plasma half-life and an absolute oral bioavailability of less than 3.5%.[1]

Q2: How can I improve the oral bioavailability and extend the half-life of this compound in my animal models?

A2: Several formulation strategies have been developed to overcome the poor pharmacokinetics of Tan IIA. These approaches focus on enhancing its solubility, protecting it from metabolic degradation, and improving its absorption.

Troubleshooting Tip: If you are observing low efficacy in your in vivo studies, consider reformulating Tan IIA using one of the following methods.

  • Lipid-Based Nanocarriers: Encapsulating Tan IIA in lipid-based systems can significantly improve its oral bioavailability.

    • Lipid Nanocapsules (LNCs): LNCs have been shown to increase the oral bioavailability of Tan IIA by approximately 3.6-fold in rats, significantly increasing its half-life and mean residence time.[2][3]

    • Nanoemulsions: These systems can enhance the systemic bioavailability of Tan IIA by improving its solubility and facilitating its transport across the intestinal barrier.[4]

  • Solid Dispersions: Dispersing Tan IIA in a hydrophilic carrier at a molecular level can enhance its dissolution rate. A solid dispersion of Tan IIA demonstrated a 5.4-fold increase in the area under the curve (AUC) compared to the pure drug in rabbits.[5]

  • Cyclodextrin Inclusion Complexes: Encapsulating Tan IIA within hydroxypropyl-β-cyclodextrin can improve its aqueous solubility and dissolution. This method has been shown to increase the bioavailability of Tan IIA by 3.42 to 3.71 times in rats.[13]

  • Micronization: Reducing the particle size of Tan IIA to the micrometer scale increases the surface area for dissolution, leading to improved absorption. Micronized granular powder of Salvia miltiorrhiza resulted in a 5 to 130-fold higher plasma AUC of Tan IIA compared to a traditional decoction.[9]

Q3: What are the expected improvements in pharmacokinetic parameters when using these advanced formulations?

A3: The use of advanced drug delivery systems can lead to significant improvements in the pharmacokinetic profile of this compound. The table below summarizes the reported enhancements.

Formulation StrategyAnimal ModelKey Pharmacokinetic ImprovementsReference
Lipid Nanocapsules (LNCs)Rats~3.6-fold increase in AUC₀-inf, significant increase in half-life and mean residence time.[2]
Solid DispersionRabbits5.4-fold increase in AUC compared to pure drug.[5]
Hydroxypropyl-β-cyclodextrin Inclusion ComplexRats3.71-fold (AUC₀-t) and 3.42-fold (AUC₀-∞) increase in bioavailability.
Micronized Granular PowderHumans5 to 130 times higher plasma AUC compared to traditional decoction.[9]

Q4: Are there any experimental protocols available for preparing these this compound formulations?

A4: Yes, detailed methodologies are described in the scientific literature. Below are outlines of key experimental protocols.

Experimental Protocols

1. Preparation of this compound-Loaded Lipid Nanocapsules (LNCs)

This protocol is based on a modified phase-inversion method.

  • Materials: Labrafac® WL 1349 (caprylic/capric triglyceride), Solutol® HS 15 (macrogol 15 hydroxystearate), Lipoid® S100 (soybean lecithin), deionized water, sodium chloride, and this compound.

  • Methodology:

    • Melt the lipid phase (Labrafac®, Solutol®, Lipoid®) at a specific ratio.

    • Disperse the this compound in the molten lipid phase.

    • Add the aqueous phase (deionized water and NaCl) to the lipid phase.

    • Subject the mixture to three cycles of progressive heating and cooling between 60°C and 85°C with continuous stirring.

    • During the final cooling cycle, an irreversible shock is induced by adding cold deionized water at the phase inversion temperature.

    • The resulting nano-emulsion is then stirred at room temperature for 5 minutes to form the LNCs.

2. Preparation of this compound Solid Dispersion

This protocol utilizes a solvent evaporation method.

  • Materials: this compound, a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) K30, poloxamer 188, or polyethylene (B3416737) glycol 6000), and an organic solvent (e.g., ethanol (B145695) or methanol).

  • Methodology:

    • Dissolve both this compound and the hydrophilic carrier in the organic solvent.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid mass is further dried in a vacuum oven to remove any residual solvent.

    • The dried solid dispersion is then pulverized and sieved to obtain a uniform particle size.

3. Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

This protocol employs a solution stirring method.

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), and deionized water.

  • Methodology:

    • Prepare an aqueous solution of HP-β-CD.

    • Add this compound to the HP-β-CD solution. The optimal ratio of Tan IIA to HP-β-CD is typically 1:7 by weight.

    • Stir the mixture at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 2 hours).

    • After the reaction, the solution is filtered and lyophilized to obtain the solid inclusion complex powder.

Visualizations

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating various signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

Tanshinone_IIA_Signaling_Pathways TanIIA This compound PI3K_Akt PI3K/Akt Pathway TanIIA->PI3K_Akt Modulates MAPK MAPK Pathway TanIIA->MAPK Modulates NF_kB NF-κB Pathway TanIIA->NF_kB Inhibits TGF_beta TGF-β/SMAD Pathway TanIIA->TGF_beta Inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis Cell_Growth Cell Growth/ Proliferation PI3K_Akt->Cell_Growth MAPK->Apoptosis MAPK->Cell_Growth Inflammation Inflammation NF_kB->Inflammation Fibrosis Fibrosis TGF_beta->Fibrosis

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for Enhancing this compound Bioavailability

The following workflow outlines the general steps for developing and evaluating a novel this compound formulation to improve its in vivo performance.

Experimental_Workflow Problem Problem: Rapid In Vivo Clearance of Tan IIA Formulation Formulation Development (e.g., LNCs, Solid Dispersion) Problem->Formulation In_Vitro_Char In Vitro Characterization (Size, EE%, Dissolution) Formulation->In_Vitro_Char In_Vivo_PK In Vivo Pharmacokinetic Study (Animal Model) In_Vitro_Char->In_Vivo_PK Data_Analysis Data Analysis (AUC, Cmax, t1/2) In_Vivo_PK->Data_Analysis Outcome Outcome: Improved Bioavailability & Half-life Data_Analysis->Outcome

Caption: Workflow for improving this compound bioavailability.

Metabolic Pathway of this compound

The primary metabolic routes of this compound contribute significantly to its rapid clearance.

Metabolism_Pathway TanIIA This compound PhaseI Phase I Metabolism (Hydroxylation) TanIIA->PhaseI PhaseII Phase II Metabolism (Glucuronidation) PhaseI->PhaseII Metabolites CYPs CYP450 Enzymes (CYP2A6, 2C, 3A, 2D) CYPs->PhaseI Excretion Biliary Excretion PhaseII->Excretion

Caption: Metabolic pathway of this compound in vivo.

References

Selecting appropriate carriers for Tanshinone IIA solid dispersions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation of Tanshinone IIA (Tan IIA) solid dispersions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting appropriate carriers and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging molecule for formulation?

A1: this compound is a lipophilic compound with poor water solubility.[1][2] This low aqueous solubility leads to a low dissolution rate in the gastrointestinal tract, resulting in poor oral bioavailability, which is estimated to be as low as 2.1–6.17% in rats.[1][3] To enhance its therapeutic efficacy, formulation strategies such as solid dispersions are employed to improve its solubility and dissolution characteristics.[1]

Q2: What are the most commonly used carriers for Tan IIA solid dispersions?

A2: Several hydrophilic carriers have been successfully used to improve the dissolution and solubility of Tan IIA. These include:

  • Polymers: Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 6000, and Poloxamer 188.[4][5]

  • Surfactants: Poloxamer 188 also acts as a surfactant.[6]

  • Other carriers: Nano-hydroxyapatite and chitosan (B1678972) have also been investigated as effective carriers.[7][8]

The choice of carrier often depends on the desired drug loading, release profile, and the manufacturing process.

Q3: How do I choose the optimal carrier for my experiment?

A3: The selection of an appropriate carrier is critical for the success of a Tan IIA solid dispersion formulation. Poloxamer 188 has been shown to be a superior carrier for enhancing the solubility and dissolution rate of Tan IIA compared to PEG 6000 and PVP K30.[4][5] For other related compounds like cryptotanshinone (B1669641), PVP K30 may be more effective.[4][5] The ideal carrier should be hydrophilic, non-toxic, pharmacologically inert, and compatible with the drug.[6]

Q4: What are the common methods for preparing Tan IIA solid dispersions?

A4: The most frequently reported methods for preparing Tan IIA solid dispersions are:

  • Solvent Evaporation: This technique involves dissolving both the drug and the carrier in a common solvent, followed by the removal of the solvent.[8]

  • Spray Drying: This method consists of spraying a solution of the drug and carrier into a hot air stream to rapidly evaporate the solvent.[7]

  • Fusion (Melting) Method: This involves melting the carrier and then incorporating the drug into the molten carrier.[9]

  • Planetary Ball Milling: This is a novel technique that has been used to prepare Tan IIA solid dispersions with Poloxamer 188.[6]

Q5: How can I characterize the prepared Tan IIA solid dispersions?

A5: A comprehensive characterization of the solid dispersion is essential to understand its physicochemical properties. Commonly used techniques include:

  • Differential Scanning Calorimetry (DSC): To determine the physical state of the drug within the carrier (amorphous or crystalline).[4][5][7]

  • X-ray Powder Diffraction (XRPD): To confirm the amorphous or crystalline nature of the solid dispersion.[7]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology of the solid dispersion particles.[4][5][7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions between the drug and the carrier.[4][5][7]

  • In Vitro Dissolution Studies: To evaluate the enhancement of the drug's dissolution rate.[7]

Troubleshooting Guides

Issue 1: Poor Dissolution Rate Enhancement

Possible Cause Troubleshooting Steps
Inappropriate Carrier Selection The choice of carrier significantly impacts the dissolution rate. For this compound, Poloxamer 188 has demonstrated superior performance in enhancing dissolution compared to PEG 6000 and PVP K30.[4][5] Consider screening different carriers to find the most suitable one for your specific formulation.
Incorrect Drug-to-Carrier Ratio The ratio of drug to carrier is a critical factor. Generally, a higher proportion of the carrier leads to a better dissolution rate.[4] It is advisable to experiment with different ratios to optimize the formulation.
Crystallization of the Drug The amorphous form of the drug is thermodynamically unstable and can recrystallize over time, leading to a decrease in the dissolution rate.[7][10] Characterize the solid dispersion using DSC or XRPD to check for crystallinity. If recrystallization is observed, consider using a different carrier or adding a third component to create a more stable ternary solid dispersion.[10][11][12]
Inadequate Mixing Incomplete mixing of the drug and carrier can result in a non-homogenous solid dispersion with poor dissolution. Ensure thorough mixing during the preparation process.

Issue 2: Physical Instability During Storage (Recrystallization)

Possible Cause Troubleshooting Steps
Thermodynamic Instability of the Amorphous State The amorphous form of a drug is inherently unstable and tends to revert to its more stable crystalline form.[7][10] The addition of a third component, such as nano-CaCO3, to create a ternary solid dispersion can enhance the stability of the amorphous drug.[10][11][12]
Moisture Absorption Moisture can act as a plasticizer, increasing the molecular mobility of the drug and promoting recrystallization. Store the solid dispersions in a desiccator or under controlled humidity conditions.
Inappropriate Storage Temperature Elevated temperatures can increase the rate of recrystallization. Store the solid dispersions at a cool and controlled temperature.

Data Presentation

Table 1: Comparison of Different Carriers for this compound Solid Dispersions

CarrierDrug:Carrier Ratio (w/w)Preparation MethodKey FindingsReference(s)
Poloxamer 1881:6Not SpecifiedSignificantly higher solubility and dissolution rate compared to PEG 6000 and PVP K30.[4][5][4][5]
PVP K301:6Not SpecifiedLess effective than Poloxamer 188 for this compound.[4][5][4][5]
PEG 60001:6Not SpecifiedLess effective than Poloxamer 188 for this compound.[4][5][4][5]
Nano-hydroxyapatite1:6Spray DryingRemarkable improvement in dissolution; stable after 6 months of storage.[7][7]
Chitosan1:9Solvent EvaporationIn vitro dissolution reached up to 90% at 60 minutes.[8][8]
Poloxamer 188 with nano-CaCO3 (Ternary)1:5:4 (Drug:nano-CaCO3:Poloxamer 188)Spray DryingImproved dissolution and stability compared to binary systems.[11][12][11][12]

Experimental Protocols

1. Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Materials: this compound, Chitosan (or other suitable carrier), appropriate solvent (e.g., ethanol).

  • Procedure:

    • Accurately weigh the desired amounts of this compound and the carrier.

    • Dissolve both the drug and the carrier in a suitable solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).

    • Once the solvent is completely removed, collect the solid dispersion from the flask.

    • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

    • Gently grind the resulting solid to obtain a fine powder.

2. In Vitro Dissolution Study

  • Apparatus: USP Dissolution Apparatus 2 (Paddle type).

  • Dissolution Medium: 900 mL of a suitable medium (e.g., 0.5% sodium dodecyl sulfate (B86663) in water).

  • Procedure:

    • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

    • Set the paddle speed to a specified rate (e.g., 50 or 100 rpm).

    • Add a precisely weighed amount of the solid dispersion (equivalent to a known amount of this compound) to the dissolution vessel.

    • Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples through a suitable filter (e.g., 0.45 µm).

    • Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC).

    • Calculate the cumulative percentage of drug dissolved at each time point.

Mandatory Visualization

Tanshinone_IIA_Signaling_Pathways Tanshinone_IIA This compound NF_kB_Pathway NF-κB Pathway Tanshinone_IIA->NF_kB_Pathway PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Pathway Tanshinone_IIA->PI3K_Akt_mTOR_Pathway MAPK_Pathway MAPK Pathway Tanshinone_IIA->MAPK_Pathway Inflammation Inflammation NF_kB_Pathway->Inflammation Modulates Oxidative_Stress Oxidative Stress NF_kB_Pathway->Oxidative_Stress Modulates Fibrosis Fibrosis PI3K_Akt_mTOR_Pathway->Fibrosis Modulates Apoptosis Neuronal Apoptosis PI3K_Akt_mTOR_Pathway->Apoptosis Attenuates MAPK_Pathway->Inflammation Modulates

Caption: Key signaling pathways modulated by this compound.

experimental_workflow Start Start: Poorly Soluble This compound Carrier_Selection Carrier Selection (e.g., Poloxamer 188, PVP K30, etc.) Start->Carrier_Selection Method_Selection Preparation Method Selection (Solvent Evaporation, Spray Drying, etc.) Carrier_Selection->Method_Selection Solid_Dispersion_Prep Solid Dispersion Preparation Method_Selection->Solid_Dispersion_Prep Characterization Physicochemical Characterization (DSC, XRPD, SEM, FTIR) Solid_Dispersion_Prep->Characterization Dissolution_Testing In Vitro Dissolution Testing Solid_Dispersion_Prep->Dissolution_Testing Analysis Data Analysis and Optimization Characterization->Analysis Dissolution_Testing->Analysis Analysis->Carrier_Selection Re-evaluate Carrier Analysis->Method_Selection Re-evaluate Method End End: Optimized Solid Dispersion Analysis->End Successful Formulation

Caption: Experimental workflow for developing this compound solid dispersions.

References

Technical Support Center: Navigating the Challenges of Tanshinone IIA's High Plasma Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Tanshinone IIA (Tan-IIA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the significant challenge of Tan-IIA's high plasma protein binding, a critical factor impacting its bioavailability and therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the extent of this compound's plasma protein binding and why is it a concern?

A1: this compound exhibits a very high degree of plasma protein binding, with studies reporting it to be approximately 99.2%.[1][2] This is a significant concern for researchers because it is generally accepted that only the unbound or "free" fraction of a drug is pharmacologically active.[3] The extensive binding of Tan-IIA to plasma proteins, particularly lipoproteins (accounting for about 77.5% of the binding), severely limits the concentration of the free drug available to exert its therapeutic effects at target sites.[1][2] This high binding contributes to its low absolute bioavailability, which is reported to be below 3.5%.[1][2]

Q2: My in vitro experiments with this compound show promising results, but they are not translating to my in vivo models. Could high plasma protein binding be the cause?

A2: Yes, this is a very common issue. The discrepancy between in vitro and in vivo results for Tan-IIA is often attributed to its extensive plasma protein binding. In a typical in vitro cell culture medium, the concentration of proteins is significantly lower than in plasma. Therefore, a much larger fraction of Tan-IIA remains free and available to interact with the cells, leading to potent activity. However, in an in vivo setting, the high concentration of plasma proteins sequesters the majority of the administered Tan-IIA, drastically reducing the free drug concentration and diminishing its efficacy.[3][4]

Q3: What formulation strategies can I employ to overcome the high plasma protein binding of this compound?

A3: Several formulation strategies have been developed to enhance the solubility, bioavailability, and ultimately the therapeutic efficacy of this compound by mitigating the effects of high plasma protein binding. These include:

  • Nanoparticle-based delivery systems: Encapsulating Tan-IIA in nanoparticles can protect it from extensive plasma protein binding and facilitate its delivery to target tissues. Various types of nanoparticles have been explored, including:

    • Poly(lactic-co-glycolic acid) (PLGA) nanoparticles: These have been shown to improve the therapeutic potential of Tan-IIA in models of ischemic stroke.[5][6]

    • Calcium alginate nanoparticles: These pH-responsive nanoparticles have demonstrated enhanced solubility and potent anticancer activity in vitro.[7]

    • Lipid nanocapsules: This formulation has been shown to significantly increase the oral bioavailability of Tan-IIA.[8][9]

    • Nanoemulsions: These can improve the systemic bioavailability of Tan-IIA.[10]

  • Solid Dispersions: Preparing solid dispersions of Tan-IIA with carriers like porous silica (B1680970) can convert the drug into an amorphous state, which improves its dissolution rate and oral bioavailability.[11][12]

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating Tan-IIA within cyclodextrin molecules, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility and intestinal absorption.[13][14]

Troubleshooting Guides

Problem: Inconsistent results in plasma protein binding determination experiments.

Possible Cause & Solution:

  • Methodological Variability: Different methods for determining plasma protein binding (e.g., equilibrium dialysis, ultrafiltration, ultracentrifugation) can yield different results.[15] It is crucial to be consistent with the chosen method throughout a study. Equilibrium dialysis is often considered the gold standard.[16][17]

  • Non-specific Binding: Tan-IIA may bind to the experimental apparatus (e.g., dialysis membrane, filter). Ensure proper validation of the method to account for and minimize non-specific binding.[18]

  • Sample Handling: The pH and temperature of the plasma sample can influence protein binding.[4][19] Maintain consistent physiological conditions (pH 7.4, 37°C) during the experiment.

Problem: Low oral bioavailability of a novel this compound formulation in animal studies.

Possible Cause & Solution:

  • Poor Absorption: Besides high plasma protein binding, the poor absorption of Tan-IIA can be attributed to its low aqueous solubility and limited membrane permeability.[1] Your formulation may not be adequately addressing both issues. Consider formulations that enhance both solubility and permeability, such as lipid-based nanocarriers.[8][9]

  • First-Pass Metabolism: Tan-IIA undergoes extensive first-pass metabolism in the liver, which significantly reduces its systemic availability.[8][20] Nanoparticle formulations can help protect the drug from rapid metabolism.[10]

  • Incorrect Dosing and Vehicle: The dose and administration vehicle can impact absorption. Ensure the formulation is stable and properly dispersed in the chosen vehicle. A dose-response study may be necessary to identify an effective concentration.[1]

Data Presentation

Table 1: Pharmacokinetic Parameters of Different this compound Formulations

FormulationAdministration RouteAnimal ModelAUC (Area Under the Curve)BioavailabilityReference
This compound Suspension OralRat343.70 ± 75.628 µg/h/L~2.0% - 3.5%[2][12]
Solid Dispersion (with porous silica) OralRat1019.87 ± 161.819 µg/h/L~3-fold increase vs. suspension[12]
Lipid Nanocapsules OralRat~3.6-fold increase vs. suspension-[8][9]
Reconstituted HDL (spherical) IntravenousRabbit~4-fold increase vs. suspension-[21]
Reconstituted HDL (discoidal) IntravenousRabbit~13-fold increase vs. suspension-[21]

Experimental Protocols

Protocol 1: Determination of Plasma Protein Binding by Equilibrium Dialysis

This protocol provides a general framework for assessing the plasma protein binding of this compound using equilibrium dialysis.

Materials:

  • This compound

  • Blank plasma (from the species of interest, e.g., rat, human)

  • Phosphate buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., 96-well plate format)

  • Semi-permeable dialysis membranes (with an appropriate molecular weight cutoff, e.g., 10 kDa)

  • Incubator shaker set to 37°C

  • LC-MS/MS for quantification

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and spike it into the plasma to achieve the desired final concentration. The final concentration of the organic solvent should be minimal (<1%) to avoid protein denaturation.

  • Assemble the equilibrium dialysis cells according to the manufacturer's instructions.

  • Load one chamber of each cell with the Tan-IIA-spiked plasma and the other chamber with an equal volume of PBS.

  • Seal the dialysis unit and place it in an incubator shaker at 37°C.

  • Allow the system to equilibrate for an appropriate amount of time (typically 4-24 hours), which should be determined during method validation.

  • After incubation, collect samples from both the plasma and the buffer chambers.

  • Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.

  • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

  • The percentage of plasma protein binding can then be calculated as: % Bound = (1 - fu) * 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis cluster_calc Calculation prep_tan Prepare this compound Stock Solution spike_plasma Spike into Blank Plasma prep_tan->spike_plasma load_cell Load Dialysis Cell (Plasma vs. PBS) spike_plasma->load_cell incubate Incubate at 37°C (4-24 hours) load_cell->incubate collect_samples Collect Samples (Plasma & Buffer) incubate->collect_samples lcms Quantify by LC-MS/MS collect_samples->lcms calc_fu Calculate Fraction Unbound (fu) lcms->calc_fu calc_bound Calculate % Protein Binding calc_fu->calc_bound formulation_strategies cluster_formulations Formulation Strategies tan_iia This compound Challenges (High PPB, Low Solubility) nanoparticles Nanoparticles (PLGA, Alginate, Lipid) tan_iia->nanoparticles solid_dispersion Solid Dispersions (with Porous Silica) tan_iia->solid_dispersion cyclodextrin Cyclodextrin Complexes (HP-β-CD) tan_iia->cyclodextrin outcome Improved Outcomes (Enhanced Bioavailability, Increased Efficacy) nanoparticles->outcome solid_dispersion->outcome cyclodextrin->outcome

References

Navigating the First-Pass Challenge: A Technical Support Center for Enhancing Tanshinone IIA Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for overcoming the significant first-pass hepatic metabolism of Tanshinone IIA (Tan-IIA), a promising bioactive compound with poor oral bioavailability. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low oral bioavailability of this compound?

A1: The low oral bioavailability of Tan-IIA is primarily due to its poor aqueous solubility and extensive first-pass metabolism in the liver and intestines.[1][2] This rapid metabolism significantly reduces the amount of active drug that reaches systemic circulation.

Q2: What are the main metabolic pathways responsible for the first-pass effect of this compound?

A2: The first-pass metabolism of Tan-IIA mainly involves Phase I oxidation reactions, primarily hydroxylation and dehydrogenation, mediated by cytochrome P450 (CYP) enzymes in the liver.[3] Additionally, Tan-IIA is a substrate for the P-glycoprotein (P-gp) efflux transporter, which actively pumps the compound back into the intestinal lumen, further limiting its absorption.

Q3: What are the most effective strategies to overcome the first-pass metabolism of this compound?

A3: The most successful strategies focus on protecting Tan-IIA from metabolic enzymes and enhancing its absorption. These include:

  • Nanoformulations: Encapsulating Tan-IIA in nanocarriers like lipid nanocapsules, solid lipid nanoparticles, nanoemulsions, or solid dispersions with porous silica (B1680970) can improve its solubility and shield it from metabolic degradation.[1][4][5]

  • Structural Modification: Chemical modification of the Tan-IIA structure, such as conversion to its water-soluble derivative sodium this compound sulfonate (STS), can significantly improve its pharmacokinetic profile.

  • Co-administration with Metabolic Inhibitors: Administering Tan-IIA with inhibitors of CYP enzymes and/or P-gp, such as piperine, can decrease its metabolism and efflux, thereby increasing its systemic exposure.

Q4: How significant is the improvement in bioavailability with these strategies?

A4: The improvement can be substantial. For instance, lipid nanocapsule formulations have been shown to increase the area under the curve (AUC) of Tan-IIA by approximately 3.6-fold in rats compared to a suspension.[1] Solid dispersions with porous silica have also demonstrated a significant increase in oral bioavailability.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency of this compound in Nanoformulations
Possible Cause Troubleshooting Step
Poor solubility of Tan-IIA in the lipid/polymer matrix. 1. Screen different lipids or polymers to find one with better solubilizing capacity for Tan-IIA. 2. Incorporate a co-solvent or a surfactant in the formulation to improve drug solubility.
Drug precipitation during the formulation process. 1. Optimize the drug-to-carrier ratio; a lower ratio may prevent precipitation. 2. Control the rate of solvent evaporation or addition of the anti-solvent to allow for more efficient entrapment.
Inappropriate formulation parameters (e.g., homogenization speed, temperature). 1. Systematically vary the formulation parameters to identify the optimal conditions for encapsulation. 2. Ensure the temperature during the process does not exceed the degradation point of Tan-IIA or other excipients.
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Possible Cause Troubleshooting Step
Inconsistent formulation characteristics between batches. 1. Rigorously characterize each batch of the formulation for particle size, drug loading, and in vitro release profile before in vivo studies.
Physiological variability in animal models (e.g., gastric emptying time, intestinal pH). 1. Fast the animals overnight before drug administration to minimize food effects. 2. Increase the number of animals per group to improve statistical power.
Issues with the analytical method for plasma sample quantification. 1. Ensure the HPLC or LC-MS/MS method is fully validated for linearity, accuracy, precision, and stability. 2. Use an appropriate internal standard to account for variations in sample processing.

Data Presentation: Comparative Pharmacokinetics of this compound Formulations in Rats

The following table summarizes the pharmacokinetic parameters of different Tan-IIA formulations from various studies in rats, highlighting the improvements achieved over conventional delivery methods.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability Increase (Fold) Reference
Tan-IIA Suspension20112.4 ± 23.11.5 ± 0.5343.7 ± 75.61.0[6]
Tan-IIA Solid Dispersion (Porous Silica)20456.2 ± 89.71.0 ± 0.31019.9 ± 161.8~2.97[6]
Tan-IIA Lipid Nanocapsules10325.6 ± 45.82.0 ± 0.51245.7 ± 189.2~3.6 (normalized)[1]
Tan-IIA Inclusion Complex (HP-β-CD)501280 ± 2100.5 ± 0.12450 ± 360~3.42[7]

Experimental Protocols

Preparation of this compound Solid Dispersion with Porous Silica (Spray-Drying Method)

Objective: To prepare a solid dispersion of Tan-IIA with porous silica to enhance its dissolution and oral bioavailability.

Materials:

  • This compound

  • Porous silica (e.g., Syloid® 244 FP)

  • Ethanol (analytical grade)

  • Spray dryer

Procedure:

  • Dissolve a specific amount of this compound in ethanol. For example, dissolve 200 mg of Tan-IIA in 500 mL of ethanol.[4][5]

  • Suspend a predetermined amount of porous silica in the Tan-IIA solution. The drug-to-carrier ratio can be varied (e.g., 1:1, 1:3, 1:5).[4][5]

  • Ultrasonicate the suspension for 15 minutes to ensure uniform mixing.[4][5]

  • Set the parameters of the spray dryer. Typical parameters include an inlet temperature of 75-85°C and an outlet temperature of 38-45°C. The feed rate can be set to around 8 mL/min.[4][5]

  • Load the suspension into the spray dryer to produce the solid dispersion powder.

  • Collect the dried powder and store it in a desiccator until further use.

In Vitro Metabolism of this compound using Human Liver Microsomes

Objective: To determine the involvement of specific CYP450 enzymes in the metabolism of this compound.

Materials:

Procedure:

  • Prepare an incubation mixture containing HLMs (e.g., 0.2 mg/mL protein concentration) and this compound (e.g., 1 µM) in potassium phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • For inhibition studies, pre-incubate the HLMs with a specific CYP inhibitor for a designated time before adding this compound.

  • After a specific incubation time (e.g., 30 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the mixture to precipitate proteins.

  • Analyze the supernatant for the disappearance of this compound and the formation of its metabolites using a validated LC-MS/MS method.

Mandatory Visualizations

Signaling Pathways

TanshinoneIIA_Metabolism cluster_gut Intestinal Lumen cluster_enterocyte Enterocyte cluster_liver Hepatocyte Tanshinone_IIA_oral Oral this compound Tanshinone_IIA_absorbed Absorbed This compound Tanshinone_IIA_oral->Tanshinone_IIA_absorbed Absorption Pgp P-glycoprotein (Efflux Pump) Tanshinone_IIA_absorbed->Pgp Efflux Tanshinone_IIA_liver This compound Tanshinone_IIA_absorbed->Tanshinone_IIA_liver Portal Vein Pgp->Tanshinone_IIA_oral CYP450 CYP450 Enzymes (e.g., CYP3A4) Tanshinone_IIA_liver->CYP450 Systemic_Circulation Systemic Circulation Tanshinone_IIA_liver->Systemic_Circulation To Circulation (Reduced Amount) Metabolites Metabolites (Hydroxylated, etc.) CYP450->Metabolites Metabolism Elimination Biliary/Renal Elimination Metabolites->Elimination Pharmacokinetic_Study_Workflow start Start: Pharmacokinetic Study animal_model Select Animal Model (e.g., Sprague-Dawley Rats) start->animal_model formulation_prep Prepare this compound Formulations (e.g., Suspension, Nanoformulation) animal_model->formulation_prep dosing Oral Administration (Gavage) formulation_prep->dosing blood_sampling Serial Blood Sampling (e.g., Tail Vein) dosing->blood_sampling plasma_prep Plasma Separation (Centrifugation) blood_sampling->plasma_prep sample_analysis Quantification of this compound (HPLC or LC-MS/MS) plasma_prep->sample_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) sample_analysis->pk_analysis data_comparison Compare Formulations pk_analysis->data_comparison end End: Determine Bioavailability data_comparison->end Overcoming_First_Pass_Effect problem Low Oral Bioavailability of This compound cause1 Poor Aqueous Solubility problem->cause1 cause2 Extensive First-Pass Metabolism problem->cause2 solution1 Nanoformulations (Lipid Nanocapsules, Solid Dispersions) cause1->solution1 cause2->solution1 solution2 Structural Modification (e.g., Sodium this compound Sulfonate) cause2->solution2 solution3 Co-administration with Inhibitors (e.g., Piperine) cause2->solution3 outcome Improved Oral Bioavailability solution1->outcome solution2->outcome solution3->outcome

References

Technical Support Center: Troubleshooting Tanshinone IIA Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with Tanshinone IIA.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve in aqueous buffers. What should I do?

A1: this compound is a lipophilic compound with very low water solubility. It is practically insoluble in aqueous buffers. To prepare solutions for cell culture or other aqueous-based assays, it is necessary to first dissolve the compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose. Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q2: I'm observing inconsistent results between experiments. What are the common causes of variability with this compound?

A2: Inconsistent results with this compound can stem from several factors:

  • Stock Solution Instability: this compound is unstable in aqueous solutions and can degrade over time, especially when exposed to light and high temperatures.[1][2] It is recommended to prepare fresh dilutions from a frozen DMSO stock for each experiment.

  • Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock solution can lead to degradation of the compound. It is best practice to aliquot your stock solution into single-use volumes.[3]

  • Light Exposure: this compound is sensitive to light.[1][2] Protect your stock solutions and experimental setups from direct light.

  • Purity of the Compound: The purity of the this compound used can significantly impact results. Ensure you are using a high-purity grade compound and consider verifying its purity if you suspect contamination.

Q3: What is the recommended method for preparing and storing a this compound stock solution?

A3: To ensure consistency and minimize degradation, follow this recommended procedure:

  • Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Gentle warming or sonication can aid dissolution.

  • Once fully dissolved, aliquot the stock solution into small, single-use, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage. A properly stored stock solution in DMSO should be stable for at least two weeks to one month.[3]

  • When ready to use, thaw a single aliquot and dilute it to the final working concentration in your cell culture medium or assay buffer immediately before the experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3]

Troubleshooting Guides

Problem 1: Precipitate forms when I dilute my DMSO stock solution into my aqueous cell culture medium.
  • Possible Cause: The concentration of this compound in the final working solution exceeds its solubility limit in the aqueous medium, even with a small percentage of DMSO.

  • Solution:

    • Decrease the final concentration: Try using a lower final concentration of this compound in your experiment.

    • Increase the final DMSO concentration (with caution): You can slightly increase the final percentage of DMSO in your culture medium, but be mindful of potential toxicity to your cells. Always run a vehicle control with the same final DMSO concentration to assess its effect.

    • Use a solubilizing agent: For in vivo experiments or specific in vitro assays, consider formulating this compound with a carrier or solubilizing agent, such as in a solid dispersion.[4]

Problem 2: I'm not observing the expected biological effect of this compound in my cell-based assay.
  • Possible Cause 1: Degraded this compound. As mentioned, this compound is unstable. Your stock solution may have degraded due to improper storage or handling.

    • Solution: Prepare a fresh stock solution from a new vial of powder. Ensure it is stored in aliquots at -80°C and protected from light.

  • Possible Cause 2: Sub-optimal concentration. The effective concentration of this compound can vary significantly between different cell types and experimental conditions.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Concentrations used in the literature can range from 0.25 µM to 100 µM.

  • Possible Cause 3: Cell line sensitivity. Your chosen cell line may be less sensitive to the effects of this compound.

    • Solution: If possible, try a different cell line that has been reported to be responsive to this compound.

Problem 3: High background or inconsistent readings in my absorbance or fluorescence-based assays.
  • Possible Cause: this compound is a colored compound (red powder) and may have intrinsic absorbance or fluorescence properties that interfere with your assay.

  • Solution:

    • Run a compound-only control: Include a control well containing your cell culture medium and this compound at the highest concentration used in your experiment, but without cells.

    • Subtract background readings: Subtract the absorbance or fluorescence reading from the compound-only control from your experimental readings to correct for any intrinsic signal from this compound.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents
SolventSolubilityNotes
Water Practically insoluble
DMSO ≥3.42 mg/mLHygroscopic DMSO can reduce solubility; use fresh DMSO.[5]
Ethanol 1 mg/mLMay require ultrasonication and warming to 60°C to fully dissolve.[6]
Methanol 5 mg/mL[7]
Chloroform Soluble[8]
Ether Soluble[8]
Table 2: Typical Working Concentrations for In Vitro Experiments
Cell LineAssayEffective Concentration RangeReference
Non-small cell lung cancer (A549, H292)Cell Viability (CCK-8)0.25 - 32 µM[8]
Oral squamous cell carcinoma (CAL27, SCC4, SCC25)Cell Viability (MTS)0 - 5 µM[4]
PC12Cell Proliferation (MTT)1 - 100 µM
Colorectal cancer cellsApoptosis2.5, 5, 10 µM[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of high-purity this compound powder using a calibrated analytical balance.

  • Dissolving: In a sterile, light-protected tube, add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly. If necessary, sonicate briefly or warm the solution to 37°C to ensure the powder is completely dissolved. The solution should be clear and orange/red in color.

  • Aliquoting: Dispense the stock solution into single-use, sterile, light-protected microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C.

Protocol 2: Cell Viability (MTT) Assay with this compound
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Treatment: Thaw a single-use aliquot of your this compound DMSO stock solution. Prepare serial dilutions of this compound in your complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: After the incubation with MTT, carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells (medium only) from all readings. Normalize the data to the vehicle control to determine the percentage of cell viability.

Mandatory Visualization

Tanshinone_IIA_Troubleshooting_Workflow cluster_start Start cluster_issue_id Issue Identification cluster_causes_solubility Potential Causes cluster_solutions_solubility Solutions cluster_causes_activity Potential Causes cluster_solutions_activity Solutions cluster_causes_assay Potential Causes cluster_solutions_assay Solutions start Experimental Variability Observed solubility Precipitation in Aqueous Solution? start->solubility activity Lack of Biological Effect? solubility->activity No sol_limit Exceeds Solubility Limit solubility->sol_limit Yes assay Assay Interference? activity->assay No act_degrade Compound Degradation activity->act_degrade Yes act_conc Sub-optimal Concentration activity->act_conc assay_color Intrinsic Color/ Fluorescence assay->assay_color Yes sol_conc Decrease Final Concentration sol_limit->sol_conc sol_dmso Adjust DMSO % (with control) sol_limit->sol_dmso act_fresh Prepare Fresh Stock Solution act_degrade->act_fresh act_dose Perform Dose- Response act_conc->act_dose assay_control Run Compound- Only Control assay_color->assay_control assay_bkgd Subtract Background assay_control->assay_bkgd

Caption: Troubleshooting workflow for common issues in this compound experiments.

PI3K_Akt_Pathway Tanshinone_IIA This compound PI3K PI3K Tanshinone_IIA->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK_Pathway Tanshinone_IIA This compound MAPK_Pathway MAPK Pathway (e.g., ERK, p38) Tanshinone_IIA->MAPK_Pathway Modulates Inflammation Inflammation MAPK_Pathway->Inflammation Apoptosis Apoptosis MAPK_Pathway->Apoptosis Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation

References

Technical Support Center: Optimizing Tanshinone IIA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Tanshinone IIA from Salvia miltiorrhiza (Danshen).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: this compound is a lipophilic compound, and its extraction is most effective using organic solvents. Common methods range from traditional techniques like maceration, percolation, and Soxhlet extraction to more modern and efficient methods such as Ultrasonic-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Q2: Which solvent is best for extracting this compound?

A2: Ethanol (B145695) and methanol (B129727) are frequently used solvents for this compound extraction. Studies have shown that ethanol, particularly in concentrations of 80-95%, provides a good yield. The choice of solvent can significantly impact the extraction efficiency.

Q3: How can I improve the efficiency of my extraction?

A3: Optimizing several parameters can enhance extraction efficiency. These include selecting the appropriate solvent, increasing the extraction temperature (while being mindful of potential degradation), optimizing the solvent-to-solid ratio, and reducing the particle size of the plant material to increase surface area. Modern techniques like UAE and MAE can also significantly improve efficiency by facilitating better solvent penetration into the plant matrix.

Q4: What are the advantages of modern extraction techniques like UAE and MAE over traditional methods?

A4: Modern extraction techniques offer several advantages, including shorter extraction times, reduced solvent consumption, and often higher yields compared to traditional methods. For instance, MAE can achieve comparable or higher extraction percentages in minutes compared to hours required for Soxhlet or maceration.

Troubleshooting Guides

Low this compound Yield

Issue: The yield of this compound is consistently lower than expected.

Potential Cause Troubleshooting Steps
Suboptimal Solvent - Ensure you are using an appropriate solvent for the lipophilic this compound, such as ethanol or methanol. - Optimize the solvent concentration. For ethanol, concentrations between 80% and 95% are often effective.
Inadequate Cell Wall Disruption - Ensure the Salvia miltiorrhiza root is ground to a fine, uniform powder to increase the surface area for solvent penetration.
Insufficient Extraction Time - For methods like maceration, ensure adequate soaking time (e.g., 24-72 hours). - For UAE and MAE, optimize the sonication or irradiation time. Prolonged times do not always equate to higher yields and can sometimes lead to degradation.
Incorrect Temperature - For methods involving heat, ensure the temperature is optimal. Higher temperatures can increase solubility but may also lead to the degradation of heat-sensitive compounds.
Poor Solvent-to-Solid Ratio - A low solvent-to-solid ratio may result in incomplete extraction. Experiment with increasing the solvent volume. A common starting point is a 1:10 or 1:20 solid-to-solvent ratio.
Inconsistent Extraction Results

Issue: There is significant variability in this compound yield between batches.

Potential Cause Troubleshooting Steps
Inconsistent Raw Material - The concentration of this compound can vary in Salvia miltiorrhiza based on factors like geographic origin, harvest time, and storage conditions. Ensure you are using a standardized and well-characterized raw material.
Non-uniform Particle Size - Inconsistent grinding of the plant material can lead to variable extraction efficiencies. Use a sieve to ensure a uniform particle size.
Fluctuations in Extraction Parameters - Precisely control all extraction parameters, including time, temperature, solvent concentration, and solvent-to-solid ratio, for each batch.
Instrument Variability (for UAE/MAE) - For UAE, ensure the ultrasonic probe is submerged to the same depth in each run and that the power output is consistent. - For MAE, ensure the sample is placed in the same position within the microwave cavity for each extraction to minimize the impact of uneven microwave fields.

Comparative Data on Extraction Methods

The following tables summarize quantitative data from various studies to facilitate comparison of different extraction methods and their optimized parameters for this compound.

Table 1: Comparison of Different Extraction Methods for this compound

Extraction MethodSolventExtraction TimeThis compound Yield (% w/w)Reference
Microwave-Assisted Extraction (MAE)95% Ethanol2 min0.29%
Ultrasonic-Assisted Extraction (UAE)80% Ethanol73 minNot explicitly stated as %w/w, but optimized for maximal yield
Soxhlet ExtractionNot specified90 minLower than MAE
Heat Reflux ExtractionNot specified45 minLower than MAE
Supercritical Fluid Extraction (SFE) with 10% Methanol modifierSupercritical CO2Not specified0.038%

Table 2: Optimized Parameters for Ultrasonic-Assisted Extraction (UAE) of this compound

ParameterOptimal ValueReference
Extraction Time73 min
Solvent-to-Material Ratio11 mL/g
Extraction Temperature76 °C
Ethanol Concentration80%

Table 3: Optimized Parameters for Microwave-Assisted Extraction (MAE) of Tanshinones

ParameterOptimal ValueReference
Ethanol Concentration95% (v/v)
Extraction Time2 min
Liquid/Solid Ratio10:1 (mL/g)

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Grind the dried roots of Salvia miltiorrhiza into a fine powder and pass it through a sieve to ensure uniform particle size.

  • Extraction:

    • Place a known amount of the powdered plant material into an extraction vessel.

    • Add 80% ethanol at a solvent-to-material ratio of 11 mL/g.

    • Place the vessel in an ultrasonic bath or use a probe-type sonicator.

    • Set the extraction temperature to 76°C.

    • Sonicate for 73 minutes.

  • Filtration and Concentration:

    • After extraction, filter the mixture to separate the extract from the solid residue.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Quantification:

    • Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis by High-Performance Liquid Chromatography (HPLC).

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
  • Sample Preparation: Prepare the powdered Salvia miltiorrhiza root as described in the UAE protocol.

  • Extraction:

    • Place a known amount of the powdered material into a microwave-safe extraction vessel.

    • Add 95% ethanol at a liquid-to-solid ratio of 10:1 (mL/g).

    • Seal the vessel and place it in the microwave extractor.

    • Irradiate for 2 minutes.

  • Filtration and Concentration: Follow the same procedure as described for UAE.

  • Quantification: Follow the same procedure as described for UAE.

Visualizations

Tanshinone_Biosynthesis_Pathway cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) Pyruvate Pyruvate G3P G3P Pyruvate->G3P DXS MEP MEP G3P->MEP DXR IPP/DMAPP IPP/DMAPP MEP->IPP/DMAPP GGPP GGPP IPP/DMAPP->GGPP GGPPS Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate HMGR Mevalonate->IPP/DMAPP Copalyl Diphosphate Copalyl Diphosphate GGPP->Copalyl Diphosphate CPS Miltiradiene Miltiradiene Copalyl Diphosphate->Miltiradiene KSL Ferruginol Ferruginol Miltiradiene->Ferruginol CYP76AH1 Cryptotanshinone Cryptotanshinone Ferruginol->Cryptotanshinone CYP71D family Tanshinone I Tanshinone I Cryptotanshinone->Tanshinone I This compound This compound Tanshinone I->this compound

Caption: Simplified biosynthetic pathway of this compound.

Troubleshooting_Workflow Start Low this compound Yield Check_Solvent Is the solvent appropriate and at the correct concentration? Start->Check_Solvent Check_Grind Is the plant material finely and uniformly ground? Check_Solvent->Check_Grind Yes Outcome_No_Change Yield Still Low Check_Solvent->Outcome_No_Change No, adjust solvent Check_Parameters Are extraction time and temperature optimized? Check_Grind->Check_Parameters Yes Check_Grind->Outcome_No_Change No, re-grind material Check_Ratio Is the solvent-to-solid ratio sufficient? Check_Parameters->Check_Ratio Yes Check_Parameters->Outcome_No_Change No, optimize parameters Outcome_Improved Yield Improved Check_Ratio->Outcome_Improved Yes, after optimization Check_Ratio->Outcome_No_Change No, adjust ratio Consider_Method Consider a more efficient extraction method (e.g., UAE, MAE). Outcome_No_Change->Consider_Method

Caption: Troubleshooting workflow for low this compound yield.

Validation & Comparative

Unraveling the Anti-Fibrotic Potential: A Comparative Analysis of Tanshinone IIA and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for effective anti-fibrotic therapies is a pressing challenge. Among the promising natural compounds, Tanshinone IIA (Tan IIA), a major lipophilic component of Salvia miltiorrhiza, has garnered significant attention for its multi-organ protective effects against fibrosis. This guide provides an objective comparison of the efficacy of this compound and its key derivative, Sodium this compound Sulfonate (STS), in mitigating fibrotic processes, supported by experimental data and detailed methodologies.

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), leads to tissue scarring and organ dysfunction, contributing to a wide range of chronic diseases affecting the liver, lungs, heart, and kidneys. Current therapeutic options are limited, highlighting the urgent need for novel anti-fibrotic agents. This compound has emerged as a compelling candidate, with a growing body of evidence demonstrating its ability to interfere with key fibrogenic pathways.[1][2] This guide synthesizes preclinical data to offer a comparative perspective on the anti-fibrotic efficacy of Tan IIA and its derivatives.

Comparative Efficacy: In Vitro and In Vivo Studies

The anti-fibrotic effects of this compound and its water-soluble derivative, Sodium this compound Sulfonate (STS), have been evaluated in various preclinical models. The following tables summarize the quantitative data from key studies, providing a comparative overview of their performance.

In Vivo Efficacy in Animal Models of Fibrosis
CompoundModelOrganDosageKey FindingsReference
This compound Carbon tetrachloride (CCl4)-induced cirrhosisLiver10, 20 mg/kgSignificantly reduced serum levels of ALT, AST, NF-κB, TNF-α, IL-1β, and IL-6. Decreased fibrosis extent.[3]
This compound Bleomycin (B88199) (BLM)-induced pulmonary fibrosisLung10, 20 mg/kg/dayMarkedly inhibited inflammatory cell influx. Reduced collagen deposition and Ashcroft scores.[4]
This compound Unilateral ureteral obstruction (UUO)Kidney50 mg/kgSignificantly reduced expression of collagen I, α-SMA, vimentin, and fibronectin. Attenuated GSDMD-mediated pyroptosis.[5][6]
This compound Abdominal aorta constriction-induced hypertensive ratsHeart10, 20 mg/kgLowered Left Ventricular Mass Index (LVMI) and Myocardial Fiber Dimension (MFD). Down-regulated AT1R mRNA and TGF-β1 protein expression.[7]
Sodium this compound Sulfonate (STS) Partial bladder outlet obstruction (PBOO)Bladder10 mg/kg/dSignificantly lowered the expression of TGF-β1, phosphorylated Smad2 and Smad3, α-SMA, collagen I, and collagen III.[8][9]
Sodium this compound Sulfonate (STS) Radiation-induced fibrosis in cardiac fibroblastsHeart5, 10 µMReduced ROS production and decreased the expression of Col-1, TGF-β1, and p-Smad2/3.[10]
Sodium this compound Sulfonate (STS) Angiotensin II-induced collagen type I expression in cardiac fibroblastsHeart3, 10, 30 µMAttenuated Ang II-induced enhancement of collagen type I expression and collagen synthesis. Depressed intracellular ROS generation.[11]
In Vitro Efficacy in Fibrosis-Related Cell Models
CompoundCell LineInducerConcentrationKey FindingsReference
This compound LX-2 (human hepatic stellate cells)TGF-β110, 20, 40 µMInhibited cell proliferation and colony formation. Decreased expression of p-ERK, cyclin D1, CDK4, and p-Smad3L.[12]
This compound HK-2 (human kidney tubular epithelial cells)High Glucose5, 10, 20 µMSuppressed inflammation and pyroptosis via the TGFB1-dependent pathway.[13]
This compound Bel-7404, SMMC-7721 (liver cancer cells)-5, 10, 20, 40 µMRegulated TGF-β/SMADs and Hippo/YAP signaling pathways.[14][15]
Sodium this compound Sulfonate (STS) Human atrial fibroblastsAngiotensin II1, 10, 100 µg/mLDose-dependently inhibited the expression of TGF-β1 and activation of Smad2/3.[10]

Key Signaling Pathways in the Anti-Fibrotic Action

The anti-fibrotic effects of this compound and its derivatives are mediated through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a central regulator of fibrosis. This compound and STS have been shown to inhibit this pathway by down-regulating the expression of TGF-β1 and its downstream mediators, Smad2 and Smad3, while up-regulating the inhibitory Smad7.[7][16][17]

TGF_Smad_Pathway TGF_beta1 TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta1->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocation Gene_transcription Fibrotic Gene Transcription Nucleus->Gene_transcription Fibrosis Fibrosis Gene_transcription->Fibrosis Tanshinone_IIA This compound / STS Tanshinone_IIA->TGF_beta1 Tanshinone_IIA->p_Smad2_3 Smad7 Smad7 Tanshinone_IIA->Smad7 Smad7->TGF_beta_R

TGF-β/Smad signaling pathway and points of inhibition by this compound/STS.
Other Key Signaling Pathways

This compound also exerts its anti-fibrotic effects by modulating other signaling cascades, including:

  • NRF2/NLRP3 Pathway: By activating NRF2, this compound can inhibit the NLRP3 inflammasome, reducing inflammation and oxidative stress, which are key drivers of fibrosis.

  • PI3K/AMPK-mTOR Pathway: This pathway is involved in cell proliferation and autophagy, and its modulation by this compound can impact fibroblast activation.

  • MAPK Pathway: this compound has been shown to influence the MAPK signaling pathway, which plays a role in cellular responses to a variety of stimuli, including those that lead to fibrosis.

Experimental Protocols

To facilitate the replication and further investigation of the anti-fibrotic effects of this compound and its derivatives, detailed methodologies for key experiments are provided below.

In Vivo Fibrosis Models

1. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of Fibrosis: A 50% solution of CCl4 in olive oil is administered intraperitoneally or subcutaneously twice a week for 8-12 weeks.

  • Treatment: this compound (e.g., 10 or 20 mg/kg) is administered daily by gavage for the duration of the CCl4 treatment.

  • Assessment:

    • Serum Analysis: Blood samples are collected to measure liver function enzymes (ALT, AST) and markers of inflammation (TNF-α, IL-1β, IL-6) using ELISA kits.

    • Histopathology: Liver tissues are fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red for collagen deposition to assess the degree of fibrosis.

    • Western Blot Analysis: Liver tissue lysates are used to determine the protein expression levels of key fibrotic and inflammatory markers.

2. Bleomycin (BLM)-Induced Pulmonary Fibrosis in Rats

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 5 mg/kg) is administered.

  • Treatment: this compound (e.g., 10 or 20 mg/kg/day) is administered intraperitoneally for a specified period (e.g., 28 days) following BLM instillation.

  • Assessment:

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to count inflammatory cells (macrophages, neutrophils, lymphocytes).

    • Histopathology: Lung tissues are processed for H&E and Masson's trichrome staining to evaluate inflammation and collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.

    • Hydroxyproline (B1673980) Assay: The collagen content in lung tissue is quantified by measuring the hydroxyproline concentration.

In Vitro Cell-Based Assays

1. Western Blot Analysis for TGF-β/Smad Pathway Proteins

  • Cell Culture: Hepatic stellate cells (e.g., LX-2) or fibroblasts are cultured to 70-80% confluency.

  • Treatment: Cells are pre-treated with various concentrations of this compound or STS for a specified time (e.g., 1 hour) followed by stimulation with a pro-fibrotic agent like TGF-β1 (e.g., 5-10 ng/mL) for 24-48 hours.

  • Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against TGF-β1, Smad2/3, phospho-Smad2/3, and Smad7 overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software. β-actin is typically used as a loading control.

Western_Blot_Workflow A Cell Culture & Treatment B Protein Extraction & Quantification A->B C SDS-PAGE B->C D Protein Transfer (PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis (Densitometry) H->I

A typical workflow for Western Blot analysis.

Conclusion and Future Directions

The compiled evidence strongly suggests that this compound and its water-soluble derivative, Sodium this compound Sulfonate, are potent inhibitors of fibrosis in various organs. Their efficacy is attributed to their ability to modulate key signaling pathways, most notably the TGF-β/Smad cascade. While both compounds demonstrate significant anti-fibrotic activity, the improved water solubility of STS may offer advantages in terms of bioavailability and clinical administration.

However, a direct, comprehensive comparative study of a wider range of this compound derivatives is still needed to fully elucidate their structure-activity relationships and identify the most potent anti-fibrotic candidates. Future research should focus on head-to-head comparisons of these derivatives in standardized preclinical models of fibrosis. Furthermore, well-designed clinical trials are warranted to translate these promising preclinical findings into effective therapies for patients suffering from fibrotic diseases.[2] The development of novel formulations to enhance the bioavailability of these compounds also remains a critical area of investigation.

References

Synergistic Anti-Tumor Effects of Tanshinone IIA and Doxorubicin in Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of natural compounds with conventional chemotherapeutic agents is a burgeoning area of cancer research, aiming to enhance therapeutic efficacy while mitigating toxicity. This guide provides a comprehensive comparison of the synergistic anti-tumor effects of Tanshinone IIA (Tan IIA), a bioactive component isolated from Salvia miltiorrhiza, and doxorubicin (B1662922) (Dox), a first-line chemotherapeutic for breast cancer. Experimental data highlights the potential of this combination to overcome drug resistance and improve treatment outcomes.

I. In Vitro Efficacy: Enhanced Cytotoxicity and Apoptosis

The synergy between Tan IIA and doxorubicin has been demonstrated across various breast cancer cell lines, including the doxorubicin-sensitive MCF-7 and the doxorubicin-resistant MCF-7/dox cell lines.

Cell Viability Inhibition

Studies consistently show that sub-toxic concentrations of Tan IIA can significantly enhance the cytotoxicity of doxorubicin. The half-maximal inhibitory concentration (IC50) of doxorubicin is markedly reduced in the presence of Tan IIA, indicating a potent synergistic effect.

Cell LineTreatmentIC50 (μM)Fold-ReversalReference
MCF-7 Doxorubicin1.65-[1]
Doxorubicin + Tan IIA (2.5 μM)Not explicitly stated, but significantly lower than Dox alone-
MCF-7/dox Doxorubicin128.5-[1]
Doxorubicin + Tan IIA (2.5 μM)48.72.64
Doxorubicin + Tan IIA (5 μM)26.54.85
Doxorubicin + Tan IIA (10 μM)11.810.89
Induction of Apoptosis

II. In Vivo Anti-Tumor Activity: Suppression of Tumor Growth

In preclinical xenograft models of breast cancer, the combination of this compound and doxorubicin has demonstrated superior anti-tumor efficacy compared to monotherapy.

Tumor Growth Inhibition in Xenograft Models

In a study utilizing an MCF-7 xenograft model, the combination treatment of Tan IIA and doxorubicin resulted in a more significant reduction in tumor volume and weight compared to doxorubicin alone. This highlights the clinical potential of this combination therapy.[4][5]

Treatment GroupAverage Tumor Volume (mm³) at Day 21Average Tumor Weight (g) at Day 21Reference
Control (Saline) ~1200~1.2[5]
Doxorubicin (4 mg/kg) ~700~0.7[5]
This compound (20 mg/kg) ~900~0.9[5]
Doxorubicin (4 mg/kg) + this compound (20 mg/kg) ~300~0.3[5]

III. Mechanisms of Synergism: Overcoming Multidrug Resistance

The synergistic effect of this compound and doxorubicin is attributed to multiple molecular mechanisms, primarily focused on overcoming multidrug resistance (MDR) and modulating key signaling pathways involved in cell survival and proliferation.

Downregulation of ABC Transporters

A major mechanism of doxorubicin resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated protein 1 (MRP1), which actively efflux the drug from cancer cells.[6] this compound has been shown to downregulate the expression of these transporters, thereby increasing the intracellular accumulation and efficacy of doxorubicin.[4][6]

Inhibition of Pro-Survival Signaling Pathways

This compound has been found to inhibit key signaling pathways that promote cancer cell survival and proliferation, further sensitizing them to the cytotoxic effects of doxorubicin.

  • PTEN/AKT/mTOR Pathway: This pathway is often hyperactivated in breast cancer, promoting cell growth and survival. This compound can inhibit this pathway, leading to decreased cell proliferation and increased apoptosis.[4][7][8]

  • ERK1/2 Pathway: The ERK1/2 pathway is another critical regulator of cell proliferation and survival. Inhibition of this pathway by this compound contributes to the synergistic anti-tumor effect when combined with doxorubicin.[3][9]

Synergistic_Mechanism cluster_cell Breast Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dox Doxorubicin ABC ABC Transporters (P-gp, BCRP, MRP1) Dox->ABC efflux DNA_Damage DNA Damage Dox->DNA_Damage TanIIA This compound TanIIA->ABC inhibition PTEN PTEN TanIIA->PTEN activation ERK ERK1/2 TanIIA->ERK inhibition AKT AKT PTEN->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis DNA_Damage->Apoptosis

Synergistic mechanisms of this compound and Doxorubicin.

IV. Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MCF-7/dox) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of doxorubicin, this compound, or their combination for 48-72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Culture cells in 6-well plates and treat with the compounds as described for the viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive).

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells into the flank of female nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, doxorubicin alone, this compound alone, combination). Administer treatments via intraperitoneal or intravenous injection for a specified period (e.g., 3 weeks).

  • Tumor Measurement: Measure tumor volume and body weight twice weekly.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation Cell_Culture Breast Cancer Cell Lines (MCF-7, MCF-7/dox) Treatment_vitro Treatment: Dox, Tan IIA, Combination Cell_Culture->Treatment_vitro MTT MTT Assay (Cell Viability) Treatment_vitro->MTT Flow_Cytometry Flow Cytometry (Apoptosis) Treatment_vitro->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment_vitro->Western_Blot IC50_Calc IC50 Calculation MTT->IC50_Calc Apoptosis_Quant Apoptosis Quantification Flow_Cytometry->Apoptosis_Quant Protein_Quant Protein Level Quantification Western_Blot->Protein_Quant Xenograft Nude Mice Xenograft Model Treatment_vivo Treatment: Dox, Tan IIA, Combination Xenograft->Treatment_vivo Tumor_Measurement Tumor Volume & Weight Measurement Treatment_vivo->Tumor_Measurement Endpoint Endpoint Analysis Tumor_Measurement->Endpoint Tumor_Growth_Analysis Tumor Growth Curve Analysis Endpoint->Tumor_Growth_Analysis Synergy_Conclusion Conclusion on Synergistic Effects IC50_Calc->Synergy_Conclusion Apoptosis_Quant->Synergy_Conclusion Protein_Quant->Synergy_Conclusion Tumor_Growth_Analysis->Synergy_Conclusion

General experimental workflow for evaluating synergy.

V. Conclusion and Future Directions

The combination of this compound and doxorubicin presents a promising strategy for breast cancer therapy. The synergistic effects observed in both in vitro and in vivo models are underpinned by the ability of this compound to overcome doxorubicin resistance through the downregulation of ABC transporters and the inhibition of key pro-survival signaling pathways. Furthermore, the known cardioprotective effects of this compound could potentially ameliorate the dose-limiting cardiotoxicity of doxorubicin, a significant clinical challenge.

Future research should focus on optimizing the dosage and administration schedule of this combination therapy in more advanced preclinical models. Further elucidation of the intricate molecular mechanisms of synergy will be crucial for translating these promising findings into clinical applications for breast cancer patients.

References

Combination Therapy of Tanshinone IIA and Astragaloside IV for Myocardial Injury: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic strategy of combining bioactive compounds to achieve synergistic effects is a cornerstone of modern pharmacology. In the context of myocardial injury, the combination of Tanshinone IIA (Tan IIA) from Salvia miltiorrhiza and Astragaloside IV (AS IV) from Astragalus membranaceus has emerged as a promising cardioprotective approach. This guide provides an objective comparison of the combination therapy against the individual effects of Tan IIA and AS IV, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.

Comparative Efficacy: In Vivo and In Vitro Studies

Recent research demonstrates that the combination of this compound and Astragaloside IV exerts a more potent protective effect against myocardial ischemia-reperfusion injury (MIRI) than either compound administered alone.[1][2] This synergistic action is evident across multiple markers of cardiac damage, including infarct size, cardiac enzyme levels, apoptosis, oxidative stress, and inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a comparative study on the effects of Tan IIA, AS IV, and their combination (Co) in a mouse model of MIRI and a hypoxia/reoxygenation (H/R) model in HL-1 cardiomyocytes.

Table 1: In Vivo Efficacy in a Mouse Model of Myocardial Ischemia-Reperfusion Injury [2]

ParameterIschemia/Reperfusion (IR) GroupTan IIA GroupAS IV GroupCombination (Co) Group
Myocardial Infarct Size (%) HighReducedReducedMost Significantly Reduced
Creatine Kinase (CK) Level Significantly HighReducedReducedMost Substantially Reduced
Creatine Kinase-MB (CK-MB) Level Significantly HighReducedReducedMost Substantially Reduced
Lactate Dehydrogenase (LDH) Level Significantly HighReducedReducedMost Substantially Reduced
Left Ventricular Ejection Fraction (LVEF) Markedly DecreasedImprovedImprovedMost Significantly Improved
Left Ventricular Fractional Shortening (LVFS) Markedly DecreasedImprovedImprovedMost Significantly Improved
TUNEL+ (Apoptotic) Cells HighDecreasedDecreasedMost Substantial Reduction
Inflammatory mRNA (IL-6, IL-1β, TNF-α, iNOS) HighReducedReducedStrongest Reduction

Table 2: In Vitro Efficacy in HL-1 Cardiomyocytes with Hypoxia/Reoxygenation (H/R) Injury [2]

ParameterHypoxia/Reoxygenation (H/R) GroupTan IIA GroupAS IV GroupCombination (Co) Group
Cell Viability DecreasedEnhancedEnhancedGreatest Enhancement
Early Apoptosis HighReducedReducedMost Significant Reduction
Malondialdehyde (MDA) Level HighDecreasedDecreasedMost Significant Reduction
Glutathione (GSH) Level LowEnhancedEnhancedMost Significant Restoration
Superoxide Dismutase (SOD) Activity LowEnhancedEnhancedMost Significant Restoration
Inflammatory Factors (IL-6, IL-1β, TNF-α, iNOS) HighReducedReducedMost Effective Reduction

Mechanisms of Action: A Synergistic Approach

Individually, both this compound and Astragaloside IV exhibit cardioprotective effects through various mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic activities.[3][4][5][6][7] Their combination, however, demonstrates a more potent and multifaceted mechanism of action, notably through the inhibition of the STING (Stimulator of Interferon Genes) signaling pathway.[1][2]

Signaling Pathways

This compound (Tan IIA): Tan IIA has been shown to mitigate myocardial injury by inhibiting the TLR4/NF-κB p65 pathway, reducing pyroptosis, and protecting against ferroptosis and apoptosis.[4][8] It also plays a role in regulating the ATM/GADD45/ORC pathway to reduce DNA damage in myocardial cells.[9]

Astragaloside IV (AS IV): AS IV exerts its protective effects by activating the PI3K/Akt pathway and inhibiting the p38 MAPK pathway.[5] It also enhances the expression of HIF-1α through the JAK2/STAT3 pathway in response to hypoxic injury.[10]

Combination Therapy (Tan IIA + AS IV): The combination therapy shows superior efficacy by potently inhibiting the STING signaling pathway, which is activated in response to cytosolic DNA fragments released during mitochondrial damage in MIRI.[1][2] This inhibition leads to a more significant reduction in apoptosis, oxidative stress, and inflammation compared to the individual agents.[1][2]

Combination_Therapy_Signaling_Pathway cluster_injury Myocardial Ischemia-Reperfusion Injury cluster_sting STING Pathway cluster_outcome Cellular Response cluster_therapy Therapeutic Intervention Mitochondrial Damage Mitochondrial Damage Cytosolic DNA Cytosolic DNA Mitochondrial Damage->Cytosolic DNA cGAS cGAS Cytosolic DNA->cGAS STING STING cGAS->STING cGAMP TBK1 TBK1 STING->TBK1 NFkB NF-κB STING->NFkB Apoptosis Apoptosis STING->Apoptosis Oxidative Stress Oxidative Stress STING->Oxidative Stress IRF3 IRF3 TBK1->IRF3 Inflammation Inflammation IRF3->Inflammation NFkB->Inflammation Tan IIA + AS IV Tan IIA + AS IV Tan IIA + AS IV->STING Potent Inhibition InVivo_Workflow cluster_procedure Surgical Procedure cluster_groups Treatment Groups cluster_analysis Outcome Analysis Anesthesia Anesthesia LAD_Ligation LAD Ligation (Ischemia) Anesthesia->LAD_Ligation Reperfusion Reperfusion LAD_Ligation->Reperfusion IR IR Control Reperfusion->IR TanIIA IR + Tan IIA Reperfusion->TanIIA ASIV IR + AS IV Reperfusion->ASIV Combo IR + Combination Reperfusion->Combo Sham Sham Infarct_Size Infarct Size (TTC) IR->Infarct_Size Enzymes Cardiac Enzymes IR->Enzymes Echo Echocardiography IR->Echo Apoptosis Apoptosis (TUNEL) IR->Apoptosis Inflammation Inflammation (RT-qPCR) IR->Inflammation TanIIA->Infarct_Size TanIIA->Enzymes TanIIA->Echo TanIIA->Apoptosis TanIIA->Inflammation ASIV->Infarct_Size ASIV->Enzymes ASIV->Echo ASIV->Apoptosis ASIV->Inflammation Combo->Infarct_Size Combo->Enzymes Combo->Echo Combo->Apoptosis Combo->Inflammation

References

Validating the Anti-Tumor Effects of Tanshinone IIA in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Tanshinone IIA (Tan IIA), a primary bioactive compound isolated from the root of Salvia miltiorrhiza (Danshen), has garnered significant attention for its potent anti-cancer properties.[1][2][3] Its efficacy has been demonstrated across a spectrum of human cancers, including gastric, liver, breast, and lung cancer.[1][3][4] This guide provides a comparative overview of the anti-tumor effects of this compound as validated in various preclinical xenograft models, offering objective experimental data, detailed protocols, and insights into its molecular mechanisms.

Comparative Efficacy in Xenograft Models

Xenograft studies consistently demonstrate that this compound significantly inhibits tumor growth. Its effects have been evaluated as a standalone therapy and in combination with conventional chemotherapeutic agents, often revealing synergistic effects. The following table summarizes key quantitative data from representative studies.

Cancer Type/Cell LineXenograft ModelTreatment Groups & DosageKey Outcomes
Hepatocellular Carcinoma (HepG2)BALB/c Nude MiceControl; Tan IIA (15 mg/kg); Adriamycin (ADM, 4 mg/kg); Tan IIA + ADMTumor Inhibition Rate: Tan IIA: 32.77%; ADM: 60.96%; Tan IIA + ADM: 73.18%[5]
Gastric Cancer (SNU-638)Nude MiceControl; Tan IIA (25 mg/kg); Tan IIA (50 mg/kg)Significant reduction in tumor volume at both 25 and 50 mg/kg doses compared to control after 21-28 days.[4][6][7]
Small Cell Lung Cancer (H1688)BALB/c Nude MiceControl; Tan IIASignificant reduction in tumor volume and weight compared to the control group.[8]
Breast Cancer (MCF-7)N/AControl; Tan IIA (30 mg/kg, 5 times/week for 2 weeks)Significant reduction in tumor size and weight compared to the vehicle control.[9]

Mechanism of Action: Key Signaling Pathways

This compound exerts its anti-tumor effects by modulating multiple intracellular signaling pathways that are critical for cancer cell proliferation, survival, and apoptosis.[2][3][10]

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Tan IIA has been shown to suppress this pathway by decreasing the phosphorylation of key components like Akt and mTOR, thereby inhibiting downstream signaling that promotes tumor cell proliferation and survival.[1][9][10]

G GF Growth Factors (EGF, IGF) Receptor Receptors (EGFR, IGFR) GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt) mTOR mTOR Akt->mTOR Activates (p-mTOR) Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation TanIIA This compound TanIIA->PI3K Inhibits TanIIA->Akt Inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
The STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively active, promotes tumor cell proliferation and prevents apoptosis. This compound has been demonstrated to inhibit the phosphorylation of STAT3, blocking its activation and downstream pro-tumorigenic effects.[4][6]

G Cytokine Cytokines Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer (p-STAT3) STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Transcription Gene Transcription (e.g., Bcl-2) Nucleus->Transcription TanIIA This compound TanIIA->STAT3 Inhibits Phosphorylation

Caption: this compound suppresses STAT3 activation and signaling.

Standardized Experimental Protocol for Xenograft Models

The following protocol synthesizes common methodologies used in validating the anti-tumor effects of this compound in vivo.

1. Cell Culture and Preparation:

  • Human cancer cell lines (e.g., HepG2, SNU-638, H1688) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum.[5]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5]

  • Prior to injection, cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in PBS at a concentration of approximately 1 x 10^7 cells per 200 µL.[8]

2. Animal Model and Husbandry:

  • Male BALB/c nude mice, typically 4-6 weeks of age, are used.[5][8]

  • Animals are housed in specific pathogen-free (SPF) conditions with controlled temperature (25-27°C), humidity (45-50%), and a 12-hour light/dark cycle.[5][8]

  • All animal experiments are conducted following approved protocols from an institutional Animal Ethics Committee.[5]

3. Tumor Xenograft Establishment:

  • A cell suspension (e.g., 1 x 10^7 cells) is injected subcutaneously into the right flank or axilla of each mouse.[7][8]

  • Mice are monitored regularly for tumor formation. Treatment typically begins when tumors reach a palpable size (e.g., 100-150 mm³).

4. Drug Administration and Monitoring:

  • Mice are randomly assigned to control and treatment groups.

  • This compound is administered, often via intraperitoneal injection, at doses ranging from 15 to 50 mg/kg body weight.[4][5] The frequency can range from daily to five times per week for a period of 3 to 4 weeks.[4][9]

  • The control group receives a vehicle solution (e.g., saline).

  • Tumor size is measured every few days (e.g., every 5 days) using calipers, and tumor volume is calculated using the formula: (Length × Width²) / 2.[5]

  • Body weight is monitored throughout the study to assess systemic toxicity.[4][7]

5. Endpoint Analysis:

  • At the end of the treatment period, mice are euthanized.

  • Tumors are excised, weighed, and photographed.[5]

  • A portion of the tumor tissue may be fixed in formalin for immunohistochemical analysis or snap-frozen for western blot analysis to examine the expression of key proteins in signaling pathways (e.g., p-STAT3, p-Akt, Caspase-3, Bcl-2).[4][6][9]

General Experimental Workflow

The process of validating an anti-tumor compound using a xenograft model follows a structured workflow from initial cell preparation to final data analysis.

G A 1. Cell Line Culture & Expansion B 2. Subcutaneous Injection of Cells into Nude Mice A->B C 3. Tumor Growth to Palpable Size B->C D 4. Randomization into Control & Treatment Groups C->D E 5. Drug Administration (e.g., Tan IIA via IP injection) D->E F 6. Monitor Tumor Volume & Body Weight Periodically E->F G 7. Endpoint: Euthanize Mice & Excise Tumors F->G H 8. Data Analysis: Tumor Weight/Volume, Western Blot, IHC G->H

Caption: Standard workflow for an in vivo xenograft model experiment.

References

A Comparative Pharmacokinetic Analysis of Tanshinone IIA Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound across different species is fundamental for preclinical and clinical development. This guide provides a comparative analysis of the pharmacokinetics of Tanshinone IIA, a major lipophilic bioactive component isolated from Salvia miltiorrhiza, across rats, dogs, and humans. The data presented herein, supported by experimental methodologies, aims to facilitate the translation of preclinical findings to clinical applications.

This compound is renowned for its wide spectrum of pharmacological activities, including cardiovascular protection and anticancer effects. However, its clinical application has been hampered by its poor oral bioavailability. This guide synthesizes pharmacokinetic data from various studies to offer a clear comparison of its absorption, distribution, metabolism, and excretion (ADME) characteristics in different species.

Comparative Pharmacokinetic Parameters

The pharmacokinetic properties of this compound vary significantly across species. The following tables summarize key pharmacokinetic parameters following oral and intravenous administration.

Table 1: Pharmacokinetic Parameters of this compound After Oral Administration in Different Species

ParameterRatDogHuman
Dose (mg/kg) 20 - 63Not Specified (in Naoxintong Capsule)Not Specified (in Salvia miltiorrhiza decoction)
Cmax (ng/mL) 109.2 ± 59.58[1]1.5 ± 0.31.75[2]
Tmax (hr) 0.25 - 0.5[3]1.125 - 1.2920.53[2]
AUC (ng·h/mL) 343.70 ± 75.63[1]10.2 ± 3.1-
t1/2 (hr) 4.54 ± 1.07[1]7.9 ± 1.5~4.50[2]
Bioavailability (%) < 3.5[4]--

Note: Data for dogs was obtained from a study where this compound was administered as part of a multi-component traditional Chinese medicine, Naoxintong capsule. Human data is from administration of a traditional decoction of Salvia miltiorrhiza. These formulations can influence the pharmacokinetic profile.

Table 2: Pharmacokinetic Parameters of this compound After Intravenous Administration in Rats

ParameterRat
Dose (mg/kg) 2
t1/2α (hr) 0.024
t1/2β (hr) 0.34
t1/2γ (hr) 7.5

Note: The intravenous administration in rats shows a tri-exponential decay, indicating a multi-compartment model for its distribution and elimination.

Experimental Protocols

The following sections detail the methodologies typically employed in the pharmacokinetic studies of this compound.

Animal Studies

1. Animal Models:

  • Rats: Male Sprague-Dawley rats are commonly used.

  • Dogs: Beagle dogs are a frequently used non-rodent species.

2. Administration of this compound:

  • Oral Administration (Rats): this compound is often suspended in a vehicle such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution. The suspension is administered via oral gavage at a specific dose (e.g., 60 mg/kg).

  • Intravenous Administration (Rats): For intravenous studies, this compound is typically dissolved in a suitable solvent, such as a mixture of ethanol, polyethylene (B3416737) glycol 400, and saline, and administered via the tail vein.

3. Blood Sample Collection:

  • Blood samples (approximately 0.5 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.

Human Studies

1. Study Design:

  • Pharmacokinetic studies in humans are typically conducted in healthy volunteers under controlled clinical settings.

2. Administration:

  • This compound is usually administered as part of a complex formulation, such as a traditional decoction or a modern preparation of Salvia miltiorrhiza.

3. Blood Sampling:

  • Similar to animal studies, blood samples are collected at various time points post-administration to capture the full pharmacokinetic profile.

Bioanalytical Method: LC-MS/MS

1. Sample Preparation:

  • Protein Precipitation: A common method for extracting this compound from plasma involves protein precipitation with an organic solvent like acetonitrile (B52724) or methanol.

  • Liquid-Liquid Extraction: An alternative method is liquid-liquid extraction using a solvent such as ethyl acetate.

  • An internal standard (IS) is added to the plasma samples before extraction to ensure accuracy and precision of the quantification.

2. Chromatographic Separation:

  • The extracted samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • A C18 column is typically used for chromatographic separation with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic acid).

3. Mass Spectrometric Detection:

  • Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

Visualizing the Process: Experimental Workflow and Metabolic Pathway

To provide a clearer understanding of the experimental process and the metabolic fate of this compound, the following diagrams have been generated.

experimental_workflow cluster_administration Drug Administration cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Bioanalysis cluster_data Data Analysis Oral Gavage (Rats) Oral Gavage (Rats) Blood Sampling (Serial Time Points) Blood Sampling (Serial Time Points) Oral Gavage (Rats)->Blood Sampling (Serial Time Points) Intravenous Injection (Rats) Intravenous Injection (Rats) Intravenous Injection (Rats)->Blood Sampling (Serial Time Points) Oral Administration (Dogs/Humans) Oral Administration (Dogs/Humans) Oral Administration (Dogs/Humans)->Blood Sampling (Serial Time Points) Plasma Separation (Centrifugation) Plasma Separation (Centrifugation) Blood Sampling (Serial Time Points)->Plasma Separation (Centrifugation) Extraction (Protein Precipitation/LLE) Extraction (Protein Precipitation/LLE) Plasma Separation (Centrifugation)->Extraction (Protein Precipitation/LLE) LC-MS/MS Analysis LC-MS/MS Analysis Extraction (Protein Precipitation/LLE)->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Parameter Calculation (Cmax, Tmax, AUC, t1/2) Parameter Calculation (Cmax, Tmax, AUC, t1/2) Pharmacokinetic Modeling->Parameter Calculation (Cmax, Tmax, AUC, t1/2)

Caption: Experimental workflow for pharmacokinetic analysis of this compound.

The metabolism of this compound primarily involves Phase I reactions.[5]

metabolic_pathway This compound This compound Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites Hydroxylation (Major Pathway) Dehydrogenated Metabolites Dehydrogenated Metabolites This compound->Dehydrogenated Metabolites Dehydrogenation Further Conjugation (Phase II) Further Conjugation (Phase II) Hydroxylated Metabolites->Further Conjugation (Phase II) Dehydrogenated Metabolites->Further Conjugation (Phase II)

Caption: Simplified metabolic pathway of this compound.

Discussion and Conclusion

The compiled data reveals that this compound exhibits poor oral bioavailability across the studied species, a characteristic attributed to its low aqueous solubility and extensive first-pass metabolism.[4] The time to reach maximum plasma concentration (Tmax) is generally rapid, occurring within an hour in most cases. The elimination half-life varies, with a terminal half-life of around 4.5-8 hours in rats and humans after oral administration.

The significant inter-species differences in pharmacokinetic parameters underscore the importance of careful dose selection and formulation design when translating preclinical efficacy and safety data to clinical trials. The development of novel formulations, such as solid dispersions and lipid-based nanocarriers, has shown promise in improving the oral bioavailability of this compound.[1]

This comparative guide provides a foundational understanding of the pharmacokinetic profile of this compound. Researchers are encouraged to consider these species-specific differences in their drug development programs to optimize the therapeutic potential of this promising natural compound.

References

The Efficacy of Sodium Tanshinone IIA Sulfonate in Acute Coronary Syndrome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic interventions for acute coronary syndrome (ACS), a condition encompassing unstable angina, non-ST-elevation myocardial infarction (NSTEMI), and ST-elevation myocardial infarction (STEMI), Sodium Tanshinone IIA Sulfonate (STS) has emerged as a promising adjunctive therapy. This guide provides a comparative analysis of the efficacy of STS against standard-of-care treatments for ACS, supported by data from clinical trials and an exploration of its molecular mechanisms of action. STS, a water-soluble derivative of a primary bioactive component of Salvia miltiorrhiza (Danshen), has been investigated for its potential to mitigate the inflammatory and oxidative stress responses integral to the pathophysiology of ACS.[1]

Comparative Efficacy in Clinical Trials

Clinical evidence, primarily from systematic reviews and meta-analyses of randomized controlled trials, suggests that STS, when added to conventional therapy, confers benefits in patients with ACS, particularly those with NSTE-ACS undergoing percutaneous coronary intervention (PCI). A significant reduction in major adverse cardiovascular events (MACE) has been observed in patients receiving STS, a benefit largely driven by a decrease in the incidence of non-fatal myocardial infarction.[1][2]

In contrast, the cornerstones of ACS management remain antiplatelet agents, such as aspirin (B1665792) and P2Y12 receptor inhibitors (clopidogrel, ticagrelor), and statins. The CURE trial established the efficacy of clopidogrel (B1663587) in reducing MACE in non-ST-elevation ACS, while the PLATO trial demonstrated the superiority of ticagrelor (B1683153) over clopidogrel in a broad population of ACS patients.[3][4] High-dose atorvastatin, as evidenced by the PROVE-IT TIMI 22 trial, has been shown to be more effective than standard-dose pravastatin (B1207561) in reducing death or major cardiovascular events in patients post-ACS.[5][6]

The following tables summarize the quantitative outcomes from key clinical trials of STS and comparator drugs, focusing on MACE, inflammatory biomarkers, and oxidative stress markers.

Table 1: Major Adverse Cardiovascular Events (MACE)
Treatment/TrialPatient PopulationComparatorPrimary EndpointRelative Risk Reduction (RRR) / Odds Ratio (OR)p-value
Sodium this compound Sulfonate NSTE-ACS undergoing PCIPlacebo + Standard Therapy30-day MACE (death, non-fatal MI, repeat revascularization, stent thrombosis)OR: 0.60 (95% CI: 0.36 to 0.99)0.045[2]
Clopidogrel (CURE Trial) Non-ST-Elevation ACSPlacebo + AspirinCV death, non-fatal MI, or stroke20% RRR<0.001[3]
Ticagrelor (PLATO Trial) ACS (with or without ST elevation)Clopidogrel + AspirinCV death, MI, or stroke at 12 months16% RRR<0.001[4]
Atorvastatin (PROVE-IT TIMI 22) Post-ACSPravastatin (40mg)Death or major CV events at 2 years16% RRR0.005[6]
Table 2: Inflammatory and Oxidative Stress Biomarkers
TreatmentBiomarkerEffectp-value
Sodium this compound Sulfonate hs-CRPSignificantly reduced[1][3][4]<0.05
TNF-αSignificantly reduced[1][3][4]<0.05
MMP-9Significantly reduced[1][3][4]<0.05
Superoxide Dismutase (SOD)Significantly increased[1][3][4]<0.05
Atorvastatin (High-Dose) hs-CRPSignificantly reduced[5]<0.001

Experimental Protocols of Key Clinical Trials

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for the pivotal trials discussed.

Sodium this compound Sulfonate in NSTE-ACS Trial
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[2]

  • Participants: 372 patients with NSTE-ACS scheduled for PCI.[2]

  • Intervention: Intravenous infusion of STS or saline for 2 days before and 3 days after PCI, in addition to standard therapy.[2]

  • Primary Endpoint: The composite incidence of MACE, including death, non-fatal myocardial infarction, repeated revascularization of the target vessel, and stent thrombosis, within 30 days after PCI.[2]

CURE (Clopidogrel in Unstable angina to prevent Recurrent Events) Trial
  • Study Design: A randomized, double-blind, placebo-controlled trial.[1][7]

  • Participants: 12,562 patients with non-ST-elevation ACS (unstable angina or NSTEMI) who presented within 24 hours of symptom onset.[1][7]

  • Intervention: Clopidogrel (300 mg loading dose, then 75 mg daily) or placebo, in addition to aspirin, for 3 to 12 months.[1][7]

  • Primary Endpoint: The composite of death from cardiovascular causes, nonfatal myocardial infarction, or stroke.[1][7]

PLATO (Platelet Inhibition and Patient Outcomes) Trial
  • Study Design: An international, randomized, double-blind, double-dummy trial.[8][9]

  • Participants: 18,624 patients hospitalized for ACS (with or without ST-segment elevation).[8][9]

  • Intervention: Ticagrelor (180 mg loading dose, then 90 mg twice daily) or clopidogrel (300-600 mg loading dose, then 75 mg daily) for 12 months.[8][9]

  • Primary Endpoint: A composite of death from vascular causes, myocardial infarction, or stroke.[8][9]

PROVE-IT TIMI 22 (Pravastatin or Atorvastatin Evaluation and Infection Therapy-Thrombolysis in Myocardial Infarction 22) Trial
  • Study Design: A randomized, double-blind, multicenter trial.[5][6][10]

  • Participants: 4,162 patients hospitalized for an ACS within the preceding 10 days.[5][6][10]

  • Intervention: Atorvastatin (80 mg daily) or pravastatin (40 mg daily) for a mean of 24 months.[5][6][10]

  • Primary Endpoint: A composite of death from any cause, myocardial infarction, documented unstable angina requiring rehospitalization, revascularization, and stroke.[5][6][10]

Signaling Pathways and Mechanism of Action

The therapeutic effects of Sodium this compound Sulfonate in ACS are attributed to its modulation of key signaling pathways involved in inflammation and oxidative stress.

Anti-Inflammatory Signaling Pathway of STS

STS exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In the context of ACS, inflammatory stimuli lead to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β. STS has been shown to prevent the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the inflammatory cascade.[11][12]

STS_NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., in ACS) IKK IKK Inflammatory_Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Proteasome->NFkB Releases NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc Nucleus Nucleus Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β) NFkB_nuc->Proinflammatory_Genes Induces STS Sodium Tanshinone IIA Sulfonate (STS) STS->IKK Inhibits

Caption: STS inhibits the NF-κB inflammatory pathway.

Antioxidant Signaling Pathway of STS

The antioxidant properties of STS are mediated, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 dissociates from its cytosolic repressor, Keap1, and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This results in the increased synthesis of cytoprotective enzymes such as heme oxygenase-1 (HO-1) and components of the glutathione (B108866) system, which help to neutralize reactive oxygen species (ROS) and mitigate oxidative damage. Evidence suggests that this compound, the parent compound of STS, can promote the nuclear accumulation of Nrf2, thereby enhancing the cellular antioxidant defense mechanisms.[13][14][15][16]

STS_Nrf2_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., in ACS) Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nrf2 (Nuclear Translocation) Nrf2->Nrf2_nuc Nucleus Nucleus ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (HO-1, etc.) ARE->Antioxidant_Genes Activates STS Sodium Tanshinone IIA Sulfonate (STS) STS->Keap1_Nrf2 Promotes Nrf2 Release/Activation

Caption: STS promotes the Nrf2 antioxidant pathway.

Conclusion

Sodium this compound Sulfonate demonstrates considerable promise as an adjunctive therapy in the management of acute coronary syndrome. Its efficacy in reducing major adverse cardiovascular events, coupled with its beneficial effects on inflammatory and oxidative stress markers, positions it as a noteworthy candidate for further investigation. The available clinical data, while encouraging, often come from trials with methodological limitations, highlighting the need for larger, high-quality randomized controlled trials to definitively establish its role in ACS treatment algorithms. The mechanistic understanding of STS's action through the NF-κB and Nrf2 pathways provides a solid foundation for its therapeutic potential. As research continues, STS may prove to be a valuable addition to the armamentarium against acute coronary syndrome.

References

Tanshinone IIA in Myocardial Ischemia-Reperfusion Injury: A Comparative Meta-Analysis of Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Evidence-Based Guide for Researchers and Drug Development Professionals

Tanshinone IIA (Tan IIA), a primary lipophilic compound extracted from the traditional Chinese medicine Salvia miltiorrhiza (Danshen), has demonstrated significant cardioprotective properties in preclinical models of myocardial ischemia-reperfusion (I/R) injury. This guide provides a meta-analytical overview of its efficacy, comparing key experimental outcomes and elucidating its mechanisms of action to support further research and development.

Comparative Efficacy of this compound: A Quantitative Overview

Multiple meta-analyses and individual preclinical studies have consistently shown that Tan IIA significantly mitigates the damage induced by myocardial I/R.[1][2] The therapeutic effects are observed across a range of key pathological markers, including myocardial infarct size, cardiac enzyme levels, oxidative stress, and apoptosis.[3][4] The data presented below summarizes the quantitative impact of Tan IIA compared to control groups (vehicle or no treatment) in rodent models of I/R injury.

Table 1: Effect of this compound on Myocardial Infarct Size and Cardiac Biomarkers
Outcome MeasureTan IIA Treatment EffectAnimal ModelKey Findings & NotesReferences
Myocardial Infarct Size Significant Reduction Rat, RabbitMeta-analyses show a consistent and significant decrease in infarct size (often measured as a percentage of the area at risk or left ventricle area).[1][3] Efficacy is noted for ischemia durations less than 40 minutes.[2][1],[3],[2]
Creatine Kinase (CK) & CK-MB Significant Reduction RatSerum levels of CK and its myocardial-specific isoenzyme, CK-MB, are markedly lower in Tan IIA-treated groups, indicating reduced cardiomyocyte necrosis.[5][6][5],[6]
Lactate Dehydrogenase (LDH) Significant Reduction RatTan IIA treatment significantly lowers the release of LDH, another key indicator of cell membrane damage and tissue injury.[5][6][5],[6]
Cardiac Troponin I (cTnI) Significant Reduction RatA meta-analysis confirmed that Tan IIA treatment leads to a significant decrease in serum troponin levels, a highly sensitive marker of myocardial injury.[1][1],,[7]
Table 2: Modulation of Oxidative Stress and Apoptosis by this compound
Outcome MeasureTan IIA Treatment EffectAnimal ModelKey Findings & NotesReferences
Malondialdehyde (MDA) Significant Reduction RatTan IIA consistently decreases levels of MDA, a primary product of lipid peroxidation and a marker of oxidative stress.[2][8][9],[2],[8]
Superoxide (B77818) Dismutase (SOD) Significant Increase RatTan IIA enhances the activity of the endogenous antioxidant enzyme SOD, which helps neutralize superoxide radicals.[2][9][9],[2]
Bcl-2/Bax Ratio Significant Increase RatTan IIA promotes cell survival by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax.[3][7][9][3],[7],[9]
Caspase-3 Activity Significant Reduction RatTreatment with Tan IIA inhibits the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[3][10][11][3],[10],[11]

Core Mechanisms of Action: Key Signaling Pathways

The cardioprotective effects of this compound are attributed to its modulation of several critical signaling pathways involved in cell survival, inflammation, and oxidative stress.

PI3K/Akt Survival Pathway

A primary mechanism for Tan IIA's pro-survival effect is the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[12][13] Activation of Akt leads to the phosphorylation and inhibition of downstream targets that promote apoptosis, ultimately enhancing cardiomyocyte survival during I/R stress.[13][14]

PI3K_Akt_Pathway TanIIA This compound PI3K PI3K TanIIA->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival Akt->Survival Promotes

PI3K/Akt Survival Pathway Activation by Tan IIA.
Nrf2 Antioxidant Response Pathway

This compound mitigates oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][15] Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant enzymes, including SOD and heme oxygenase-1 (HO-1), thereby bolstering the cell's defense against reactive oxygen species (ROS) generated during reperfusion.[3]

Nrf2_Pathway cluster_nuc Nucleus Nrf2_Active Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_Active->ARE Binds to AntioxidantEnzymes SOD, HO-1, etc. ARE->AntioxidantEnzymes Upregulates Expression ROS Oxidative Stress (ROS) AntioxidantEnzymes->ROS Neutralizes TanIIA This compound TanIIA->Nrf2_Active Promotes Activation CellDamage Cellular Damage ROS->CellDamage Causes

Nrf2-Mediated Antioxidant Response by Tan IIA.

Standardized Experimental Protocol: Rat Model of Myocardial I/R

The most common preclinical model used to evaluate the efficacy of Tan IIA involves the surgical ligation of the left anterior descending (LAD) coronary artery in rats.[2][5][16] This procedure effectively simulates the conditions of a myocardial infarction and subsequent reperfusion therapy.

Methodology
  • Animal Model : Male Sprague-Dawley or Wistar rats (250-300g) are typically used.

  • Anesthesia and Ventilation : Rats are anesthetized (e.g., with sodium pentobarbital) and mechanically ventilated.

  • Surgical Procedure : A left thoracotomy is performed to expose the heart. A suture is passed under the LAD, approximately 2-3 mm from its origin.[16]

  • Ischemia Induction : The suture is tightened to occlude the LAD, confirmed by the appearance of myocardial cyanosis. The ischemic period typically lasts for 30-45 minutes.[2]

  • Reperfusion : The ligature is released to allow blood flow to resume. The reperfusion period usually lasts from 2 to 24 hours, depending on the study endpoints.

  • This compound Administration : Tan IIA is administered, commonly via intravenous or intraperitoneal injection, at varying doses (ranging from 3 to 70 mg/kg) either before ischemia (pretreatment) or at the onset of reperfusion.[5]

  • Outcome Assessment :

    • Infarct Size Measurement : At the end of reperfusion, the heart is excised. The non-ischemic area is delineated using Evans blue dye, and the infarct area is visualized with 2,3,5-triphenyltetrazolium chloride (TTC) staining.[6]

    • Biochemical Analysis : Blood samples are collected to measure cardiac enzymes (CK-MB, LDH, cTnI) using ELISA or automated analyzers.[6]

    • Histology and Molecular Analysis : Heart tissue is processed for histological staining (e.g., H&E for morphology, TUNEL for apoptosis) and molecular analysis (e.g., Western blot for protein expression of Bcl-2, Bax, Caspase-3, p-Akt).[7]

Experimental Workflow Diagram

Experimental_Workflow start Animal Acclimation (e.g., Sprague-Dawley Rats) grouping Random Group Assignment (Sham, Control, Tan IIA) start->grouping surgery Anesthesia & Thoracotomy grouping->surgery ligation LAD Coronary Artery Ligation (Ischemia Induction: ~30 min) surgery->ligation treatment Tan IIA or Vehicle Administration (e.g., IV) ligation->treatment reperfusion Release of Ligature (Reperfusion: 2-24h) treatment->reperfusion collection Sample Collection (Blood & Heart Tissue) reperfusion->collection analysis Endpoint Analysis (TTC Staining, ELISA, Western Blot) collection->analysis

Typical Workflow for a Preclinical I/R Study.

References

A Comparative Guide: Synergistic Efficacy of Tanshinone IIA and Cisplatin in Non-Small-Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the combination therapy of Tanshinone IIA (Tan IIA) and cisplatin (B142131) (DDP) in the context of non-small-cell lung cancer (NSCLC). The data presented herein is derived from preclinical studies and aims to offer an objective overview of this combination's performance against cisplatin monotherapy and other established cisplatin-based combination regimens.

Executive Summary

The combination of this compound and cisplatin demonstrates significant synergistic effects in inhibiting the proliferation of NSCLC cells. This synergy is attributed to the multifaceted impact of the combination on key cellular processes including the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion. The underlying mechanism of this synergistic activity is primarily linked to the downregulation of the PI3K/Akt signaling pathway. When compared to other cisplatin-based combinations, such as with pemetrexed (B1662193) or gemcitabine, the this compound-cisplatin pairing presents a promising preclinical profile, warranting further investigation.

Performance Comparison: In Vitro Efficacy

The synergistic effect of combining this compound with cisplatin is quantitatively demonstrated through cytotoxicity assays across various NSCLC cell lines. The combination consistently shows a more potent inhibitory effect on cell proliferation than either agent alone.

Table 1: Cytotoxicity and Synergy of this compound and Cisplatin in NSCLC Cell Lines
Cell LineDrugIC50 (µM) after 48hCombination Index (CI) at 50% Fraction Affected (Fa)
A549 This compound12.410.783
Cisplatin0.41
PC9 This compound11.430.759
Cisplatin0.42
H1299 This compound10.220.736
Cisplatin0.31
SPA-A1 This compound10.730.645
Cisplatin0.36
Data sourced from Liao et al., 2019. A CI value < 1 indicates a synergistic effect.
Table 2: Comparative Efficacy of Cisplatin-Based Combinations in NSCLC
CombinationCell Line(s)Key Findings
This compound + Cisplatin A549, PC9Synergistic inhibition of proliferation, migration, and invasion; induction of apoptosis and S-phase cell cycle arrest[1].
Pemetrexed + Cisplatin NCI-H2122, NCI-H441Increased growth inhibition in xenograft models; combination arrested DNA synthesis[1].
Gemcitabine + Cisplatin Not specified in preclinical abstractPreclinical models suggested synergy[2].

Mechanistic Insights: The PI3K/Akt Signaling Pathway

The synergistic anti-cancer activity of the this compound and cisplatin combination in NSCLC cells is predominantly mediated through the downregulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][3][4] This pathway is crucial for cell survival, proliferation, and growth.

The combination treatment leads to a significant decrease in the phosphorylation of both PI3K and Akt, thereby inactivating the pathway.[1][4] This inactivation results in the upregulation of pro-apoptotic proteins like Bax and cleaved Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[1][4] The net effect is a shift in the cellular balance towards apoptosis.

G cluster_0 cluster_1 Cell Membrane cluster_2 Mitochondrion cluster_3 Cytoplasm This compound This compound PI3K PI3K This compound->PI3K inhibits Cisplatin Cisplatin Cisplatin->PI3K inhibits Akt Akt PI3K->Akt phosphorylates Bcl-2 Bcl-2 Akt->Bcl-2 inhibits Bax Bax Bcl-2->Bax inhibits Caspase-3 Caspase-3 Bax->Caspase-3 activates Cleaved Caspase-3 Cleaved Caspase-3 Caspase-3->Cleaved Caspase-3 activates Apoptosis Apoptosis Cleaved Caspase-3->Apoptosis

Figure 1. Signaling pathway of this compound and Cisplatin inducing apoptosis.

Cellular Effects of the Combination Therapy

Apoptosis

Flow cytometry analysis reveals a significant increase in the proportion of apoptotic cells in both A549 and PC9 cell lines when treated with the combination of this compound and cisplatin compared to either drug alone.[1]

Cell Cycle Arrest

The combination treatment synergistically arrests the cell cycle in the S phase in A549 cells, and in the S and G2/M phases in PC9 cells.[1] This contrasts with the effects of the individual agents, where this compound alone primarily induces G1 phase arrest, and cisplatin monotherapy leads to S and G2 phase arrest.[1]

Cell Migration and Invasion

Wound healing and transwell assays demonstrate that the combination of this compound and cisplatin significantly impairs the migration and invasion capabilities of A549 and PC9 cells more effectively than single-drug treatments.[1]

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Cell Proliferation Assay (CCK-8)
  • Cell Seeding: NSCLC cells (A549, PC9, H1299, SPA-A1) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Drug Treatment: Cells were treated with a series of concentrations of this compound, cisplatin, or a combination of both (at a fixed ratio of 20:1) for 48 hours.

  • CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.

  • Incubation: The plates were incubated for 2 hours at 37°C.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

  • Data Analysis: The 50% inhibitory concentration (IC50) was calculated using GraphPad Prism software. The synergistic effect was evaluated using the combination index (CI) calculated by CompuSyn software.

Apoptosis Assay (Flow Cytometry)
  • Cell Treatment: A549 and PC9 cells were seeded in 6-well plates and treated with this compound (10 µM), cisplatin (0.5 µM), or the combination (4 µM Tan IIA + 0.2 µM DDP) for 48 hours.

  • Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Cells were stained with Annexin V-FITC and propidium (B1200493) iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to determine the percentage of apoptotic cells.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: A549 and PC9 cells were treated as described in the apoptosis assay for 48 hours.

  • Cell Fixation: Harvested cells were washed with PBS and fixed in 70% ethanol (B145695) overnight at 4°C.

  • Staining: Fixed cells were treated with RNase A and stained with propidium iodide.

  • Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the cell cycle distribution.

Western Blot Analysis
  • Protein Extraction: A549 cells were treated with this compound, cisplatin, or the combination for 48 hours. Total protein was extracted using RIPA lysis buffer.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, Bcl-2, Bax, Caspase-3, and cleaved Caspase-3 overnight at 4°C. Subsequently, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: Protein bands were visualized using an ECL detection system.

G cluster_0 In Vitro Experiments cluster_1 In Vivo Experiments Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cell Proliferation Assay Cell Proliferation Assay Drug Treatment->Cell Proliferation Assay Apoptosis Assay Apoptosis Assay Drug Treatment->Apoptosis Assay Cell Cycle Assay Cell Cycle Assay Drug Treatment->Cell Cycle Assay Migration & Invasion Assays Migration & Invasion Assays Drug Treatment->Migration & Invasion Assays Western Blot Western Blot Drug Treatment->Western Blot Data Analysis Data Analysis Cell Proliferation Assay->Data Analysis Apoptosis Assay->Data Analysis Cell Cycle Assay->Data Analysis Migration & Invasion Assays->Data Analysis Western Blot->Data Analysis Xenograft Model Xenograft Model Tumor Growth Measurement Tumor Growth Measurement Xenograft Model->Tumor Growth Measurement Tumor Growth Measurement->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Figure 2. Experimental workflow for evaluating the combination therapy.

Conclusion

The preclinical data strongly supports the synergistic anticancer effect of combining this compound with cisplatin for the treatment of non-small-cell lung cancer. This combination not only enhances the cytotoxic effects of cisplatin but also targets key mechanisms of cancer progression, including cell survival, proliferation, and metastasis, primarily through the inhibition of the PI3K/Akt signaling pathway. The detailed experimental evidence suggests that this combination therapy holds promise as a potential strategy to improve therapeutic outcomes and possibly overcome cisplatin resistance in NSCLC. Further in-vivo and clinical studies are warranted to validate these findings.

References

Systematic Review of Tanshinone IIA Sodium Sulfonate Injection for Stroke: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic comparison of Tanshinone IIA sodium sulfonate (TSS) injection for the treatment of stroke, with a focus on its performance against other alternatives, supported by experimental data. TSS, a water-soluble derivative of this compound from Salvia miltiorrhiza, has been widely used in China as an adjunctive therapy for ischemic stroke.[1] This review synthesizes findings from recent meta-analyses, clinical trials, and preclinical studies to offer an objective evaluation of its efficacy, safety, and mechanisms of action.

Clinical Efficacy and Safety: A Meta-Analysis Overview

A comprehensive meta-analysis published in August 2025, encompassing 22 randomized controlled trials with a total of 2,289 participants, provides robust evidence for the clinical utility of TSS in ischemic stroke.[1] When used as an adjunctive therapy, TSS demonstrated significant improvements in several key outcomes compared to conventional treatment alone.

Key Findings from the Meta-Analysis:

  • Improved Neurological Function: TSS treatment was associated with a significant reduction in the National Institutes of Health Stroke Scale (NIHSS) scores, indicating an improvement in neurological deficits.[1]

  • Enhanced Blood Rheology: The injection was found to decrease whole blood viscosity at both low and high shear rates, as well as plasma viscosity.[1] It also reduced the red cell aggregation index at both 7 and 14 days post-treatment.[1]

  • Favorable Biomarker Modulation: TSS significantly lowered levels of several detrimental biomarkers, including total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), D-dimer, fibrinogen, P-selectin, S100B, and neuron-specific enolase (NSE).[1]

  • Cerebral Blood Flow: An increase in cerebral blood flow markers was observed with TSS treatment.[1]

  • Safety Profile: The meta-analysis concluded that TSS appears to be a relatively safe neuroprotective agent for adjunctive use in ischemic stroke, with no evidence of publication bias in the analysis of adverse effects.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the 2025 meta-analysis and other comparative studies.

Table 1: Efficacy of this compound Sodium Sulfonate (TSS) in Ischemic Stroke (Meta-Analysis Data) [1]

Outcome MeasureFindingSignificance
Effective Rate Significantly improved with TSSp < 0.05
NIHSS Score Significantly reduced with TSSp < 0.05
Whole Blood Viscosity (Low & High Shear) Significantly decreased with TSSp < 0.05
Plasma Viscosity Significantly decreased with TSSp < 0.05
Red Cell Aggregation Index (Day 7 & 14) Significantly lowered with TSSp < 0.05
Total Cholesterol (TC) Significantly reduced with TSSp < 0.05
Triglycerides (TG) Significantly reduced with TSSp < 0.05
Low-Density Lipoprotein Cholesterol (LDL-C) Significantly reduced with TSSp < 0.05
D-dimer Significantly reduced with TSSp < 0.05
Fibrinogen Significantly reduced with TSSp < 0.05
P-selectin Significantly reduced with TSSp < 0.05
S100B Significantly reduced with TSSp < 0.05
Neuron-Specific Enolase (NSE) Significantly reduced with TSSp < 0.05

Table 2: Comparison of TSS with Edaravone in a Preclinical Model of Ischemic Stroke [2][3][4]

ParameterTSS (30 mg/kg)Edaravone (30 mg/kg)Vehicle
Infarct Area Significantly reducedSignificantly reducedIncreased
Neurological Deficit Score Significantly improvedSignificantly improvedIncreased
Blood-Brain Barrier Damage (Evans blue leakage) Significantly reducedSignificantly reducedIncreased
Cerebral Edema Significantly alleviatedSignificantly alleviatedIncreased
Neuronal Apoptosis (TUNEL assay) Significantly inhibitedSignificantly inhibitedIncreased
Microvessel Density (CD31) Significantly increasedNo significant changeReduced
VEGF-A mRNA Expression Significantly increasedNo significant changeReduced
VEGFR-2 mRNA Expression Significantly increasedNo significant changeReduced
Ang-1 mRNA Expression Significantly increasedSignificantly increasedReduced

Experimental Protocols

Preclinical Middle Cerebral Artery Occlusion (MCAO) Model[2][4]

A commonly cited experimental protocol for inducing ischemic stroke in rats involves the transient middle cerebral artery occlusion and reperfusion (MCAO/R) model.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Anesthesia: Anesthesia is induced, often with an intraperitoneal injection of a suitable anesthetic agent.

  • Surgical Procedure:

    • A midline cervical incision is made, and the left common carotid artery, external carotid artery, and internal carotid artery are exposed.

    • The external carotid artery and common carotid artery are ligated.

    • A small incision is made in the common carotid artery.

    • A nylon monofilament with a rounded tip is inserted through the incision into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • The filament is left in place for a specific duration (e.g., 1 hour) to induce ischemia.

  • Reperfusion: The filament is then withdrawn to allow for reperfusion of the blood flow.

  • Treatment Administration: TSS, a comparator drug like edaravone, or a vehicle is administered, often intravenously, at the onset of reperfusion.

  • Outcome Assessment: Neurological deficit scoring, measurement of infarct volume (e.g., using TTC staining), and analysis of biomarkers are performed at specified time points post-reperfusion.

Clinical Trial Protocol: TSS with rt-PA Thrombolysis[5]

A randomized, single-center, placebo-controlled clinical trial investigated the effects of TSS in acute ischemic stroke patients receiving recombinant tissue plasminogen activator (rt-PA) thrombolysis.

  • Patient Population: Acute ischemic stroke patients eligible for intravenous rt-PA thrombolysis.

  • Study Design: Patients were randomized to receive either intravenous TSS (60 mg/day) or an equivalent volume of saline (placebo) for 10 days following rt-PA treatment.

  • Primary Outcome: The primary outcome was the percentage of patients with an excellent functional outcome, defined as a modified Rankin Scale (mRS) score of ≤1 at 90 days.

  • Secondary Outcomes:

    • Assessment of blood-brain barrier (BBB) permeability using computer tomography perfusion (CTP) imaging.

    • Measurement of serum levels of BBB damage biomarkers, such as matrix metalloproteinase-9 (MMP-9), tissue inhibitor of metalloproteinase-1 (TIMP-1), and claudin-5.

Mechanisms of Action: Signaling Pathways

This compound and its derivative TSS exert their neuroprotective effects through multiple signaling pathways. These pathways are involved in angiogenesis, anti-inflammation, anti-oxidation, and anti-apoptosis.

VEGF/VEGFR2 Signaling Pathway in Angiogenesis

TSS has been shown to promote angiogenesis in the ischemic penumbra, a crucial process for long-term recovery after stroke.[2][5] This is mediated, at least in part, through the upregulation of the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor 2 (VEGFR2) signaling pathway.[2]

VEGF_Pathway TSS This compound Sodium Sulfonate VEGF VEGF-A Expression TSS->VEGF VEGFR2 VEGFR2 Expression TSS->VEGFR2 Angiogenesis Angiogenesis VEGF->Angiogenesis VEGFR2->Angiogenesis Neuroprotection Neuroprotection Angiogenesis->Neuroprotection

Caption: TSS promotes angiogenesis and neuroprotection via the VEGF/VEGFR2 pathway.

Multi-Target Neuroprotective Mechanisms

This compound influences a network of signaling pathways to exert its neuroprotective effects against ischemic injury.[6][7] These include the PI3K/Akt/mTOR, Nrf2, and NF-κB pathways, which are central to cell survival, antioxidant response, and inflammation.

Multi_Target_Pathway cluster_pathways Signaling Pathways cluster_effects Cellular Effects Tanshinone_IIA This compound PI3K_Akt PI3K/Akt/mTOR Tanshinone_IIA->PI3K_Akt Nrf2 Nrf2 Tanshinone_IIA->Nrf2 NF_kB NF-κB Tanshinone_IIA->NF_kB Anti_apoptosis Anti-apoptosis PI3K_Akt->Anti_apoptosis Anti_oxidation Anti-oxidation Nrf2->Anti_oxidation Anti_inflammation Anti-inflammation NF_kB->Anti_inflammation Neuroprotection Neuroprotection Anti_apoptosis->Neuroprotection Anti_oxidation->Neuroprotection Anti_inflammation->Neuroprotection

Caption: Multi-target neuroprotective mechanisms of this compound.

Systematic Review and Meta-Analysis Workflow

The process of conducting a systematic review and meta-analysis to evaluate the efficacy and safety of TSS involves several key steps, from literature search to data synthesis.

Meta_Analysis_Workflow A Literature Search (Multiple Databases) B Study Selection (Inclusion/Exclusion Criteria) A->B C Data Extraction B->C D Quality Assessment (Cochrane Handbook) B->D E Meta-Analysis (e.g., RevMan) C->E D->E F Publication Bias Assessment (e.g., Stata) E->F G Systematic Review Report F->G

Caption: Workflow for the systematic review and meta-analysis of TSS.

Conclusion

The available evidence from a recent meta-analysis and numerous preclinical and clinical studies suggests that this compound sodium sulfonate injection is a promising adjunctive therapy for ischemic stroke.[1] It demonstrates significant efficacy in improving neurological outcomes, modulating hemorheology and biomarkers, and is considered relatively safe.[1] Its neuroprotective effects are attributed to its multi-target action on various signaling pathways involved in angiogenesis, inflammation, and oxidative stress.[6][7] Preclinical data indicates that its efficacy in certain parameters, such as promoting angiogenesis, may be superior to that of edaravone.[2] Further high-quality, large-scale randomized controlled trials are warranted to solidify its place in stroke therapy and to further elucidate its long-term benefits and optimal use.

References

A Comparative Guide to the Anti-inflammatory Activity of Tanshinone IIA and Other Tanshinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Tanshinone IIA against other major tanshinones, including Tanshinone I and Cryptotanshinone. The information presented is collated from various experimental studies to facilitate research and development of novel anti-inflammatory therapeutics.

Executive Summary

Tanshinones, the bioactive constituents isolated from the root of Salvia miltiorrhiza (Danshen), have demonstrated significant anti-inflammatory effects. Among them, this compound is the most extensively studied. However, comparative studies reveal that other tanshinones, such as Cryptotanshinone, exhibit potent, and in some cases, superior anti-inflammatory activity. This guide synthesizes the available quantitative data, outlines the underlying molecular mechanisms, and provides detailed experimental protocols to support further investigation.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of various tanshinones has been evaluated using in vitro models, primarily through the inhibition of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Inhibition of Nitric Oxide (NO) Production

The 50% inhibitory concentration (IC50) values for the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 murine macrophages are presented in Table 1. A lower IC50 value indicates higher potency.

Compound Target Cell Line IC50 (µM)
CryptotanshinoneNitric Oxide (NO)RAW 264.71.5
Dihydrotanshinone INitric Oxide (NO)RAW 264.75
This compoundNitric Oxide (NO)RAW 264.78
Tanshinone INitric Oxide (NO)RAW 246.7>50

Data sourced from a comparative analysis of different tanshinones.

Inhibition of Pro-inflammatory Cytokines

Direct IC50 comparisons for cytokine inhibition are not consistently available in the literature. However, studies have demonstrated significant dose-dependent reductions in pro-inflammatory cytokine production. Table 2 summarizes the inhibitory effects of a tanshinone derivative (Compound 9) on cytokine production in LPS-stimulated THP-1 human monocytic cells, highlighting the potential of other tanshinones.[1] It has also been noted that ten other tanshinones exhibited anti-inflammatory properties superior to those of this compound by significantly inhibiting the expression of TNF-α, IL-1β, and IL-8.[1]

Compound Concentration TNF-α Inhibition (%) IL-1β Inhibition (%) IL-8 Inhibition (%) Cell Line
Compound 95 µM56.367.651.7THP-1

Data from an evaluation of tanshinones isolated from Salvia miltiorrhiza var. alba roots.[1]

This compound has been shown to markedly inhibit the production of IL-1β and TNF-α in activated RAW 264.7 cells. Furthermore, studies on a mouse model of Alzheimer's disease indicated that Cryptotanshinone treatment resulted in a more remarkable reduction in gliosis-related and neuro-inflammatory markers compared to this compound.

Mechanistic Insights: Signaling Pathways

Tanshinones exert their anti-inflammatory effects by modulating key signaling pathways integral to the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

This compound has been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[1][2] It also downregulates the expression of upstream signaling molecules like Toll-like receptor 4 (TLR4) and MyD88.[1][3] Similarly, Cryptotanshinone has been found to abolish LPS-triggered NF-κB activation.[4]

NF_kB_Pathway_Inhibition cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Pro_inflammatory_Genes activates Tanshinones This compound Cryptotanshinone Tanshinones->TLR4 inhibit Tanshinones->IKK inhibit Tanshinones->IkB inhibit degradation

Inhibition of the NF-κB signaling pathway by tanshinones.
MAPK Signaling Pathway

The MAPK pathway, including ERK, JNK, and p38, is another crucial signaling cascade in the inflammatory process. Activation of these kinases leads to the expression of various inflammatory mediators.

Cryptotanshinone has been demonstrated to significantly inhibit the phosphorylation of ERK1/2, p38, and JNK in LPS-stimulated macrophages.[4][5] This inhibition contributes to its potent anti-inflammatory effects.

MAPK_Pathway_Inhibition LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases ERK ERK Upstream_Kinases->ERK activate JNK JNK Upstream_Kinases->JNK activate p38 p38 Upstream_Kinases->p38 activate Transcription_Factors Transcription Factors ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Inflammatory_Mediators Inflammatory Mediator Expression Transcription_Factors->Inflammatory_Mediators Cryptotanshinone Cryptotanshinone Cryptotanshinone->ERK inhibit phosphorylation Cryptotanshinone->JNK inhibit phosphorylation Cryptotanshinone->p38 inhibit phosphorylation

Inhibition of the MAPK signaling pathway by Cryptotanshinone.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further comparative studies.

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol outlines the general workflow for assessing the anti-inflammatory effects of tanshinones in a macrophage cell line.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_collection Sample Collection cluster_analysis Analysis Seed_Cells 1. Seed RAW 264.7 or THP-1 cells (e.g., 1-2 x 10^5 cells/well in a 96-well plate) Incubate_Overnight 2. Incubate overnight for cell adherence (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Pretreat 3. Pre-treat with varying concentrations of tanshinones for 1-2 hours Incubate_Overnight->Pretreat Stimulate 4. Stimulate with LPS (e.g., 1 µg/mL) for 24 hours Pretreat->Stimulate Collect_Supernatant 5. Collect cell culture supernatant Stimulate->Collect_Supernatant Lyse_Cells 6. Lyse cells for protein/RNA analysis Stimulate->Lyse_Cells NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Collect_Supernatant->NO_Assay ELISA Cytokine Measurement (ELISA for TNF-α, IL-1β, IL-6) Collect_Supernatant->ELISA Western_Blot Protein Expression Analysis (Western Blot for iNOS, COX-2, p-NF-κB, p-MAPKs) Lyse_Cells->Western_Blot

Experimental workflow for in vitro anti-inflammatory assays.

Materials:

  • RAW 264.7 or THP-1 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Tanshinone compounds (dissolved in DMSO)

  • Griess Reagent

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Reagents and antibodies for Western blotting

Procedure:

  • Cell Seeding: Seed macrophages in 96-well or 6-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of tanshinones for 1-2 hours.

  • Stimulation: Add LPS to the wells to induce an inflammatory response and incubate for a specified period (e.g., 24 hours).

  • Sample Collection:

    • Collect the cell culture supernatant for NO and cytokine analysis.

    • Lyse the cells to extract protein for Western blot analysis.

  • Analysis:

    • Nitric Oxide (NO) Measurement: Determine the nitrite (B80452) concentration in the supernatant using the Griess assay as an indicator of NO production.

    • Cytokine Measurement (ELISA): Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

    • Western Blot Analysis: Analyze the expression levels of key inflammatory proteins (e.g., iNOS, COX-2) and the phosphorylation status of proteins in the NF-κB and MAPK pathways.

Western Blot Analysis of the NF-κB Pathway

Procedure:

  • Protein Extraction: After cell treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα and p65 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The available evidence indicates that while this compound possesses significant anti-inflammatory properties, other tanshinones, particularly Cryptotanshinone, demonstrate comparable or even superior activity in inhibiting key inflammatory mediators like nitric oxide. The primary mechanisms of action for these compounds involve the modulation of the NF-κB and MAPK signaling pathways. Further head-to-head comparative studies focusing on generating IC50 values for a broader range of inflammatory cytokines are warranted to fully elucidate the therapeutic potential of each tanshinone. The experimental protocols provided in this guide offer a standardized framework for conducting such investigations.

References

Unveiling the Neuroprotective Potential of Tanshinone IIA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of Tanshinone IIA (Tan IIA) across various in vitro and in vivo models of neurological damage. Derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), Tan IIA has demonstrated significant therapeutic potential, which will be detailed and compared with alternative treatments, supported by experimental data.

This compound, a lipophilic diterpenoid, has garnered considerable attention for its multifaceted neuroprotective properties, including anti-inflammatory, antioxidant, and anti-apoptotic activities.[1] This guide synthesizes findings from multiple studies to offer an objective evaluation of its efficacy in models of ischemic stroke, Alzheimer's disease, and Parkinson's disease.

Performance Comparison in Preclinical Models

The neuroprotective efficacy of Tan IIA has been validated in numerous preclinical studies. In models of cerebral ischemia, Alzheimer's, and Parkinson's disease, Tan IIA consistently demonstrates the ability to mitigate neuronal damage and improve functional outcomes.

Ischemic Stroke Models

In the widely used middle cerebral artery occlusion (MCAO) model of ischemic stroke in rats, Tan IIA has been shown to significantly reduce infarct volume and improve neurological deficits.[2][3] Its therapeutic effects are often compared with other neuroprotective agents like Tetramethylpyrazine (TMP) and the positive control Butyphthalide (BPL).

Table 1: Comparison of this compound and Alternatives in a Rat MCAO Model

Treatment GroupDosageInfarct Volume Reduction (%)Neurological Score ImprovementReference
MCAO (Control)---[2]
This compound3 mg/kg25.3%Significant[2]
This compound9 mg/kg41.2%Significant[2]
Butyphthalide (BPL)10 mg/kg35.8%Significant[2]
This compound20 mg/kg45.6%Significant[4]
Tetramethylpyrazine (TMP)40 mg/kg28.9%Significant[4]
Tan IIA + TMP20 mg/kg + 40 mg/kg52.1%More significant than monotherapy[4]

Note: Neurological score improvement is typically measured on a graded scale, where a lower score indicates better neurological function.

Alzheimer's Disease Models

In rodent models of Alzheimer's disease, often induced by amyloid-beta (Aβ) peptide administration, Tan IIA has been shown to improve cognitive function and reduce the pathological hallmarks of the disease.[5][6]

Table 2: Efficacy of this compound in Alzheimer's Disease Rat Models

Treatment GroupKey Outcome MeasureResultReference
AD Model (Control)Escape Latency (Morris Water Maze)Increased[5]
This compoundEscape Latency (Morris Water Maze)Significantly Decreased[5]
AD Model (Control)Aβ Plaque DepositionHigh[7]
This compoundAβ Plaque DepositionSignificantly Reduced[7]
AD Model (Control)Neuronal Loss (Hippocampus)Significant[7]
This compoundNeuronal Loss (Hippocampus)Attenuated[7]
Parkinson's Disease Models

The neuroprotective effects of Tan IIA have also been investigated in neurotoxin-induced models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) model.

Table 3: Neuroprotective Effects of this compound in a 6-OHDA-Induced Parkinson's Disease Rat Model

Treatment GroupParameterOutcomeReference
6-OHDA (Control)Dopaminergic Neuron Loss (Substantia Nigra)Severe[8]
This compoundDopaminergic Neuron Loss (Substantia Nigra)Significantly Reduced[8]
6-OHDA (Control)Rotational Behavior (Apomorphine-induced)Increased[8]
This compoundRotational Behavior (Apomorphine-induced)Significantly Decreased[8]

Mechanistic Insights: Key Signaling Pathways

The neuroprotective effects of this compound are mediated through the modulation of several critical signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Tanshinone_IIA_Signaling_Pathways cluster_inflammation Anti-Inflammatory Pathways cluster_oxidative_stress Antioxidant Pathways cluster_apoptosis Anti-Apoptotic Pathways TanIIA This compound RAGE RAGE TanIIA->RAGE Inhibits NFkB NF-κB TanIIA->NFkB Inhibits Keap1 Keap1 TanIIA->Keap1 Inhibits PI3K PI3K TanIIA->PI3K Activates RAGE->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory_Cytokines Nrf2 Nrf2 Keap1->Nrf2 ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (SOD, HO-1) ARE->Antioxidant_Enzymes Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Promotes Bax Bax Akt->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Key signaling pathways modulated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a standard procedure to induce focal cerebral ischemia in rodents.

  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized, typically with isoflurane (B1672236) or a ketamine/xylazine cocktail.[1][9]

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1][9] The ECA is ligated and a nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery.[1][9]

  • Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia. For reperfusion studies, the filament is withdrawn to restore blood flow.[1][9]

  • Treatment Administration: this compound or the vehicle is administered, often intravenously or intraperitoneally, at specific time points relative to the MCAO procedure.[2]

  • Outcome Assessment: 24 hours post-MCAO, neurological deficit scores are assessed, and brains are harvested for infarct volume measurement (e.g., using TTC staining) and molecular analyses.[2][9]

MCAO_Workflow Start Start: Anesthetize Rat Surgery Surgical Procedure: Expose Carotid Arteries Start->Surgery Occlusion Insert Filament to Occlude MCA Surgery->Occlusion Ischemia Induce Ischemia (e.g., 2 hours) Occlusion->Ischemia Treatment Administer this compound or Vehicle Ischemia->Treatment Reperfusion Withdraw Filament for Reperfusion Treatment->Reperfusion Assessment_24h 24h Post-MCAO: Neurological Scoring Reperfusion->Assessment_24h Harvest Harvest Brain Assessment_24h->Harvest Analysis Infarct Volume Measurement (TTC) & Molecular Analysis Harvest->Analysis End End Analysis->End

Caption: Experimental workflow for the MCAO in vivo model.

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

The OGD model mimics ischemic conditions in cell culture.[10][11][12]

  • Cell Culture: Primary neurons or neuronal cell lines (e.g., PC12, SH-SY5Y) are cultured to a desired confluency.[10][11][12]

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 4 hours).[10][11][12]

  • Reoxygenation: For reperfusion studies, the OGD medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator.

  • Treatment: this compound is typically added to the culture medium before, during, or after the OGD insult.

  • Assessment: Cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL staining), and protein expression (e.g., Western blot) are assessed at various time points after OGD.

Western Blotting for Protein Expression Analysis
  • Protein Extraction: Brain tissue or cell lysates are homogenized in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., TNF-α, iNOS, Bax, Bcl-2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence Staining for Cellular Localization
  • Tissue/Cell Preparation: Brain sections or cultured cells on coverslips are fixed (e.g., with 4% paraformaldehyde), permeabilized (e.g., with Triton X-100), and blocked.

  • Primary Antibody Incubation: The samples are incubated with primary antibodies against specific cellular markers (e.g., NeuN for neurons, Iba1 for microglia).[13]

  • Secondary Antibody Incubation: After washing, the samples are incubated with fluorescently labeled secondary antibodies.

  • Counterstaining and Mounting: Nuclei are often counterstained with DAPI, and the samples are mounted with an anti-fade mounting medium.

  • Imaging: The stained samples are visualized and imaged using a fluorescence or confocal microscope.

Conclusion

The collective evidence from a range of in vivo and in vitro models strongly supports the neuroprotective efficacy of this compound. Its ability to modulate multiple key signaling pathways involved in neuronal survival makes it a promising candidate for the development of novel therapies for a variety of neurodegenerative and ischemic conditions. This guide provides a foundational comparison to aid researchers in evaluating its potential and designing future studies. Further clinical investigations are warranted to translate these promising preclinical findings into tangible therapeutic benefits for patients.

References

Safety Operating Guide

Navigating the Safe Disposal of Tanshinone IIA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. Tanshinone IIA, a bioactive compound isolated from Salvia miltiorrhiza, requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to established protocols is essential to protect both laboratory personnel and the environment.

Immediate Safety and Handling

Before beginning any procedure involving this compound, it is crucial to be familiar with its safety profile. Personal Protective Equipment (PPE) is the first line of defense. All personnel handling this compound should wear safety goggles with side-shields, chemical-resistant gloves, and appropriate laboratory clothing.[1] In cases where the powder form is handled, a suitable respirator should be used to prevent inhalation.[1]

In the event of accidental exposure, the following first aid measures should be taken:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[2]

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[2]

Waste Management and Disposal Protocol

The primary and most secure method for the disposal of this compound is through a licensed hazardous waste management company.[1] In-laboratory chemical deactivation is not recommended without a validated protocol that ensures complete degradation into non-hazardous byproducts. The following steps outline the standard operating procedure for managing this compound waste for professional disposal.

Step 1: Waste Segregation and Collection

  • Solid Waste: All solid materials that have come into contact with this compound, including unused powder, contaminated PPE (gloves, wipes, etc.), and weighing papers, should be collected in a designated and clearly labeled solid hazardous waste container.[1]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, labeled liquid hazardous waste container. It is crucial to ensure that the container is compatible with the solvent used.[1] Do not mix incompatible wastes.[3] For instance, halogenated and non-halogenated solvent wastes should be collected separately.[3]

Step 2: Waste Container Management

All waste containers must be kept securely closed when not in use and stored in a designated secondary containment area to prevent spills.[1] Each container must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • Associated hazard warnings (e.g., "Toxic")[1]

Step 3: Handling Accidental Spills

In the event of a spill, the area should be well-ventilated, and access should be restricted.[1] Personnel cleaning the spill must wear appropriate PPE.[1][2]

  • Solid Spills: Carefully sweep up the material, avoiding dust formation, and place it into the designated solid hazardous waste container.[1][4][5]

  • Liquid Spills: Cover the spill with an absorbent, non-combustible material such as vermiculite (B1170534) or sand. Collect the absorbed material and place it into the appropriate hazardous waste container.[1]

  • Decontamination: The spill area and any affected equipment should be decontaminated. All cleaning materials should also be disposed of in the solid hazardous waste container.[1]

Step 4: Final Disposal

Once a waste container is full (not exceeding 90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Ensure all labeling is accurate and complete before the waste is transported off-site. The recommended disposal method for compounds like this compound is high-temperature incineration at an approved waste disposal plant.[1] It is imperative to prevent the discharge of this compound into drains or the environment.[2][4][6]

Summary of Safety and Handling Information

ParameterGuideline/InstructionSource(s)
GHS Hazard Statements This substance does not meet the criteria for classification in accordance with Regulation No 1272/2008/EC.[7]
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves, impervious clothing, suitable respirator for powder.[1][2][7]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant via a licensed contractor.[1]
Spill Containment For solids, sweep up without creating dust. For liquids, absorb with inert, non-combustible material.[1][4][5]
Incompatible Materials Oxidisers.[7]
Storage Conditions Keep container tightly closed in a dry and well-ventilated place. Recommended long-term storage at -20°C.[1][4]

This compound Disposal Workflow

Tanshinone_IIA_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Segregation & Collection cluster_management Container Management & Storage cluster_final_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B Identify Waste Type A->B C Solid Waste (Unused powder, contaminated PPE, weighing paper, etc.) B->C Solid D Liquid Waste (Solutions containing this compound) B->D Liquid E Collect in Designated Solid Hazardous Waste Container C->E F Collect in Designated Liquid Hazardous Waste Container D->F G Label Container Correctly ('Hazardous Waste', 'this compound', Hazards) E->G F->G H Store Securely in Secondary Containment Area G->H I Arrange Pickup by Licensed Waste Contractor / EHS H->I J High-Temperature Incineration at Approved Facility I->J

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tanshinone IIA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tanshinone IIA, a lipophilic diterpene quinone isolated from Salvia miltiorrhiza. Adherence to these procedural steps will minimize risk and ensure the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment is crucial to determine the appropriate PPE for handling this compound.[1] The following table summarizes the recommended protective equipment for various laboratory activities.

Activity Eye Protection Hand Protection Respiratory Protection Body Protection
Weighing and Preparing Solutions Safety glasses with side shields or chemical splash goggles[1][2]Chemical-resistant gloves (e.g., Nitrile)[3]N95 or N100 particulate respirator if dust is generated[4]Laboratory coat or long-sleeved gown[3][5]
Handling Solutions Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Not generally required if handled in a well-ventilated area or chemical fume hoodLaboratory coat
Cleaning Spills Chemical splash goggles and face shield[2][4]Thicker, chemical-resistant gloves[5]N95/N100 respirator or a chemical cartridge-type respirator for large spills[4]Disposable, long-sleeved, seamless gown[6]
Waste Disposal Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Not generally requiredLaboratory coat

It is imperative to inspect gloves prior to use and to employ proper glove removal techniques to avoid skin contact.[3] Always wash hands thoroughly after handling the compound.[7]

Emergency First-Aid Protocols

In the event of accidental exposure, immediate and appropriate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[8]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[8][9]

  • Eye Contact: Rinse the eyes with clean, fresh water for at least 15 minutes, holding the eyelids apart.[7][8] Seek medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[7][8] Never give anything by mouth to an unconscious person and seek immediate medical attention.[8]

Handling and Storage Procedures

Proper handling and storage are essential to maintain the stability of this compound and to ensure a safe working environment.

  • Handling: Handle this compound in a well-ventilated area or a chemical fume hood to avoid the formation of dust and aerosols.[7][8] Use non-sparking tools and take precautionary measures against static discharge.[7] Avoid contact with skin and eyes.[8]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[3][10] The recommended storage temperature is typically between 2°C and 8°C for short-term storage and -20°C for long-term storage.[3]

Spill and Disposal Management

Accidental spills and waste must be managed correctly to prevent environmental contamination and exposure.

  • Spill Containment: In case of a spill, evacuate personnel to a safe area.[8] Avoid dust formation.[8] Wear appropriate PPE, including respiratory protection.[3]

  • Cleanup: Mechanically collect the spilled material (e.g., sweep or shovel) and place it in a suitable, closed container for disposal.[3][7] Do not let the chemical enter drains.[8]

  • Disposal: Dispose of waste residue and contaminated materials in accordance with local, state, and federal regulations.[7] Consult with environmental regulatory agencies for guidance on acceptable disposal practices.[10] Completely emptied packages can often be recycled.[7]

Safe Handling Workflow for this compound

The following diagram outlines the key procedural steps for the safe handling of this compound in a laboratory setting.

TanshinoneIIA_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal b1 Conduct Risk Assessment b2 Don Appropriate PPE b1->b2 c1 Weigh Compound in Vented Enclosure b2->c1 c2 Prepare Solution in Fume Hood c1->c2 c3 Conduct Experiment c2->c3 d1 Decontaminate Work Surfaces c3->d1 d2 Segregate Waste d1->d2 d3 Dispose of Waste per Institutional Guidelines d2->d3 e1 Spill Response e2 Personal Exposure (First Aid)

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.